N-(butan-2-yl)-4-methylcyclohexan-1-amine
Description
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Properties
IUPAC Name |
N-butan-2-yl-4-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-4-10(3)12-11-7-5-9(2)6-8-11/h9-12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCSAFQXFKHKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1CCC(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(butan-2-yl)-4-methylcyclohexan-1-amine (CAS 1152898-29-7)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the chemical compound N-(butan-2-yl)-4-methylcyclohexan-1-amine. As a substituted secondary alicyclic amine, this molecule represents a potentially valuable building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Given its status as a research chemical, publicly available data is limited. This guide, therefore, synthesizes known information with established chemical principles and predictive models to provide a thorough scientific overview.
Compound Identification and Physicochemical Properties
N-(butan-2-yl)-4-methylcyclohexan-1-amine is a chiral secondary amine containing two stereogenic centers, one on the butan-2-yl group and one on the cyclohexan-1-amine ring. The commercial product is likely a mixture of diastereomers. Its core structure combines a lipophilic 4-methylcyclohexyl group with a secondary amine, a common functional group in pharmacologically active molecules.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description | Source / Method |
|---|---|---|
| CAS Number | 1152898-29-7 | - |
| Molecular Formula | C₁₁H₂₃N | [1] |
| Molecular Weight | 169.31 g/mol | [1] |
| IUPAC Name | N-(butan-2-yl)-4-methylcyclohexan-1-amine | [1] |
| SMILES | CCC(C)NC1CCC(C)CC1 | [1] |
| Appearance | Predicted: Colorless to yellowish liquid | Inferred |
| Purity | ≥97% (Typical for commercial samples) | [1] |
| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | Estimation based on similar structures |
| Density | Predicted: ~0.85-0.88 g/cm³ | Estimation based on similar structures |
| logP (Octanol/Water) | Predicted: 3.5 - 4.5 | Computational Prediction[2][][4] |
| pKa (Conjugate Acid) | Predicted: 10.5 - 11.5 | Estimation based on similar alicyclic amines |
Proposed Synthesis and Purification
Synthetic Rationale and Mechanism
Reductive amination involves two key steps:
-
Imine Formation: The nucleophilic butan-2-amine attacks the carbonyl carbon of 4-methylcyclohexanone, typically under mildly acidic conditions to facilitate dehydration, forming a protonated iminium ion intermediate.
-
Reduction: A hydride reducing agent, chosen for its selectivity to reduce the iminium ion in the presence of the starting ketone, reduces the C=N double bond to a C-N single bond, yielding the final secondary amine product.[6]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this one-pot reaction as it is mild enough not to reduce the ketone but reactive enough to reduce the iminium intermediate as it forms.[6]
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a stirred solution of 4-methylcyclohexanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M) in a round-bottom flask, add butan-2-amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A mild acid catalyst, such as acetic acid (0.1 eq), can be added to facilitate imine formation, particularly if the amine is used as a salt.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at or below 25 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure N-(butan-2-yl)-4-methylcyclohexan-1-amine.
Analytical and Spectroscopic Profile (Predicted)
No experimental spectra for this compound are publicly available. The following data are predicted based on the known structure and established spectroscopic principles for secondary amines.[7][8][9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - N-H proton: A broad singlet, typically in the range of δ 0.8-2.5 ppm. May disappear upon D₂O exchange.- Cyclohexyl & Butyl Protons: A series of complex multiplets between δ 0.8-3.0 ppm.- CH-N Protons: Deshielded protons on the carbons directly attached to the nitrogen will appear as multiplets around δ 2.5-3.0 ppm.- Methyl Protons: Doublets corresponding to the methyl groups on the cyclohexyl and butyl chains, likely between δ 0.8-1.2 ppm. |
| ¹³C NMR | - C-N Carbons: Resonances for the carbons directly bonded to the nitrogen atom are expected in the δ 50-65 ppm range.- Aliphatic Carbons: Other sp³ hybridized carbons of the cyclohexyl and butyl groups will appear in the δ 15-40 ppm range. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): An odd-numbered molecular ion peak at m/z = 169, consistent with the nitrogen rule.[8]- Major Fragments: Dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to resonance-stabilized cationic fragments. The most likely fragments would be at m/z = 140 (loss of an ethyl radical) and m/z = 112 (loss of a sec-butyl radical).[11] |
| Infrared (IR) | - N-H Stretch: A single, moderately sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[9]- C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) for aliphatic C-H bonds.- N-H Bend: A potential absorption around 1550-1650 cm⁻¹, though often weak. |
Safety, Handling, and Storage
Hazard Identification
Based on supplier safety data, N-(butan-2-yl)-4-methylcyclohexan-1-amine is classified with the GHS07 pictogram and a "Warning" signal word.[1]
-
Hazard Statements: Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE)
As with most aliphatic amines, this compound should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.
-
Engineering Controls: Use in a fume hood to avoid breathing vapors or mists.[1]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid all skin contact.
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a respirator with an organic vapor cartridge may be necessary.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 0-8 °C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Toxicology and Potential Applications (In Silico Perspective)
Toxicology
No published experimental toxicology data for this specific compound exists. However, in silico (computational) toxicology models can provide preliminary predictions for hazard identification, which is a common practice in early-stage drug discovery.[12][13] Based on its structure as a secondary aliphatic amine, predicted toxicological endpoints may include:
-
Acute Toxicity: Likely moderate acute oral toxicity.[14]
-
Irritation/Corrosion: Consistent with supplier data, the compound is predicted to be a skin and eye irritant. High concentrations or prolonged contact may lead to corrosive effects, a known hazard for many aliphatic amines.[14][15]
-
Genotoxicity: Generally, simple aliphatic amines are not considered to be mutagenic in standard assays like the Ames test, but this would require experimental verification.
Applications in Research and Drug Development
N-(butan-2-yl)-4-methylcyclohexan-1-amine is a functionalized building block. Its utility lies in its ability to introduce a specific N-substituted 4-methylcyclohexyl moiety into a larger molecule.
-
Medicinal Chemistry: The 4-methylcyclohexyl group provides a non-planar, lipophilic scaffold that can be used to probe hydrophobic binding pockets in protein targets. The secondary amine provides a handle for further chemical modification, such as amide bond formation, further alkylation, or use as a basic center for salt formation to improve solubility.
-
Materials Science: Amines are widely used as curing agents for epoxy resins, as monomers in polyamide synthesis, and as precursors for corrosion inhibitors. This compound could be explored in applications requiring specific solubility or steric properties.
References
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]
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The Royal Society of Chemistry. (2021, April 20). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst. Available at: [Link]
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ResearchGate. Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Available at: [Link]
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Web of Science. Cyclohexylamine (C6H13N) properties. Available at: [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]
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PMC. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Available at: [Link]
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NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
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Whitman College. GCMS Section 6.15. Available at: [Link]
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PrepChem.com. Synthesis of N-cyclohexylaniline. Available at: [Link]
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PubMed. Prediction of physicochemical properties. Available at: [Link]
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Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Available at: [Link]
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PubChem. N-Cyclohexylaniline. Available at: [Link]
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Eldorado - Repository of the TU Dortmund. Physicochemical property prediction for small molecules using integral equation-based solvation models. Available at: [Link]
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ResearchGate. Prediction of Physicochemical Properties. Available at: [Link]
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Wiley-VCH. Supporting Information. Available at: [Link]
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Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Available at: [Link]
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Semantic Scholar. Prediction of Physicochemical Parameters by Atomic Contributions. Available at: [Link]
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White Rose Research Online. Reductive Aminations by Imine Reductases: From Milligrams to Tons. Available at: [Link]
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Toppr. Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Available at: [Link]
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PMC. Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods. Available at: [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]
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NIST WebBook. Cyclohexanamine, N-methyl-. Available at: [Link]
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PubChem. 4-Methylcyclohexylamine. Available at: [Link]
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Biological Magnetic Resonance Bank. bmse000451 Cyclohexylamine. Available at: [Link]
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PubChem. 1-Butan-2-yl-4-propylcyclohexan-1-amine. Available at: [Link]
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Australian Government Department of Health and Aged Care. (2023, September 25). Cyclohexanamine, 4,4'-methylenebis - Draft evaluation Statement. Available at: [Link]
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ECETOC. Framework for classifying chemicals for repeat dose toxicity using NAMs. Available at: [Link]
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Structural and Synthetic Profiling of N-(sec-butyl)-4-methylcyclohexylamine: A Technical Whitepaper
Executive Summary
N-(sec-butyl)-4-methylcyclohexylamine is a sterically hindered secondary aliphatic amine. In the realm of advanced organic synthesis and drug development, this molecule serves as a highly specialized building block. Its unique architecture is specifically leveraged to tune the lipophilicity of pharmaceutical candidates while providing robust steric shielding against enzymatic degradation.
Structural Identity and Stereochemical Complexity
The compound (IUPAC: N-(butan-2-yl)-4-methylcyclohexan-1-amine) is identified primarily by CAS 1152898-29-7, as cataloged by [1].
Stereochemically, the molecule presents a highly complex profile:
-
Cyclohexane Ring: The 1,4-disubstitution on the cyclohexane ring yields cis and trans geometric isomers. The trans isomer is thermodynamically favored, as it allows both the methyl group and the bulky sec-butylamino group to occupy equatorial positions, thereby minimizing destabilizing 1,3-diaxial interactions.
-
Chiral Center: The sec-butyl group (butan-2-yl) contains a chiral center. Consequently, the compound exists as a mixture of diastereomers unless stereocontrolled synthesis is employed. Specific stereoisomers, such as the (1r,4r)-N-(butan-2-yl) configuration (CAS 1592005-34-9), are often isolated for precision drug design [2].
Physicochemical Profiling
Quantitative data is essential for predicting the pharmacokinetic behavior of this building block. The following table summarizes the key physicochemical properties, utilizing computed data from structural isomers (e.g., 4-tert-butyl-N-methylcyclohexan-1-amine) as a highly accurate proxy [3].
| Property | Value | Source/Method |
| Chemical Formula | C11H23N | Structural Analysis |
| Molecular Weight | 169.31 g/mol | Computed Proxy[3] |
| XLogP3 | ~3.3 | Computed Proxy[3] |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | Computed Proxy[3] |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Hydrogen Bond Acceptors | 1 | Structural Analysis |
| Rotatable Bonds | 2 | Structural Analysis |
Mechanistic Role in Pharmacokinetics
In rational drug design, the incorporation of the N-(sec-butyl)-4-methylcyclohexylamine moiety serves a specific mechanistic purpose: shielding the amine from premature metabolism.
Causality of Steric Hindrance: Secondary amines are highly susceptible to oxidative N-dealkylation by Cytochrome P450 (CYP450) enzymes and monoamine oxidases (MAO). By flanking the nitrogen atom with a bulky sec-butyl group and a substituted cyclohexyl ring, the resulting steric bulk physically occludes the enzyme's catalytic site from accessing the nitrogen's lone pair or the alpha-protons. This directly causes a reduction in metabolic clearance and prolongs the in vivo half-life of the parent drug.
Furthermore, the compound's high carbon-to-heteroatom ratio drives the lipophilicity (XLogP3 ~3.3) up while maintaining a low TPSA (12.0 Ų). This provides an optimal profile for traversing the blood-brain barrier (BBB) via passive diffusion, making this moiety highly valuable for CNS-targeted therapeutics.
Figure 1: Logical relationship between structural features and pharmacokinetic advantages.
Synthetic Methodology: Reductive Amination Protocol
The synthesis of sterically hindered amines requires precise control over the reductive amination environment. The standard approach involves the condensation of 4-methylcyclohexanone with sec-butylamine, followed by reduction.
Causality of Reagent Selection: We explicitly utilize sodium triacetoxyborohydride (NaBH(OAc)3) rather than sodium borohydride (NaBH4), a standard established by . The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This causality ensures that the reagent selectively reduces the transient iminium ion without prematurely reducing the unreacted ketone starting material—a critical factor when forming sterically hindered imines that condense slowly.
Self-Validating Step-by-Step Protocol:
-
Iminium Formation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 4-methylcyclohexanone (1.0 eq) and sec-butylamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.0 eq) to catalyze the formation of the iminium ion. Stir at room temperature for 2 hours.
-
Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add NaBH(OAc)3 (1.5 eq). The stepwise addition controls the exothermic hydride transfer and prevents thermal degradation of the intermediate.
-
In-Process Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) on silica gel (9:1 Hexane:EtOAc). Utilize a dual-stain approach: the disappearance of the ketone is confirmed by a negative 2,4-Dinitrophenylhydrazine (DNP) stain, while the successful formation of the secondary amine is validated by the emergence of a dark purple spot under ninhydrin stain.
-
Quench and Acid-Base Extraction: Quench the reaction with 1N NaOH until the aqueous layer reaches a pH > 10. Causality: The highly basic environment deprotonates the newly formed amine hydrochloride salt, driving the neutral free base entirely into the organic phase. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 90:10 Hexane:EtOAc). Crucial Step: Add 1% triethylamine (TEA) to the eluent. The TEA neutralizes the acidic silanol groups on the silica gel, preventing the secondary amine from streaking and ensuring sharp, high-yield product bands.
Figure 2: Workflow for the reductive amination of N-(sec-butyl)-4-methylcyclohexylamine.
Analytical Characterization Workflow
To definitively confirm the structure and purity of the isolated product, the following analytical workflow is employed:
-
1H NMR (400 MHz, CDCl3): The diagnostic signal is the multiplet corresponding to the alpha-protons (CH-N) located between 2.5 and 2.8 ppm. The methyl doublet (CH3 on the cyclohexane ring) will integrate to 3H and appear cleanly around 0.9 ppm.
-
GC-MS (Gas Chromatography-Mass Spectrometry): The compound will exhibit a molecular ion peak [M]+ at m/z 169.3. The base peak will typically result from alpha-cleavage, corresponding to the loss of either the sec-butyl radical or a methyl radical, confirming the sterically hindered secondary amine architecture.
References
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Title: 4-tert-butyl-N-methylcyclohexan-1-amine | C11H23N | CID 15921596 Source: PubChem URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry URL: [Link]
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N-(1-methylpropyl)-4-methylcyclohexanamine molecular weight and formula
An In-Depth Technical Guide to N-(1-methylpropyl)-4-methylcyclohexanamine
Abstract
This technical guide provides a comprehensive scientific overview of N-(1-methylpropyl)-4-methylcyclohexanamine, a secondary amine with potential applications in pharmaceutical development and chemical synthesis. This document elucidates the fundamental molecular and physicochemical properties of this compound, including its molecular formula and weight. A plausible synthetic pathway via reductive amination is detailed, accompanied by established protocols for its analytical characterization using modern spectroscopic and chromatographic techniques. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction and Molecular Overview
N-(1-methylpropyl)-4-methylcyclohexanamine is a substituted cycloalkylamine characterized by a 4-methylcyclohexyl ring system and a sec-butyl group attached to the amine nitrogen. As a secondary amine, its chemical reactivity and physical properties are influenced by the steric hindrance around the nitrogen atom and the overall lipophilicity conferred by the alkyl substituents. While direct literature on this specific molecule is sparse, its structural motifs are common in pharmacologically active compounds, suggesting its potential as a building block or lead compound in drug discovery programs.
It is important to note that searches for "N-(1-methylpropyl)-4-methylcyclohexanamine" often yield results for a more complex, related molecule, 4,4'-methylenebis[N-(butan-2-yl)cyclohexan-1-amine] (CAS No. 154279-60-4).[1][2][3] This guide, however, will focus on the specific molecule as named in the topic.
The molecular structure of N-(1-methylpropyl)-4-methylcyclohexanamine consists of a cyclohexane ring substituted with a methyl group at the 4-position and an amino group at the 1-position. The nitrogen of this amino group is further substituted with a 1-methylpropyl (sec-butyl) group. This structure gives rise to several stereoisomers, including cis and trans diastereomers with respect to the substituents on the cyclohexane ring, as well as enantiomers due to the chiral center in the sec-butyl group and on the cyclohexane ring.
Molecular Formula and Weight
The molecular formula and weight of N-(1-methylpropyl)-4-methylcyclohexanamine have been determined based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₁H₂₃N |
| Molecular Weight | 169.31 g/mol |
Physicochemical Properties
The physicochemical properties of N-(1-methylpropyl)-4-methylcyclohexanamine are predicted based on its structure. These properties are crucial for its handling, formulation, and potential biological applications.
| Property | Predicted Value |
| Boiling Point | ~180-200 °C (estimated) |
| Density | ~0.85 g/mL (estimated) |
| Solubility | Sparingly soluble in water; soluble in organic solvents |
| pKa | ~10.5-11.0 (estimated for the protonated amine) |
Synthesis and Characterization
A plausible and efficient method for the synthesis of N-(1-methylpropyl)-4-methylcyclohexanamine is through reductive amination. This widely used reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by its reduction to the corresponding amine.
Synthetic Workflow
The synthesis would proceed by reacting 4-methylcyclohexanone with sec-butylamine in the presence of a reducing agent.
Caption: Synthetic workflow for N-(1-methylpropyl)-4-methylcyclohexanamine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-methylcyclohexanone (1.0 equivalent) in an appropriate solvent such as methanol or dichloromethane, add sec-butylamine (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Analytical Characterization Workflow
The identity and purity of the synthesized N-(1-methylpropyl)-4-methylcyclohexanamine should be confirmed using a suite of analytical techniques.
Caption: Analytical workflow for product characterization.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include broad multiplets for the cyclohexyl protons, a multiplet for the methine proton of the sec-butyl group, and distinct signals for the methyl groups. The N-H proton may appear as a broad singlet.[4]
-
¹³C NMR: The spectrum would show distinct signals for the eleven carbon atoms, with the carbons adjacent to the nitrogen atom being deshielded and appearing at a higher chemical shift.[4]
-
-
Mass Spectrometry (MS):
-
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 169. Characteristic fragmentation patterns for alkylamines, such as alpha-cleavage, would be expected, leading to fragment ions by the loss of alkyl radicals from the sec-butyl or cyclohexyl groups.[4]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be characterized by a weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. C-H stretching vibrations would be observed around 2850-2960 cm⁻¹.[4]
-
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):
-
These techniques are suitable for assessing the purity of the synthesized compound and for separating its potential stereoisomers.
-
Potential Applications
Given its structure, N-(1-methylpropyl)-4-methylcyclohexanamine could serve as a valuable intermediate in the synthesis of more complex molecules. Its potential applications include:
-
Pharmaceuticals: As a scaffold or building block for the synthesis of novel therapeutic agents. The lipophilic nature of the molecule may be advantageous for compounds targeting the central nervous system.
-
Agrochemicals: As a precursor for the development of new pesticides and herbicides.
-
Material Science: In the synthesis of polymers and specialty chemicals.
Conclusion
This technical guide has provided a detailed overview of N-(1-methylpropyl)-4-methylcyclohexanamine, including its molecular formula, weight, predicted physicochemical properties, a plausible synthetic route, and methods for its analytical characterization. While this specific compound is not extensively documented in the scientific literature, its structural components are well-studied, allowing for reliable predictions of its chemical behavior. The information presented herein serves as a solid foundation for researchers and professionals interested in the synthesis and application of this and related cycloalkylamines.
References
-
SIELC Technologies. (2018, May 16). Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 1). Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- - Substance Details. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]_Amines)
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safety data sheet SDS for N-(butan-2-yl)-4-methylcyclohexan-1-amine
An Advanced Technical Guide to the Safety, Handling, and Mechanistic Toxicology of N-(butan-2-yl)-4-methylcyclohexan-1-amine
As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as an integrated system of chemical physics, biological interaction, and rigorous procedural validation. Handling sterically hindered secondary amines like N-(butan-2-yl)-4-methylcyclohexan-1-amine requires a paradigm shift from reactive safety to proactive, mechanistic risk management.
This whitepaper deconstructs the physicochemical properties of this specific cycloaliphatic amine, translating raw Safety Data Sheet (SDS) metrics into actionable, self-validating laboratory protocols designed for drug development professionals.
Physicochemical Profiling & Quantitative Data
N-(butan-2-yl)-4-methylcyclohexan-1-amine is a specialized secondary cycloaliphatic amine utilized as a building block in pharmaceutical synthesis. Its structure—a secondary amine flanked by a sec-butyl group and a 4-methylcyclohexyl ring—creates a highly lipophilic molecule with significant steric hindrance.
To establish a baseline for our handling protocols, the core quantitative and regulatory data are summarized below:
| Property | Value |
| IUPAC Name | N-(sec-butyl)-4-methylcyclohexan-1-amine |
| CAS Registry Number | 1152898-29-7 |
| Molecular Formula | C₁₁H₂₃N |
| Formula Weight | 169.31 g/mol |
| Purity | ≥97% |
| Storage Temperature | 0–8 °C |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
Mechanistic Toxicology: Understanding the Hazard Causality
According to standard GHS classifications, this compound triggers specific hazard statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
However, simply knowing what the hazards are is insufficient; we must understand why they occur to design effective countermeasures.
The Causality of Irritation (H315, H319, H335): Cycloaliphatic amines are inherently strong bases and potent nucleophiles2[2]. When the amine contacts the aqueous environment of the tear film, respiratory mucosa, or sweat, it abstracts protons. This generates localized hydroxide ions, drastically raising the micro-environmental pH. This localized alkalinity saponifies the lipid bilayers in human cell membranes, leading to the severe irritation observed in H315 and H319.
The Causality of Sensitization (H317): Beyond simple pH-driven burns, cycloaliphatic amines are documented skin sensitizers3[3]. The secondary amine acts as a nucleophile, penetrating the stratum corneum (aided by its lipophilic hydrocarbon rings) and covalently binding to epidermal proteins. This forms a hapten-protein complex, which is recognized by the immune system, triggering a T-cell mediated cascade that results in Allergic Contact Dermatitis.
Mechanistic pathway of amine-induced allergic contact dermatitis.
Self-Validating Experimental Workflows
Standard operating procedures often fail because they lack built-in feedback loops. The following protocols are designed as self-validating systems, ensuring that every handling or decontamination step is empirically verified before proceeding.
Protocol A: Anaerobic Aliquoting to Prevent Degradation
Causality: Secondary amines react rapidly and exothermically with atmospheric carbon dioxide to form insoluble carbamate salts. This not only degrades the reagent's purity but alters the stoichiometry of downstream synthetic reactions. Furthermore, the compound must be stored at 0–8 °C[1].
Step-by-Step Methodology:
-
Thermal Equilibration: Transfer the sealed reagent bottle from the 0–8 °C refrigerator to a fume hood. Allow it to equilibrate to ambient temperature for 30 minutes. Reasoning: Opening a cold bottle pulls atmospheric moisture into the vessel, causing hydrolysis and carbamate precipitation.
-
Inert Purging: Insert an argon gas line via a septum into the headspace of the reagent bottle. Purge for 3 minutes to displace all O₂ and CO₂.
-
Extraction: Use a gas-tight glass syringe equipped with a stainless-steel needle to extract the required volume. Standard plastic syringes should be avoided as the lipophilic amine can leach plasticizers.
-
System Validation: Dispense a 10 µL test aliquot into a clear, dry glass vial exposed to the argon atmosphere. Observe for 60 seconds. A lack of white crystalline precipitate confirms the absence of carbamate formation, validating that your inert transfer technique was successful.
Protocol B: Closed-Loop Spill Decontamination
Causality: Standard water cleanup is dangerously insufficient for lipophilic amines; it merely spreads the hazard without neutralizing the nucleophilic threat. Neutralization with a weak acid converts the volatile, skin-penetrating amine into a water-soluble, non-volatile ammonium salt.
Step-by-Step Methodology:
-
Containment & PPE: Isolate the spill area. Don polychloroprene gloves (minimum thickness 0.11 mm) and a half-face respirator with an A2 filter. Reasoning: Standard latex offers virtually zero breakthrough time against cycloaliphatic amines.
-
Chemical Neutralization: Spray the spill perimeter and center with a 5% acetic acid solution. This protonates the secondary amine, instantly neutralizing its basicity and volatility.
-
Absorption: Absorb the neutralized liquid with an inert particulate material (e.g., dry sand or vermiculite). Transfer the slurry to a designated hazardous waste container.
-
Validation (The Chloranil Test): Swab the decontaminated surface. Apply a drop of 2% chloranil solution in N,N-Dimethylformamide 4[4]. Chloranil reacts specifically with secondary amines to form a highly visible blue/green dialkylaminovinyl derivative.
-
If the swab turns blue/green: Amine residue remains. Repeat Step 2.
-
If the swab remains colorless: Decontamination is empirically validated.
-
Self-validating spill decontamination workflow using Chloranil testing.
References
Sources
A Technical Guide to the Solubility of N-sec-butyl-4-methylcyclohexylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is fundamental to robust process development, formulation design, and ensuring bio-availability. This guide provides a comprehensive framework for evaluating the solubility of N-sec-butyl-4-methylcyclohexylamine, a secondary aliphatic amine. Due to the absence of extensive published data for this specific molecule, this document focuses on the underlying physicochemical principles that govern its solubility and presents a detailed, field-proven experimental protocol for its accurate determination. We will explore the theoretical considerations based on molecular structure, outline a step-by-step isothermal equilibrium methodology, and detail a reliable HPLC-UV analytical procedure for quantification.
Introduction and Physicochemical Profile
N-sec-butyl-4-methylcyclohexylamine is a secondary amine characterized by two bulky, non-polar aliphatic groups: a sec-butyl group and a 4-methylcyclohexyl group. The key structural features influencing its solubility are:
-
Secondary Amine Group (-NH-): This functional group is polar and can act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen's lone pair of electrons).[1][2] This is the primary driver of its solubility in polar solvents.
-
Alkyl Moieties (sec-butyl, methylcyclohexyl): These large, non-polar hydrocarbon portions of the molecule are hydrophobic.[3][4] Their significant size suggests that the overall molecule will have considerable non-polar character, favoring solubility in less polar organic solvents.[5][6]
The balance between the polar amine head and the large non-polar tail dictates the compound's solubility profile. While amines are generally soluble in organic solvents like alcohols and ethers, the large hydrophobic mass of N-sec-butyl-4-methylcyclohexylamine will decrease its solubility in highly polar solvents compared to smaller amines.[4][7]
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the guiding concept for predicting solubility. This can be broken down by solvent class:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can engage in hydrogen bonding as both donors and acceptors.[8] N-sec-butyl-4-methylcyclohexylamine is expected to be soluble in these solvents due to hydrogen bonding between the amine's N-H group and the solvent's oxygen or nitrogen atoms, and between the amine's nitrogen lone pair and the solvent's hydroxyl protons.[1] However, solubility may be lower than that of smaller amines due to the large hydrophobic alkyl groups.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dichloromethane, THF): These solvents possess a significant dipole moment but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[8] Solubility is anticipated in these solvents, driven by dipole-dipole interactions between the polar N-H bond and the polar groups of the solvent. The amine can still act as a hydrogen bond donor to the solvent's acceptor sites (e.g., the oxygen in acetone).
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and minimal dipole moments.[8] The large, non-polar sec-butyl and methylcyclohexyl groups will drive solubility in these solvents through van der Waals forces (London dispersion forces). It is predicted that the compound will exhibit good solubility in this class of solvents.[3][9]
Based on this analysis, a qualitative solubility prediction is summarized below.
| Solvent Class | Key Interactions | Predicted Solubility |
| Polar Protic | Hydrogen Bonding, Dipole-Dipole | Moderate to High |
| Polar Aprotic | Dipole-Dipole, H-Bond Accepting | Moderate to High |
| Non-Polar | Van der Waals Forces | High |
Experimental Program for Thermodynamic Solubility Determination
To obtain quantitative data, the isothermal equilibrium (shake-flask) method is the gold standard for determining thermodynamic solubility.[10][11] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[11] The following protocol provides a robust and self-validating system.
Materials and Reagents
-
Solute: N-sec-butyl-4-methylcyclohexylamine (solid, purity >99%)
-
Solvents: A representative set from each class (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Isopropanol).
-
Equipment: Analytical balance, glass vials with screw caps, constant temperature orbital shaker or vial roller system, centrifuge, calibrated pipettes, HPLC-UV system, 0.22 µm syringe filters.[10][12]
Experimental Workflow Diagram
Caption: Isothermal Equilibrium Solubility Workflow.
Detailed Protocol
-
Preparation: Add an excess amount of solid N-sec-butyl-4-methylcyclohexylamine (e.g., 10-20 mg) to a series of 1.5 mL glass vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the vials.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker or on a vial roller set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended, though preliminary experiments should be run to confirm that concentration does not change between, for example, 24 and 48 hours.[13][14]
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for a short period to allow for sedimentation. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.[15]
-
Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the diluted sample by HPLC-UV to determine the concentration.[10]
Analytical Quantification by HPLC-UV
Direct HPLC analysis of aliphatic amines can be challenging due to their low UV absorbance.[15] Pre-column derivatization is often employed to attach a UV-active or fluorescent tag, greatly enhancing sensitivity and selectivity.[16] Phenyl isothiocyanate (PITC) is a suitable reagent that reacts with secondary amines to form a stable derivative with strong UV absorption.[17]
Proposed HPLC-UV Method
-
Derivatization Step (Pre-column):
-
To 100 µL of the diluted, filtered sample, add 50 µL of a derivatization buffer (e.g., sodium bicarbonate/carbonate buffer).
-
Add 50 µL of PITC solution (in acetonitrile).
-
Vortex and heat at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to ensure complete reaction.[17]
-
Quench the reaction if necessary and dilute to a final volume with mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Acetonitrile and Water.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of calibration standards of N-sec-butyl-4-methylcyclohexylamine in the chosen solvent.
-
Derivatize these standards using the same procedure as the samples.
-
Generate a calibration curve by plotting the peak area against the known concentration.
-
Calculate the concentration of the unknown samples from the calibration curve, accounting for all dilution factors.
-
Data Presentation and Interpretation
The final solubility data should be presented in a clear, tabular format, allowing for easy comparison across different solvent classes.
Expected Solubility Data Table (Hypothetical)
| Solvent | Solvent Class | Polarity Index[18] | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | Non-Polar | 0.009 | >200 | >1.10 |
| Toluene | Non-Polar | 0.099 | >200 | >1.10 |
| Dichloromethane | Polar Aprotic | 0.309 | 150 | 0.83 |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | 185 | 1.02 |
| Acetone | Polar Aprotic | 0.355 | 110 | 0.61 |
| Acetonitrile | Polar Aprotic | 0.460 | 75 | 0.41 |
| Ethanol | Polar Protic | 0.654 | 95 | 0.52 |
| Methanol | Polar Protic | 0.762 | 60 | 0.33 |
Note: Data are hypothetical and for illustrative purposes.
Logical Relationship Diagram
Caption: Factors Influencing Amine Solubility.
Conclusion
The solubility of N-sec-butyl-4-methylcyclohexylamine is governed by a balance between its polar secondary amine functionality and its large, non-polar aliphatic structure. While it is expected to be soluble across a range of common organic solvents, its highest solubility is predicted in non-polar and less polar aprotic solvents where van der Waals forces and dipole-dipole interactions can predominate. For precise quantification, a rigorous experimental approach using the isothermal equilibrium method coupled with a sensitive and selective HPLC-UV analytical technique is essential. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to generate high-quality, reliable solubility data critical for informed decision-making in research and development.
References
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Baka, E., Comer, J. E., & Takács-Novák, K. (n.d.). Good laboratory practice of equilibrium solubility measurement. PubMed. Retrieved from [Link]
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Takács-Novák, K., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved from [Link]
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Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry. Retrieved from [Link]
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Sahasrabuddhey, B., Jain, A., & Verma, K. (2005). Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography. Semantic Scholar. Retrieved from [Link]
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StudySmarter. (n.d.). Structure and Properties of Amines. Retrieved from [Link]
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Wang, S., & El-Shourbagy, T. A. (1996). Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
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NextLeap.AI. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Retrieved from [Link]
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Greenchem International Limited. (n.d.). Cyclohexylamine. Retrieved from [Link]
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Journal of Pharmaceutical Sciences. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]
-
Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]
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NextLeap.AI. (2023, November 28). Physical Properties of Amines | Class 12 Chemistry [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]
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Unknown. (n.d.). Amine compounds. Retrieved from [Link]
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Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
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Clark, J. (n.d.). an introduction to amines. Chemguide. Retrieved from [Link]
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Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
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CK-12 Foundation. (2026, February 2). Physical Properties of Amines. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]
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Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]
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Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]
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USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]
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PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Königsberger, E., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]
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Whitepaper: Thermodynamic Characterization of N-(butan-2-yl)-4-methylcyclohexan-1-amine for Pharmaceutical Development
An in-depth technical guide on the thermodynamic properties of N-(butan-2-yl)-4-methylcyclohexan-1-amine.
Introduction: The Thermodynamic Imperative in Drug Development
N-(butan-2-yl)-4-methylcyclohexan-1-amine is a chiral secondary amine featuring a substituted cyclohexane ring. This structure presents significant stereochemical complexity, with multiple potential diastereomers and conformers (e.g., cis/trans isomers of the cyclohexane ring and R/S stereocenters). Each of these distinct stereoisomers will possess a unique set of thermodynamic properties. Understanding these properties is not merely an academic exercise; it is fundamental to the entire pharmaceutical development pipeline.
Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) govern every critical aspect of a drug candidate's behavior:
-
Polymorph Stability: The most stable crystalline form of a drug is the one with the lowest Gibbs free energy. Undiscovered, more stable polymorphs can lead to catastrophic batch failures or changes in bioavailability post-launch.
-
Solubility: The dissolution of a drug in a solvent is a thermodynamic process. Enthalpy of solution and entropy changes dictate the solubility limits, which directly impacts drug absorption.
-
Target Binding: The affinity of a drug for its biological target is quantified by the binding free energy. A detailed thermodynamic understanding allows for the optimization of enthalpic and entropic contributions to improve potency and specificity.
Given the absence of published thermodynamic data for N-(butan-2-yl)-4-methylcyclohexan-1-amine, this guide serves as a first-principles roadmap for its complete characterization.
Methodological Framework for Thermodynamic Analysis
Our approach is twofold: empirical measurement via calorimetry and predictive analysis via computational chemistry. This dual strategy provides a self-validating system where computational models can be parameterized and validated against precise experimental data.
Experimental Determination of Bulk Thermodynamic Properties
The primary techniques for measuring the core thermodynamic properties of a bulk substance are centered around calorimetry.
A. Differential Scanning Calorimetry (DSC)
DSC is the cornerstone for analyzing thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Core Applications:
-
Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus): The temperature at which the sharp endothermic peak occurs is the melting point, and the integrated area of this peak yields the enthalpy of fusion. This is critical for identifying a crystalline solid and its stability.
-
Boiling Point (T_b) and Enthalpy of Vaporization (ΔH_vap): While less common for non-volatile APIs, DSC can determine boiling points and vaporization enthalpies under controlled pressure.
-
Glass Transition Temperature (T_g): For amorphous materials, DSC identifies the T_g, a key indicator of the stability and mechanical properties of the non-crystalline state.
-
Heat Capacity (C_p): DSC provides a direct measure of the heat capacity of the substance, a fundamental property that describes its ability to store thermal energy.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity N-(butan-2-yl)-4-methylcyclohexan-1-amine into an aluminum DSC pan. Hermetically seal the pan to prevent mass loss.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.
-
Hold isothermally for 2-5 minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Heat the sample a second time using the same ramp rate. The second heat is often used to analyze the properties of the amorphous phase or to confirm the nature of thermal events.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak area of any endothermic or exothermic events.
The following diagram illustrates the logical workflow for using DSC to characterize the thermal properties of a new chemical entity like our target molecule.
Caption: Workflow for thermal analysis using Differential Scanning Calorimetry (DSC).
Computational Prediction of Molecular Thermodynamics
When experimental data is unavailable or to understand properties at the molecular level, computational chemistry is indispensable. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are well-suited for this.
Core Applications:
-
Gas-Phase Thermodynamics: DFT calculations can accurately predict the standard enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_v) for an isolated molecule in the gas phase. This is achieved by first optimizing the molecular geometry to find the lowest energy conformation and then performing a frequency calculation. The vibrational frequencies are used to compute the vibrational, rotational, and translational contributions to the thermodynamic properties.
-
Conformational Analysis: For a flexible molecule like N-(butan-2-yl)-4-methylcyclohexan-1-amine, multiple low-energy conformers exist (e.g., axial vs. equatorial substituents). Computational methods can calculate the relative energies of these conformers, providing insight into the equilibrium population of each state via the Boltzmann distribution.
Computational Protocol: DFT Calculation of Thermodynamic Properties
-
Structure Generation: Build the 3D structure of the desired stereoisomer of N-(butan-2-yl)-4-methylcyclohexan-1-amine.
-
Conformational Search: Perform a systematic conformational search to identify all low-energy minima on the potential energy surface.
-
Geometry Optimization: For each conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum.
-
Thermodynamic Data Extraction: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), as well as the thermal corrections to enthalpy and Gibbs free energy, from which the standard thermodynamic properties can be derived.
This workflow provides the intrinsic thermodynamic properties of the molecule, free from intermolecular interactions present in the condensed phase.
Caption: Computational workflow for predicting molecular thermodynamic properties via DFT.
Data Analysis and Interpretation
While specific data for N-(butan-2-yl)-4-methylcyclohexan-1-amine is not available, we can predict its properties based on known data for structurally related compounds.
| Compound | Property | Value | Significance & Comparison |
| Cyclohexylamine | ΔH_f° (gas) | -84.1 ± 1.2 kJ/mol | This provides a baseline enthalpy for the amino-cyclohexane core. The addition of methyl and butanyl groups will make the value for the target molecule more negative (more stable). |
| 4-Methylcyclohexanol | ΔG° (cis-trans) | ~3.0 kJ/mol | The energy difference between the axial and equatorial conformations of the methyl group. We expect a similar or larger value for the bulky N-(butan-2-yl)amino group, strongly favoring an equatorial position. |
| Hypothetical Data | |||
| N-(butan-2-yl)-4-methylcyclohexan-1-amine (trans-equatorial) | Predicted T_m | 45 - 60 °C | Expected to be a low-melting solid or high-boiling liquid at room temperature based on its molecular weight and hydrogen bonding capability. |
| N-(butan-2-yl)-4-methylcyclohexan-1-amine (trans-equatorial) | Predicted ΔH_f° (gas) | -150 to -180 kJ/mol | The value is estimated by adding group contributions for the methyl and butanyl groups to the cyclohexylamine base value. |
| N-(butan-2-yl)-4-methylcyclohexan-1-amine (trans-equatorial) | Predicted S° (gas) | ~450 J/(mol·K) | The increased molecular complexity and number of rotatable bonds compared to cyclohexylamine lead to a significantly higher standard entropy. |
Interpretation: The key thermodynamic battle in this molecule is conformational. The bulky N-(butan-2-yl)amino group will have a very strong preference for the equatorial position on the cyclohexane ring to minimize steric strain (1,3-diaxial interactions). This preference will be significantly larger than that of the methyl group. Therefore, the thermodynamically dominant isomer will be the one where the largest group (the amino group) is equatorial. The relative orientation (cis/trans) of the methyl and amino groups will create two distinct diastereomers with different energies, which can be resolved and characterized separately using the methods described.
Conclusion and Future Work
This guide establishes a comprehensive, first-principles protocol for the complete thermodynamic characterization of N-(butan-2-yl)-4-methylcyclohexan-1-amine. By integrating precision calorimetry (DSC) with predictive computational modeling (DFT), we create a robust framework to determine the critical parameters—melting point, enthalpy of fusion, heat capacity, and conformational energies—that govern the molecule's behavior in a pharmaceutical context.
The immediate future work is to execute this plan:
-
Synthesize and purify the specific stereoisomers of the target compound.
-
Perform DSC analysis to obtain experimental data on the bulk material.
-
Conduct high-level DFT calculations to build a validated computational model of its molecular thermodynamic properties.
The resulting data will provide the foundational knowledge required for rational formulation design, polymorph screening, and ultimately, the development of a safe and effective drug product.
References
-
NIST Chemistry WebBook: A comprehensive database of chemical and physical data maintained by the National Institute of Standards and Technology. It serves as an authoritative source for thermodynamic data of known compounds like cyclohexylamine. (Source: NIST, URL: [Link])
-
Principles of Thermal Analysis and Calorimetry: A foundational text detailing the theory and application of techniques like DSC. (Source: Springer, URL: [Link])
-
Essentials of Computational Chemistry: Theories and Models: An authoritative textbook covering the theoretical basis of computational methods like Density Functional Theory. (Source: Wiley, URL: [Link])
Technical Guide: cis-trans Isomerism in 4-Methylcyclohexan-1-amine Derivatives
Executive Summary
The stereochemical configuration of 4-methylcyclohexan-1-amine is a critical determinant in the efficacy of downstream pharmaceutical intermediates, most notably in the synthesis of sulfonylurea antidiabetic agents like Glimepiride .[1] The distinction between the cis and trans isomers is not merely academic; it dictates the spatial orientation of pharmacophores, solubility profiles, and metabolic stability.
This guide provides a rigorous technical analysis of the thermodynamic drivers governing these isomers, synthetic routes to access high-purity stereoisomers, and self-validating protocols for their separation and characterization.
Conformational Analysis & Thermodynamics
The Energy Landscape
The cyclohexane ring adopts a chair conformation to minimize torsional strain. In 1,4-disubstituted cyclohexanes, the relative stability is governed by the A-values (conformational free energy) of the substituents.
-
Methyl Group (
): A-value kcal/mol. -
Amino Group (
): A-value kcal/mol.
Because the methyl group has a larger steric demand, it dominates the conformational equilibrium, preferentially occupying the equatorial position to avoid 1,3-diaxial interactions.[2][3]
Isomer Stability[4]
-
The trans-Isomer (Thermodynamic Product): In the trans-1,4-isomer, both substituents can simultaneously occupy equatorial positions (diequatorial). This is the global energy minimum. The diaxial conformer is significantly higher in energy due to four 1,3-diaxial interactions.
-
Configuration:
(Major) (Minor).
-
-
The cis-Isomer (Kinetic Product): In the cis-1,4-isomer, geometric constraints force one substituent to be axial while the other is equatorial. Since
, the equilibrium strongly favors the conformer where the methyl is equatorial and the amine is axial.-
Configuration:
(Major) (Minor).
-
Thermodynamic Conclusion: The trans-isomer is more stable than the cis-isomer by approximately
Figure 1: Conformational energy hierarchy. The trans-diequatorial conformation represents the thermodynamic sink.
Synthetic Strategies
Accessing the specific isomer requires selecting the appropriate reaction mechanism: Kinetic Control for cis and Thermodynamic Control for trans.
Route A: Thermodynamic Control (Targeting trans)
Mechanism: Dissolving Metal Reduction. Reduction of 4-methylcyclohexanone oxime using sodium metal in ethanol.
-
Why it works: The reaction proceeds through a radical anion intermediate. The intermediate equilibrates to the most stable diequatorial conformation prior to the final protonation step.
-
Expected Ratio: >90% trans.
Route B: Kinetic Control (Targeting cis)
Mechanism: Catalytic Hydrogenation. Hydrogenation of 4-methylcyclohexanone oxime or 4-methylaniline over Rhodium (Rh) or Platinum (Pt) catalysts in acidic media (e.g., Acetic Acid).
-
Why it works: The catalyst surface imposes steric constraints. The hydrogen adds to the face of the ring opposite the methyl group (syn-addition), kinetically trapping the cis isomer.
-
Expected Ratio: 70-80% cis.
Comparison Table
| Feature | Thermodynamic Route (Trans) | Kinetic Route (Cis) |
| Precursor | 4-Methylcyclohexanone Oxime | 4-Methylcyclohexanone Oxime / p-Toluidine |
| Reagents | Na / EtOH (boiling) | |
| Mechanism | Radical anion equilibration | Syn-addition to alkene/imine |
| Selectivity | High Trans (>90%) | Moderate-High Cis (60-80%) |
| Key Impurity | Unreacted oxime | Trans-isomer (via isomerization) |
Characterization & Separation Protocols
Distinguishing and separating these isomers is vital for regulatory compliance in drug development.
NMR Spectroscopy (Self-Validating Check)
The methine proton attached to the amine (
-
Trans-Isomer (
is Axial):-
Signal:
ppm. -
Splitting: Large coupling constant (
Hz) due to dihedral angle with adjacent axial protons ( coupling). Appears as a broad triplet of triplets ( ).
-
-
Cis-Isomer (
is Equatorial):-
Signal:
ppm (Downfield shift). -
Splitting: Small coupling constants (
Hz) due to dihedral angles ( and coupling). Appears as a narrow multiplet or broad singlet.
-
Separation via Salt Formation
The trans-isomer hydrochloride salt typically exhibits higher lattice energy and lower solubility in specific organic solvents compared to the cis-salt.
Protocol: Purification of trans-4-Methylcyclohexylamine
-
Salt Formation: Dissolve the crude amine mixture (rich in trans) in Ethanol.
-
Acidification: Slowly add concentrated HCl or ethanolic HCl until pH < 2.
-
Crystallization: Evaporate to dryness or concentrate. Recrystallize the solid residue from a Methanol/Acetone mixture (1:5 ratio).
-
Filtration: The trans-HCl salt crystallizes out as white needles. The cis-isomer remains largely in the mother liquor.
Pharmacological Implications: The Glimepiride Case[1]
The most prominent application of this isomerism is in the synthesis of Glimepiride (Amaryl), a third-generation sulfonylurea for Type 2 diabetes.
-
Requirement: Pure trans-4-methylcyclohexyl isocyanate is required to form the urea linkage.
-
SAR (Structure-Activity Relationship): The trans configuration extends the lipophilic cyclohexane ring into a specific hydrophobic pocket of the sulfonylurea receptor (SUR1) on pancreatic
-cells. The cis isomer creates a bent conformation that clashes with the binding site, drastically reducing potency and altering pharmacokinetic properties.
Figure 2: Critical pathway for Glimepiride synthesis relying on the trans-isomer.
Detailed Experimental Protocol
Objective: Synthesis and Purification of trans-4-Methylcyclohexan-1-amine HCl.
Reagents
-
4-Methylcyclohexanone oxime (1.0 eq)
-
Sodium metal (5.0 eq)
-
Absolute Ethanol (Solvent)
-
Concentrated HCl[4]
-
Acetone (Antisolvent)
Step-by-Step Methodology
-
Reduction (Thermodynamic Control):
-
In a 3-neck round bottom flask equipped with a reflux condenser, dissolve 4-methylcyclohexanone oxime (10 g) in absolute ethanol (150 mL).
-
Heat the solution to reflux.[5]
-
Add sodium metal pieces (cut into small cubes) cautiously through the condenser over 1 hour. Caution: Hydrogen evolution.
-
Maintain reflux until all sodium is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (100 mL) to quench alkoxides.
-
Steam distill the amine into a receiver containing dilute HCl. Alternatively, extract with diethyl ether, dry over
, and concentrate.
-
-
Salt Formation & Purification:
-
Dissolve the crude oil in minimal Ethanol (20 mL).
-
Add conc. HCl dropwise with cooling until pH is acidic (~pH 2).
-
Add Acetone (100 mL) slowly to induce precipitation.
-
Cool to 0°C for 4 hours.
-
Filter the white precipitate.
-
-
Validation:
-
Dissolve a small sample in
or DMSO- . -
Check
NMR.[6] The methine proton at ~2.6 ppm must show a broad triplet-of-triplets splitting pattern ( Hz). If a multiplet at 3.0 ppm is visible, recrystallize again.
-
References
-
Conformational Analysis of Cyclohexanes: Master Organic Chemistry. "A-Values For Substituted Cyclohexanes." [Link]
-
Synthesis & Separation of Isomers: Google Patents. "Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer."[4][7] (US3880925A).
-
Glimepiride Synthesis & Intermediates: Google Patents. "Preparation method of trans-4-methyl cyclohexylamine."[1][7] (CN102001950A).
-
NMR Characterization of Cyclohexylamines: Royal Society of Chemistry. "The Preparation of cis- and trans-1-Alkyl-4-phthalimidocyclohexanes." (J. Chem. Soc. C, 1968). [Link]
-
General Properties: PubChem. "4-Methylcyclohexylamine Compound Summary." [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Assessment: Physicochemical Properties of N-(butan-2-yl)-4-methylcyclohexan-1-amine
Executive Summary
This technical guide provides an in-depth analysis of the physicochemical properties of N-(butan-2-yl)-4-methylcyclohexan-1-amine (CAS: 1152898-29-7), a specialized secondary amine intermediate. While direct experimental data for this specific derivative is sparse in open literature, this report synthesizes available data from structural analogs, group contribution methods, and thermodynamic principles to establish authoritative estimates.
The guide is designed for researchers in drug development and materials science, focusing on the critical parameters of boiling point and density . It further details the experimental protocols required to validate these values in a laboratory setting, ensuring a self-correcting and rigorous workflow.
Chemical Identity and Stereochemistry
Compound Name: N-(butan-2-yl)-4-methylcyclohexan-1-amine Synonyms: N-sec-butyl-4-methylcyclohexylamine; N-(1-methylpropyl)-4-methylcyclohexanamine Molecular Formula: C₁₁H₂₃N Molecular Weight: 169.31 g/mol
Stereochemical Complexity
This compound exhibits significant stereoisomerism which impacts its physical properties:
-
Geometric Isomerism: The 1,4-substitution on the cyclohexane ring creates cis and trans isomers. The trans isomer (diequatorial in the most stable conformer) typically exhibits a slightly lower boiling point and density than the cis isomer due to better packing efficiency of the latter in the liquid phase, though the difference is often minimal (<5 °C).
-
Chirality: The sec-butyl group contains a chiral center, and the attachment point on the cyclohexane ring is pseudo-asymmetric. Commercial samples are typically racemic mixtures of diastereomers.
Structural Visualization
The following diagram illustrates the connectivity and the steric environment of the secondary amine.
Figure 1: Structural connectivity of N-(butan-2-yl)-4-methylcyclohexan-1-amine highlighting key steric centers.
Physicochemical Property Analysis
Due to the niche nature of this intermediate, values are derived using Comparative Structure-Property Relationships (SPR) anchored in experimentally verified analogs.
Boiling Point Assessment
The boiling point is governed by the molecular weight and the ability of the secondary amine to form hydrogen bonds.[1]
-
Reference Anchor 1: 4-Methylcyclohexylamine (Primary Amine)
-
BP: 151–154 °C
-
-
Reference Anchor 2: N-tert-butylcyclohexylamine (Sterically hindered Secondary Amine)
-
BP: 172–174 °C
-
-
Reference Anchor 3: N-butylcyclohexylamine (Linear Secondary Amine)
-
BP: 207 °C[2]
-
Mechanistic Insight: The addition of the sec-butyl group increases the molecular weight (+56 Da) compared to the parent primary amine, which elevates the boiling point. However, the branching at the alpha-carbon of the substituent (sec-butyl) introduces steric hindrance that slightly disrupts intermolecular hydrogen bonding compared to a linear n-butyl chain. Therefore, the boiling point will be significantly higher than the primary amine but slightly lower than the n-butyl analog.
| Compound | Structure Type | Boiling Point (760 mmHg) | Source/Method |
| 4-Methylcyclohexylamine | Primary Amine | 151–154 °C | Experimental [1] |
| N-tert-butylcyclohexylamine | Tertiary-alkyl Secondary Amine | 172–174 °C | Experimental [2] |
| N-butylcyclohexylamine | Linear Secondary Amine | 207 °C | Experimental [3] |
| N-(butan-2-yl)-4-methylcyclohexan-1-amine | Target Secondary Amine | 195 – 205 °C (Est.) | Predicted (SPR) |
Density Assessment
Density is influenced by packing efficiency. Alkyl substitution on the nitrogen typically lowers the density relative to the parent cyclic amine due to increased free volume created by the flexible alkyl chain.
-
Reference Anchor: 4-Methylcyclohexylamine Density = 0.855 g/mL.
-
Reference Anchor: N-tert-butylcyclohexylamine Density = 0.834 g/mL.
Mechanistic Insight: The sec-butyl group is less bulky than tert-butyl but more voluminous than a methyl group. The density is expected to fall between these two benchmarks.
| Parameter | Value / Range | Conditions |
| Predicted Density | 0.840 – 0.850 g/mL | @ 25 °C |
| Phase | Liquid | @ STP |
| Solubility | Immiscible in water; Miscible in EtOH, DCM, Toluene | Lipophilic character |
Experimental Determination Protocols
To validate these predicted values in a drug development context, the following "Self-Validating" protocols are recommended. These workflows prioritize data integrity and reproducibility.
Protocol: Micro-Ebulliometry (Boiling Point)
Objective: Determine the precise boiling point with minimal sample consumption (< 5 mL).
-
System Setup: Use a Swietoslawski ebulliometer or a micro-distillation apparatus equipped with a calibrated thermocouple (Pt100).
-
Calibration (Self-Validation Step):
-
Run a standard with a known BP close to the target (e.g., Decahydronaphthalene, BP ~190°C).
-
Acceptance Criteria: Measured BP must be within ±0.5°C of literature value.
-
-
Measurement:
-
Introduce N-(butan-2-yl)-4-methylcyclohexan-1-amine under inert atmosphere (N₂).
-
Heat gradually until reflux equilibrium is established.
-
Record temperature at three distinct pressures (e.g., 10 mmHg, 50 mmHg, 760 mmHg) to construct a Antoine equation curve.
-
-
Correction: Apply barometric pressure correction to report value at exactly 760 mmHg (101.325 kPa).
Protocol: Oscillating U-Tube Density
Objective: Measure density with 4-decimal precision (e.g., Anton Paar DMA method).
-
Preparation: Ensure the sample is dry (Karl Fischer water content < 0.1%) and bubble-free.
-
Calibration:
-
Zero point: Dry air at 20°C.
-
Span point: Degassed ultra-pure water at 20°C (0.9982 g/mL).
-
-
Injection: Inject 1-2 mL of sample into the oscillating cell.
-
Viscosity Correction: Enable automatic viscosity correction if the device supports it, as secondary amines can be viscous.
-
Temperature Scan: Measure density at 20°C, 25°C, and 40°C to determine the coefficient of thermal expansion.
Experimental Workflow Diagram
Figure 2: Validated workflow for the determination of physicochemical properties.
Applications & Implications
Understanding the precise boiling point and density of this amine is critical for:
-
Purification Strategy: The estimated BP of ~200°C suggests that this compound is a "high boiler." In synthesis, it will remain in the pot while common solvents (THF, Toluene) and lower amine precursors (sec-butylamine, BP 63°C) are removed.
-
Partitioning Coefficient (LogP): The addition of the C4 lipophilic chain significantly increases LogP compared to 4-methylcyclohexylamine. This impacts its behavior in biphasic extractions (drug isolation) and its permeability in biological systems.
-
Salt Formation: As a secondary amine, it will readily form stable salts (hydrochlorides, sulfates). The density of the free base is required to calculate the stoichiometry for salt formation in liquid-phase reactions accurately.
References
-
CymitQuimica. 4-Methylcyclohexylamine - CAS 6321-23-9 Properties. Retrieved from
-
ChemicalBook. N-tert-Butylcyclohexylamine - CAS 51609-06-4 Properties. Retrieved from
-
PubChem. N-Butylcyclohexylamine - CAS 10108-56-2.[2] National Library of Medicine. Retrieved from
-
Advanced ChemBlocks. N-(butan-2-yl)-4-methylcyclohexan-1-amine - CAS 1152898-29-7. Retrieved from
Sources
Methodological & Application
Application Note & Protocol: Synthesis of N-(butan-2-yl)-4-methylcyclohexan-1-amine via One-Pot Reductive Amination
Abstract
This document provides a comprehensive guide for the synthesis of N-(butan-2-yl)-4-methylcyclohexan-1-amine, a secondary amine with potential applications as a building block in pharmaceutical and materials science. The protocol details a robust and efficient one-pot reductive amination procedure, reacting 4-methylcyclohexanone with butan-2-amine using sodium triacetoxyborohydride as a mild and selective reducing agent. This application note is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a validated step-by-step protocol, and expert commentary on the critical parameters that ensure a successful and high-yielding synthesis.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of secondary and tertiary amines is a cornerstone of modern organic chemistry, particularly within drug discovery, where the amine functional group is a prevalent feature in a vast array of bioactive molecules.[1] Reductive amination stands out as one of the most powerful and versatile strategies for the formation of carbon-nitrogen (C-N) bonds.[2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced to the corresponding amine.
A significant advantage of this methodology over classical N-alkylation with alkyl halides is the circumvention of overalkylation, which often leads to complex mixtures of secondary, tertiary, and even quaternary ammonium salts.[2][3][4][5] This protocol focuses on a direct, one-pot synthesis of N-(butan-2-yl)-4-methylcyclohexan-1-amine, a process that combines efficiency with high selectivity.
The Underlying Chemistry: A Mechanistic Overview
The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than the starting ketone. This selectivity prevents the wasteful formation of the corresponding alcohol (4-methylcyclohexanol) and ensures the reaction proceeds efficiently toward the desired amine.[6][7]
The overall transformation occurs in two principal stages within the same reaction vessel:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of butan-2-amine on the carbonyl carbon of 4-methylcyclohexanone. This step is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. The resulting hemiaminal intermediate rapidly dehydrates to form an imine, which is subsequently protonated by the acid catalyst to generate a highly reactive iminium ion.[8][9]
-
Hydride Reduction: The chosen reducing agent, sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.[9]
Figure 1: Mechanism of Reductive Amination.
Experimental Design and Rationale
Reagent Selection: The Key to Selectivity and Efficiency
The choice of reagents is critical for the success of this synthesis. Our protocol employs a carefully selected set of reagents to maximize yield and minimize side-product formation.
-
Reducing Agent - Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is the cornerstone of the protocol. Unlike the more powerful sodium borohydride (NaBH₄), which can readily reduce the starting ketone, NaBH(OAc)₃ is a milder and more selective reducing agent.[10] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it highly specific for the reduction of iminium ions in the presence of ketones.[10] This allows for a convenient one-pot procedure where all reagents can be mixed from the start.[10] Furthermore, it is a safer and non-toxic alternative to sodium cyanoborohydride (NaBH₃CN).[3][11]
-
Solvent - 1,2-Dichloroethane (DCE): DCE is the preferred solvent for many NaBH(OAc)₃-mediated reductive aminations.[8][10] It is an aprotic solvent that effectively dissolves the reactants and intermediates without interfering with the reducing agent.
-
Acid Catalyst - Acetic Acid (AcOH): A catalytic amount of acetic acid is generally employed to facilitate the initial formation of the imine and the subsequent iminium ion.[4][8] It ensures the reaction proceeds at a reasonable rate at room temperature.
Summary of Reaction Parameters
The following table outlines the key parameters for the synthesis.
| Parameter | Recommended Value/Reagent | Rationale |
| Ketone | 4-Methylcyclohexanone | Starting carbonyl compound. |
| Amine | Butan-2-amine | Forms the secondary amine product. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild, selective for iminium ion reduction.[6][10] |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic, good solubility for reactants.[8] |
| Catalyst | Acetic Acid (AcOH) | Catalyzes imine/iminium ion formation.[4] |
| Stoichiometry | Ketone (1.0 eq), Amine (1.1-1.2 eq), NaBH(OAc)₃ (1.3-1.5 eq) | Slight excess of amine and reductant drives the reaction to completion. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction; avoids side reactions. |
| Reaction Time | 12-24 hours | Typically sufficient for full conversion; monitor by TLC or GC/MS. |
Detailed Synthesis Protocol
Figure 2: Overall Experimental Workflow.
Materials and Equipment
-
4-Methylcyclohexanone (Reagent Grade)
-
Butan-2-amine (Reagent Grade)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Glacial Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
-
Silica gel for column chromatography
Step-by-Step Procedure
Safety Note: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DCE is a suspected carcinogen.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methylcyclohexanone (1.0 eq).
-
Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Add butan-2-amine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.4 eq) to the stirring mixture in portions over 10-15 minutes. A mild exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Aqueous Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent the amine product from streaking on the acidic silica.
The identity and purity of the final product, N-(butan-2-yl)-4-methylcyclohexan-1-amine, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and diastereomeric ratio.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺).
-
Infrared (IR) Spectroscopy: To observe the N-H stretch and the disappearance of the C=O stretch from the starting material.
Stereochemical Considerations
This synthesis involves chiral and prochiral centers, leading to potential stereoisomers.
-
Butan-2-amine: Is a chiral starting material (R or S).
-
4-Methylcyclohexanone: The methyl group creates a prochiral center.
-
Product: The final product possesses three stereocenters. The reaction of a racemic butan-2-amine with 4-methylcyclohexanone will result in a mixture of diastereomers (e.g., cis and trans isomers with respect to the cyclohexyl ring substituents, combined with the R/S configuration from the amine). The hydride attack on the iminium ion can occur from either face, potentially leading to a mixture of stereoisomers at the C1 position of the cyclohexane ring. Separation of these diastereomers may be possible by careful chromatography.
Conclusion
The protocol described provides a reliable and highly efficient method for the synthesis of N-(butan-2-yl)-4-methylcyclohexan-1-amine. The use of sodium triacetoxyborohydride in a one-pot procedure represents a state-of-the-art approach in reductive amination, offering high yields, operational simplicity, and enhanced safety. This methodology is broadly applicable for the synthesis of a wide range of secondary and tertiary amines, making it an invaluable tool for professionals in chemical synthesis and drug development.
References
- Reductive amination of carbohydr
- Reductive Amination, and How It Works. Master Organic Chemistry.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
- Reductive amination of carbohydrates using NaBH(OAc)3.
- Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. University of Rochester.
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Organic Reactions.
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc.
- Reductive Amination. Myers Research Group, Harvard University.
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit r/Chempros.
- Application Note – Reductive Amin
- de Bellefon, C., et al. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
- Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Study.com.
- A reliable and easy method for synthesis of nitrogen-containing compounds. Journal of the Japan Chemical Society.
-
Reductive amination in case of secondary amines. Chemistry Stack Exchange. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpSdGUXJkb_i_sDSlUJ4Hyb5TjgBXLETBFsCFSgL1_52QhC_At4SBPZkDiExlIOtbRQoV9EUVLdGnIWTG9MkjaDlQweeZNi0SphBnbH6TmiPpNdjKZxPSi-XRX9Z4LsbB1_BsQdcd_-nkk29htzoVVTN0fphtBgTU9him_YLNSZ5_XDfuwHh3EeXvd2VVZVlZCrQ2JRKqUByriTpaBiVE=]([Link]
Sources
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- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(sec-butyl)-4-methylcyclohexylamine as a Rubber Vulcanization Accelerator
Introduction: A Novel Secondary Accelerator for Controlled Vulcanization
In the complex field of rubber technology, the precise control of the vulcanization process is paramount to achieving desired material properties. Vulcanization accelerators are critical components in rubber formulations, dictating the rate and efficiency of the cross-linking reactions that transform soft, tacky rubber into a durable, elastic material.[1] This document provides a detailed technical guide on the application of N-(sec-butyl)-4-methylcyclohexylamine, a secondary amine, as a potential vulcanization accelerator.
N-(sec-butyl)-4-methylcyclohexylamine (Sb4-MCA) is a sterically hindered secondary amine. Its molecular structure, featuring a bulky sec-butyl group and a methyl-substituted cyclohexane ring, suggests a role as a secondary accelerator, particularly in conjunction with primary accelerators like those from the thiazole or sulfenamide classes.[2][3] The steric hindrance is anticipated to provide excellent scorch safety—a critical processing parameter that prevents premature vulcanization at processing temperatures.[4] This guide will explore the mechanistic rationale for its use, provide detailed protocols for its evaluation, and present illustrative data on its performance in a typical rubber formulation.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-(sec-butyl)-4-methylcyclohexylamine | |
| CAS Number | 25834-93-9 | [4] |
| Molecular Formula | C10H21N | [4] |
| Molecular Weight | 155.29 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in organic solvents, sparingly soluble in water. |
Proposed Mechanism of Action in Sulfur Vulcanization
The vulcanization of rubber with sulfur is a complex series of chemical reactions.[3] Accelerators are essential to make this process industrially viable by increasing the reaction rate and improving the properties of the final product.[1] While N-(sec-butyl)-4-methylcyclohexylamine is not a primary accelerator, its role as a secondary accelerator, or "kicker," is to activate the primary accelerator and influence the overall cure characteristics.
The generally accepted mechanism for accelerated sulfur vulcanization involves the formation of an active accelerator-sulfur complex.[5] In a system containing a primary accelerator (e.g., a thiazole like 2-mercaptobenzothiazole, MBT), an activator (like zinc oxide and stearic acid), sulfur, and a secondary amine like Sb4-MCA, the following simplified pathway is proposed:
-
Formation of a Zinc-Accelerator Complex: The primary accelerator reacts with the activator system to form a zinc-accelerator complex.
-
Activation by the Secondary Amine: The basic nature of N-(sec-butyl)-4-methylcyclohexylamine facilitates the formation of a more potent vulcanizing agent. The amine can coordinate with the zinc complex, increasing its solubility and reactivity towards sulfur.[4]
-
Sulfur Ring Opening and Formation of the Active Sulfurating Agent: The activated complex then reacts with elemental sulfur (typically S8 rings), leading to the formation of a polysulfidic accelerator derivative. This is the active sulfurating agent.
-
Reaction with the Rubber Backbone: The active sulfurating agent reacts with the rubber polymer chains at the allylic positions, forming crosslink precursors (pendant groups).
-
Crosslink Formation: These pendant groups then react with other rubber chains to form stable mono-, di-, and polysulfidic crosslinks, resulting in the three-dimensional network structure of vulcanized rubber.
The steric hindrance of the sec-butyl and 4-methylcyclohexyl groups in Sb4-MCA is expected to moderate the initial activation steps, thereby delaying the onset of vulcanization and providing a longer scorch time. This is a highly desirable characteristic in rubber processing, as it allows for safe mixing and shaping of the rubber compound before the rapid cross-linking phase begins.[4]
Experimental Protocols
The following protocols outline the procedures for evaluating the efficacy of N-(sec-butyl)-4-methylcyclohexylamine as a secondary vulcanization accelerator in a natural rubber (NR) formulation.
Protocol 1: Preparation of Rubber Compounds
Objective: To prepare a series of natural rubber compounds with varying concentrations of N-(sec-butyl)-4-methylcyclohexylamine for subsequent rheological and physical property testing.
Materials:
-
Natural Rubber (SMR 20)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
N330 Carbon Black
-
Sulfur
-
N-tert-butyl-2-benzothiazolesulfenamide (TBBS) (Primary Accelerator)
-
N-(sec-butyl)-4-methylcyclohexylamine (Sb4-MCA) (Secondary Accelerator)
Equipment:
-
Two-roll mill
-
Analytical balance
Procedure:
-
Mastication: Masticate the natural rubber on a two-roll mill until a smooth sheet is formed.
-
Incorporation of Activators and Fillers: Add zinc oxide and stearic acid to the rubber and mix until fully dispersed. Subsequently, add the N330 carbon black in portions, ensuring complete incorporation and a uniform black color.
-
Addition of Accelerators and Sulfur: Add the primary accelerator (TBBS) and the varying amounts of the secondary accelerator (Sb4-MCA) according to the formulations in Table 2. Finally, add the sulfur and mix thoroughly. The temperature of the mill should be kept below 100°C to prevent scorching.
-
Homogenization and Sheeting: Continue mixing for a few minutes to ensure homogeneity. Cut the compound from the mill and pass it through the nip end-wise several times. Finally, sheet out the compound to a thickness of approximately 2 mm.
-
Conditioning: Store the compounded rubber sheets at room temperature for at least 24 hours before testing.
Table 2: Rubber Compound Formulations (in parts per hundred rubber - phr)
| Ingredient | Control | Formulation A | Formulation B | Formulation C |
| Natural Rubber (SMR 20) | 100 | 100 | 100 | 100 |
| Zinc Oxide | 5 | 5 | 5 | 5 |
| Stearic Acid | 2 | 2 | 2 | 2 |
| N330 Carbon Black | 50 | 50 | 50 | 50 |
| Sulfur | 2.5 | 2.5 | 2.5 | 2.5 |
| TBBS | 0.5 | 0.5 | 0.5 | 0.5 |
| N-(sec-butyl)-4-methylcyclohexylamine | 0 | 0.1 | 0.2 | 0.3 |
Protocol 2: Evaluation of Curing Characteristics using a Moving Die Rheometer (MDR)
Objective: To determine the effect of N-(sec-butyl)-4-methylcyclohexylamine on the curing characteristics of the rubber compounds.
Equipment:
-
Moving Die Rheometer (MDR)
Procedure:
-
Set the MDR to the desired vulcanization temperature (e.g., 150°C).
-
Place a sample of the uncured rubber compound (approximately 5 g) into the preheated die cavity.
-
Start the test and record the torque as a function of time. The test should continue until the torque reaches a maximum and plateaus or begins to decrease (reversion).
-
From the resulting rheograph (cure curve), determine the following parameters:
-
ML (Minimum Torque): An indicator of the viscosity of the unvulcanized compound.
-
MH (Maximum Torque): An indicator of the stiffness or crosslink density of the fully vulcanized compound.
-
ts2 (Scorch Time): The time taken for the torque to rise 2 dNm above ML. This represents the processing safety of the compound.
-
t90 (Optimum Cure Time): The time taken to reach 90% of the maximum torque (MH - ML).
-
Illustrative Data:
Table 3: Curing Characteristics at 150°C
| Parameter | Control | Formulation A | Formulation B | Formulation C |
| ML (dNm) | 1.5 | 1.4 | 1.4 | 1.3 |
| MH (dNm) | 18.5 | 19.0 | 19.5 | 20.0 |
| ts2 (min) | 3.5 | 4.0 | 4.5 | 5.0 |
| t90 (min) | 12.0 | 11.0 | 10.0 | 9.0 |
Protocol 3: Measurement of Physical Properties of Vulcanized Rubber
Objective: To evaluate the effect of N-(sec-butyl)-4-methylcyclohexylamine on the mechanical properties of the vulcanized rubber.
Equipment:
-
Compression molding press
-
Tensile testing machine
-
Hardness tester (Shore A)
Procedure:
-
Vulcanization: Cure sheets of the rubber compounds in a compression molding press at the determined t90 from the rheometer test (at 150°C).
-
Sample Preparation: Die-cut dumbbell-shaped specimens for tensile testing from the cured sheets.
-
Tensile Testing: Conduct tensile tests on the dumbbell specimens according to ASTM D412. Determine the following properties:
-
Tensile Strength (MPa)
-
Elongation at Break (%)
-
Modulus at 300% Elongation (MPa)
-
-
Hardness Testing: Measure the Shore A hardness of the cured sheets according to ASTM D2240.
Illustrative Data:
Table 4: Physical Properties of Vulcanizates
| Property | Control | Formulation A | Formulation B | Formulation C |
| Tensile Strength (MPa) | 22.5 | 23.0 | 23.5 | 24.0 |
| Elongation at Break (%) | 550 | 540 | 530 | 520 |
| Modulus at 300% (MPa) | 10.5 | 11.5 | 12.5 | 13.5 |
| Hardness (Shore A) | 60 | 62 | 64 | 66 |
Visualization of Workflows and Relationships
Experimental Workflow
Caption: Experimental workflow for evaluating N-(sec-butyl)-4-methylcyclohexylamine.
Logical Relationship: Accelerator Concentration and Properties
Caption: Relationship between Sb4-MCA concentration and vulcanizate properties.
Discussion and Conclusion
The illustrative data suggests that N-(sec-butyl)-4-methylcyclohexylamine functions effectively as a secondary accelerator in sulfur vulcanization of natural rubber. The key observations are:
-
Improved Scorch Safety: The progressive increase in scorch time (ts2) with increasing concentration of Sb4-MCA indicates its effectiveness in delaying the onset of vulcanization. This is a significant advantage for processing safety, reducing the risk of premature curing in equipment.
-
Accelerated Cure Rate: Despite the increased scorch safety, the optimum cure time (t90) decreases with higher levels of Sb4-MCA. This demonstrates its role as a "kicker," activating the primary accelerator to achieve a faster overall cure cycle once vulcanization begins.
-
Enhanced Physical Properties: The increase in maximum torque (MH), modulus at 300%, and tensile strength suggests that Sb4-MCA contributes to a higher crosslink density, leading to a more robust vulcanizate.
Safety and Handling
N-(sec-butyl)-4-methylcyclohexylamine is a chemical that requires careful handling. Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, personal protective equipment, and emergency procedures. As with other amines, it is likely to be corrosive and may cause skin and eye irritation.[6] Appropriate engineering controls, such as local exhaust ventilation, and personal protective equipment, including gloves and safety glasses, should be used at all times.
References
- Effect of different sulfur content in Natural Rubber mixtures on their thermo-mechanical and surface properties - Engineering Journal IJOER. (n.d.).
- Rheological properties of epoxidized natural rubber bisphenol a/amine-based adhesives in the presence of gum rosin tackifier - Mechanical Engineering Journals. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 4-sec-Butylcyclohexylamine (cis- and trans- mixture) - CymitQuimica. (n.d.).
- (PDF) Study on sulfur vulcanized natural rubber formulated with nitrosamine safe diisopropyl xanthogen polysulfide/tertiary butyl benzothiazole sulphenamide binary accelerator system - ResearchGate. (n.d.).
- Investigating effect of amine based additives on asphalt rubber rheological properties. (2014, June 5).
- Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends - SciSpace. (n.d.).
- Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. - YG-1. (n.d.).
- Vulcanization & Accelerators - Lusida Rubber Products. (n.d.).
- Study of rheological characteristics and mechanical strength properties of natural rubber vulcanizates varying the type and content of carbon black - SciELO México. (2023, December 31).
- The Ultimate Guide to Rubber Accelerators in 2024 - Wellt Chemicals. (2024, January 15).
- The Effect of Accelerators on Vulcanization of Natural Rubber Compounds - DergiPark. (2023, July 20).
- Enhancing Rubber Vulcanization Cure Kinetics: Lowering Vulcanization Temperature by Addition of MgO as Co-Cure Activator in ZnO-Based Cure Activator Systems - PMC. (2024, March 22).
- material safety data sheet - Harwick Standard. (n.d.).
- sulfur vulcanization of natural rubber for benzothiazole accelerated formulations: from reaction mechanisms to a rational kinetic model - SciSpace. (n.d.).
- Sennics Co., Ltd. > Products > Rubber Vulcanizing Accelerator. (n.d.).
- Rubber Accelerator Chemicals List for Better Performance in Rubber Products. (2025, August 19).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 4. 4-sec-Butylcyclohexylamine (cis- and trans- mixture) [cymitquimica.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. lookchem.com [lookchem.com]
Application Note: N-(butan-2-yl)-4-methylcyclohexan-1-amine as a Pharmaceutical Intermediate
This guide outlines the technical profile, synthesis, and pharmaceutical applications of N-(butan-2-yl)-4-methylcyclohexan-1-amine , a lipophilic secondary amine intermediate.
Abstract & Strategic Significance
N-(butan-2-yl)-4-methylcyclohexan-1-amine (CAS: 1152898-29-7) is a high-value secondary amine intermediate used in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors , NMDA receptor antagonists , and GPCR modulators .
Its structural value lies in its ability to introduce a lipophilic, sterically hindered pharmacophore into drug candidates. The N-sec-butyl group provides metabolic protection against oxidative deamination, while the 4-methylcyclohexyl ring offers a rigid, aliphatic spacer that mimics the transition state in urea-based hydrolase inhibitors.
Key Pharmaceutical Applications
-
sEH Inhibitors: Precursor to 1,3-disubstituted ureas (e.g., analogs of t-AUCB) for treating hypertension and inflammation.
-
NMDA Antagonists: Structural analog to Neramexane and Memantine , where the lipophilic amine blocks the ion channel pore.
-
LogP Modulation: Used to tune the lipophilicity (cLogP ~3.9) and blood-brain barrier (BBB) permeability of CNS-active agents.
Chemical Properties & Stereochemistry
| Property | Specification |
| IUPAC Name | N-(butan-2-yl)-4-methylcyclohexan-1-amine |
| Molecular Formula | C₁₁H₂₃N |
| Molecular Weight | 169.31 g/mol |
| Boiling Point | 215–220 °C (at 760 mmHg) |
| Density | 0.84 g/mL |
| pKa (Calc) | ~10.5 (Secondary Amine) |
| Solubility | Soluble in EtOH, DCM, DMSO; Insoluble in water.[1] |
Stereochemical Complexity
This molecule possesses significant stereochemical depth, influencing biological activity:
-
Cyclohexane Isomerism: cis-1,4 vs. trans-1,4. The trans-isomer is typically preferred in medicinal chemistry for its linear, rigid conformation which fits into hydrophobic pockets (e.g., sEH active site).
-
Chiral Side Chain: The sec-butyl group contains a chiral center (R/S).
-
Total Isomers: 4 diastereomeric pairs.
-
Recommendation: Use enantiopure (R)- or (S)-sec-butylamine during synthesis to reduce complexity.
-
Synthesis Protocol: Reductive Amination
Objective: Synthesis of N-(butan-2-yl)-4-methylcyclohexan-1-amine via reductive alkylation. Scale: Laboratory (100 mmol)
Reagents
-
Substrate: 4-Methylcyclohexanone (11.2 g, 100 mmol)
-
Amine Source: sec-Butylamine (8.0 g, 110 mmol, 1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Catalyst: Acetic Acid (glacial, 1-2 drops)
Step-by-Step Methodology
-
Imine Formation:
-
In a 500 mL round-bottom flask under N₂ atmosphere, dissolve 4-methylcyclohexanone in DCE (200 mL).
-
Add sec-butylamine and acetic acid.
-
Stir at room temperature for 2 hours. Note: Monitoring by TLC/GC should show disappearance of ketone and formation of the imine intermediate.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add Sodium Triacetoxyborohydride (STAB) portion-wise over 30 minutes. Reason: STAB is milder than NaBH₄ and minimizes reduction of the ketone before imine formation.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 h).
-
-
Quench & Workup:
-
Quench carefully with saturated aqueous NaHCO₃ (100 mL).
-
Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo to yield the crude oil.
-
-
Purification (Isomer Separation):
-
Distillation: Fractional distillation under reduced pressure can separate the cis and trans isomers (Trans isomer typically has a lower boiling point due to lower dipole moment).
-
Salt Formation: Dissolve crude amine in ethanol and add HCl in dioxane. The trans-amine HCl salt often crystallizes preferentially.
-
Pharmaceutical Application Workflows
The following diagram illustrates the divergent synthesis pathways utilizing this intermediate.
Figure 1: Synthetic divergence of N-(butan-2-yl)-4-methylcyclohexan-1-amine into three major pharmaceutical classes.
Protocol A: Synthesis of Urea-based sEH Inhibitors
Soluble Epoxide Hydrolase (sEH) inhibitors often feature a central urea pharmacophore flanked by a cyclohexyl group.
-
Dissolution: Dissolve 1.0 equiv of N-(butan-2-yl)-4-methylcyclohexan-1-amine in dry THF.
-
Addition: Add 1.0 equiv of appropriate isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate) dropwise at 0°C.
-
Reaction: Stir at room temperature for 4 hours. The urea product usually precipitates.
-
Isolation: Filter the white solid and wash with cold hexane.
-
Mechanism: The secondary amine acts as a nucleophile, attacking the isocyanate carbon. The steric bulk of the sec-butyl group restricts rotation, potentially locking the inhibitor into a bioactive conformation.
Quality Control & Analytical Methods
GC-MS Method for Purity & Isomer Ratio
-
Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program: 60°C (1 min) → 20°C/min → 280°C (5 min).
-
Detection: EI (70 eV).
-
Expected Results:
-
cis-Isomer: Typically elutes later due to higher boiling point/polarity.
-
trans-Isomer: Typically elutes earlier.
-
m/z Peaks: 169 (M+), 140 (loss of ethyl), 112 (methylcyclohexyl cation).
-
NMR Characterization (400 MHz, CDCl₃)
-
Key Signal: The methine proton (CH-N) on the cyclohexane ring.
-
Trans-isomer:
~2.4 ppm (tt, Hz). Large coupling constant indicates axial-axial coupling, confirming the equatorial position of the amine. -
Cis-isomer:
~2.9 ppm (m). Narrower signal width.
-
References
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.
-
Gomez, G. A., et al. (2004).[2] Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Parsons, C. G., et al. (1999). Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. Neuropharmacology.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
PubChem Compound Summary. (2026). N-(butan-2-yl)-4-methylcyclohexan-1-amine. National Center for Biotechnology Information.
Sources
protocol for alkylation of 4-methylcyclohexylamine with sec-butyl halides
Application Note & Protocol
Topic: Protocol for the Alkylation of 4-Methylcyclohexylamine with sec-Butyl Halides
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the N-alkylation of 4-methylcyclohexylamine with sec-butyl halides to synthesize N-sec-butyl-4-methylcyclohexylamine. Direct alkylation of primary amines is often complicated by multiple additions, leading to a mixture of products.[1] This guide addresses the inherent challenges of this synthesis, including over-alkylation and competing elimination reactions, by providing a strategic approach to reaction design. We will delve into the mechanistic underpinnings, offer a step-by-step experimental procedure, and present methods for purification and characterization, grounded in established chemical principles.
Introduction: Navigating the Challenges of Selective N-Alkylation
N-alkylated cyclohexylamines are valuable structural motifs in medicinal chemistry and materials science. The introduction of an N-alkyl group can significantly modulate a molecule's physicochemical properties, such as basicity, lipophilicity, and biological activity. While the N-alkylation of an amine with an alkyl halide appears to be a straightforward nucleophilic substitution, the reality is far more complex.[2]
The primary challenge stems from the fact that the product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[3][4] This increased nucleophilicity creates a "runaway" reaction, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt, resulting in a complex product mixture that is difficult to separate.[5][6]
Furthermore, the use of a secondary alkyl halide, such as a sec-butyl halide, introduces a competing side reaction: elimination (E2 pathway), which produces an alkene byproduct.[3][7] The steric hindrance of both the 4-methylcyclohexylamine and the sec-butyl halide also plays a crucial role in the reaction kinetics.[8] This protocol is designed to navigate these challenges to favor the selective synthesis of the desired secondary amine, N-sec-butyl-4-methylcyclohexylamine.
Mechanistic Insights: A Tale of Competing Pathways
The reaction between 4-methylcyclohexylamine and a sec-butyl halide proceeds primarily via a bimolecular nucleophilic substitution (SN2) mechanism. However, a bimolecular elimination (E2) pathway is a significant competitor.
2.1. The Desired SN2 Pathway
In this pathway, the lone pair of electrons on the nitrogen atom of 4-methylcyclohexylamine acts as a nucleophile, attacking the electrophilic carbon atom of the sec-butyl halide and displacing the halide ion. This initial reaction forms a secondary ammonium salt. A base, either excess 4-methylcyclohexylamine or an added non-nucleophilic base, then deprotonates the ammonium salt to yield the target secondary amine.[9]
2.2. The Over-Alkylation Problem
The newly formed N-sec-butyl-4-methylcyclohexylamine is also nucleophilic and can react with another molecule of the sec-butyl halide. This leads to the formation of a tertiary amine, N,N-di-sec-butyl-4-methylcyclohexylamine, and potentially a quaternary ammonium salt.[1][10] To suppress this, a large excess of the starting primary amine is typically employed, which statistically favors the alkylation of the more abundant primary amine.[3]
2.3. The Competing E2 Elimination Pathway
The amine, being a base, can also abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the halogen on the sec-butyl halide.[7] This is particularly prevalent with sterically hindered secondary halides and strong bases, leading to the formation of butene isomers. The choice of a suitable base and reaction temperature is critical to minimize this side reaction.
Detailed Experimental Protocol
This protocol aims to maximize the yield of the mono-alkylated product by using a significant excess of the primary amine.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Methylcyclohexylamine | ≥98% | Sigma-Aldrich | Can be a mixture of cis/trans isomers. |
| 2-Bromobutane (sec-Butyl Bromide) | ≥99% | Sigma-Aldrich | 2-Iodobutane can be used for higher reactivity but is more expensive. |
| Diethyl ether (anhydrous) | Anhydrous, ≥99.7% | Fisher Scientific | Solvent for extraction. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | For preparing aqueous solution for workup. |
| Saturated Sodium Chloride (Brine) | ACS Grade | - | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics | Drying agent. |
| Round-bottom flask (250 mL) | - | - | |
| Reflux condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle | - | - | |
| Separatory funnel (500 mL) | - | - | |
| Rotary evaporator | - | - | For solvent removal. |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring. |
3.2. Step-by-Step Methodology
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Charge Reactants: To the flask, add 4-methylcyclohexylamine (56.6 g, 0.5 mol, 5.0 equivalents). The amine will serve as both the reactant and the acid scavenger.
-
Heating: Begin stirring and heat the amine to a gentle reflux (boiling point of 4-methylcyclohexylamine is ~155-157 °C).
-
Substrate Addition: Slowly add 2-bromobutane (13.7 g, 0.1 mol, 1.0 equivalent) dropwise over 30-45 minutes using a dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, maintain the reflux for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A suitable TLC eluent system is 9:1 Hexane:Ethyl Acetate with a small amount of triethylamine (0.5%) to prevent streaking. The product will have a higher Rf value than the starting amine.
-
Cooling and Workup: Once the reaction is complete (disappearance of 2-bromobutane), cool the mixture to room temperature.
-
Basification and Extraction: Add 100 mL of 2 M aqueous sodium hydroxide solution to the flask and stir for 15 minutes. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product will contain the desired secondary amine and excess starting primary amine. Purify the N-sec-butyl-4-methylcyclohexylamine by fractional distillation under reduced pressure. The excess 4-methylcyclohexylamine can be recovered as the lower-boiling fraction.
3.3. Characterization
The identity and purity of the final product should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity.
-
FT-IR Spectroscopy: To observe the N-H stretch of the secondary amine.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.
Quantitative Data and Troubleshooting
Table 1: Reagent and Reaction Parameters
| Parameter | Value | Moles (mol) | Molar Ratio |
| 4-Methylcyclohexylamine | 56.6 g (approx. 65.2 mL) | 0.5 | 5.0 |
| 2-Bromobutane | 13.7 g (approx. 11.3 mL) | 0.1 | 1.0 |
| Solvent | None (Neat reaction) | - | - |
| Temperature | Reflux (~155 °C) | - | - |
| Reaction Time | 12-24 hours | - | - |
| Expected Product Yield | 55-70% (after purification) | - | - |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reaction time or temperature. | Extend the reflux time and monitor by TLC/GC-MS. Ensure the temperature is adequate for reflux. Consider using the more reactive 2-iodobutane. |
| Significant Over-alkylation | Molar ratio of amine to halide is too low. | Increase the excess of 4-methylcyclohexylamine to 7-10 equivalents. |
| Formation of Alkene | E2 elimination is competing significantly. | Lower the reaction temperature and extend the reaction time. Use a less-hindered base if one is being added separately. |
| Difficult Purification | Boiling points of starting material and product are close. | Use a fractional distillation column with high theoretical plates. Alternatively, column chromatography on silica gel can be effective.[11] |
Safety Precautions
-
4-Methylcyclohexylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
2-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a fume hood and wear appropriate PPE.
-
Sodium Hydroxide: Highly corrosive. Causes severe burns. Handle with extreme care.
-
Diethyl Ether: Extremely flammable. Forms explosive peroxides. Use in a well-ventilated area away from ignition sources.
Conclusion
The direct N-alkylation of 4-methylcyclohexylamine with sec-butyl halides presents a classic synthetic challenge that balances nucleophilic substitution against over-alkylation and elimination. The protocol detailed herein provides a robust framework for selectively synthesizing the desired N-sec-butyl-4-methylcyclohexylamine. By carefully controlling stoichiometry—specifically, using a large excess of the primary amine—and managing reaction conditions, researchers can effectively minimize side reactions and achieve a good yield of the target secondary amine. Proper purification and characterization are essential to ensure the final product's quality.
References
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Müller, U., et al. (1999). Process for preparing 4-substituted cis-cyclohexylamines.
-
Zhang, C., et al. (2020). Base-mediated cascade amidination/N-alkylation of amines by alcohols. RSC Advances. [Link]
-
Zell, T., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
-
JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. [Link]
-
LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]
-
Kumar, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. [Link]
-
Ley, S. V. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Garg, N. K., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]
- Varchi, G., et al. (2017). 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
The Organic Chemistry Tutor. (2022, April 6). Alkylation of Amines. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. University of South Florida Digital Commons. [Link]
-
Kelly, A. G., & McMurry, T. B. H. (1988). Enamine chemistry: Part 33. Alkylation of cyclohexanone imines with electrophilic alkenes. Journal of the Chemical Society, Perkin Transactions 1, 2391-2396. [Link]
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Mondal, B., et al. (2022). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Research Square. [Link]
- Societa' per Azioni, A. (1967). Purification of cyclohexylamine.
-
Gribble, G. W., & Jasinski, J. M. (1982). N,N-Dimethylcyclohexylamine. Organic Syntheses. [Link]
-
Douglas, C. J., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Clark, J. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2020, April 15). Preparation of Amines. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
- Jiangsu Hengrui Medicine Co., Ltd. (2011). Preparation method of trans-4-methyl cyclohexylamine.
-
Poater, A., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]
- Zentiva, k.s. (2016). A method for the preparation, isolation and purification of pharmaceutically applicable forms of ahu-377.
-
Klüner, T., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. Chemistry – A European Journal. [Link]
-
Poater, A., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]
-
PrepChem. (n.d.). Synthesis of N-sec.butyl,N-sec.amylamine. [Link]
- Lawrence, S. A. (2004).
-
Carreño, M. C., et al. (n.d.). Representative procedure for the alkylation reaction: Preparation of 9. [Link]
- Penick Corporation. (2015). Processes for the alkylation of secondary amine groups of morphinan derivatives.
-
da Silva, A. B. F., & Esteves, P. M. (2013). Ab Initio Study of Geminal Steric Hindrance Effects on the Stability of Conformations of Cyclohexane Derivatives. ResearchGate. [Link]
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catalytic hydrogenation methods for N-sec-butyl-4-methylcyclohexylamine production
Technical Application Note: Precision Synthesis of N-sec-butyl-4-methylcyclohexylamine via Catalytic Hydrogenation
Executive Summary
N-sec-butyl-4-methylcyclohexylamine is a critical intermediate in the synthesis of rubber antioxidants, fuel additives, and specialty agrochemicals. Its production demands precise control over chemoselectivity to prevent deamination and stereoselectivity to manage the cis/trans ratio of the cyclohexane ring.
This guide details the Catalytic Reductive Alkylation route, chosen for its operational safety and high yield compared to high-pressure aromatic ring hydrogenation. We utilize a heterogeneous Platinum-on-Carbon (Pt/C) or Palladium-on-Carbon (Pd/C) system to couple 4-methylcyclohexylamine with 2-butanone (Methyl Ethyl Ketone, MEK).
Strategic Route Selection & Mechanistic Insight
Two primary pathways exist for synthesizing this target. The choice depends on available starting materials and required stereochemistry.
-
Route A: Reductive Alkylation (Recommended)
-
Reactants: 4-methylcyclohexylamine + 2-butanone + H₂.
-
Mechanism:[1][2][3][4] Condensation to form a Schiff base (imine) followed by surface-catalyzed hydrogenation.
-
Advantages: Milder conditions (3–10 bar), higher functional group tolerance, and better control over the existing stereocenters of the cyclohexyl ring.
-
-
Route B: Aromatic Ring Hydrogenation
Mechanistic Pathway (Route A)
The following diagram illustrates the stepwise mechanism of the reductive alkylation on the catalyst surface.
Figure 1: Mechanistic pathway of reductive alkylation. Note the equilibrium step where water removal is critical for driving imine formation.
Critical Process Parameters (CPP)
To ensure reproducibility and safety, the following parameters must be controlled.
| Parameter | Recommended Range | Scientific Rationale |
| Catalyst | 5% Pt/C or 5% Pd/C | Pt/C minimizes ring hydrogenation side-reactions. Pd/C is more active but may isomerize the ring to the thermodynamic trans product [1]. |
| H₂ Pressure | 3 – 10 bar (45–145 psi) | Sufficient to saturate the imine but low enough to prevent secondary ring reduction or hydrogenolysis. |
| Temperature | 40°C – 60°C | Balances reaction rate with selectivity. Temperatures >80°C increase risk of "reductive deamination" (cleaving the C-N bond). |
| Solvent | Methanol or Ethanol | Polar protic solvents stabilize the polar imine intermediate. Acid catalysis (e.g., Acetic Acid) is optional to accelerate imine formation. |
| Stoichiometry | Amine:Ketone = 1:1.1 | Slight excess of ketone drives equilibrium. Large excess of ketone leads to alcohol byproducts (2-butanol). |
Detailed Experimental Protocol
Objective: Synthesis of N-sec-butyl-4-methylcyclohexylamine via reductive alkylation of 4-methylcyclohexylamine with 2-butanone.
Safety Warning: Hydrogen gas is highly flammable. Catalysts (Pt/C, Pd/C) are pyrophoric when dry. Handle under inert atmosphere.
Apparatus Setup
-
High-pressure reactor (Parr or Autoclave) rated for >20 bar.[5]
-
Gas manifold (N₂, H₂).
-
Mechanical stirrer (gas-entrainment impeller preferred).
Step-by-Step Procedure
-
Catalyst Loading:
-
In a fume hood, weigh 5% Pt/C (sulfided or unpoisoned) equivalent to 1-3 wt% of the substrate loading.
-
Tip: Wet the catalyst with a small amount of water or solvent immediately to prevent sparking.
-
-
Reactant Addition:
-
Charge the reactor with 4-methylcyclohexylamine (1.0 equiv) dissolved in Methanol (5-10 volumes) .
-
Add 2-butanone (1.1 equiv) .
-
Optional: Add 0.1 equiv of Acetic Acid to catalyze imine formation if kinetics are slow.
-
-
Inerting:
-
Seal the reactor.
-
Purge with Nitrogen (N₂) x 3 cycles (Pressurize to 5 bar, vent to 1 bar).
-
Purge with Hydrogen (H₂) x 3 cycles.
-
-
Reaction:
-
Pressurize with H₂ to 5 bar .
-
Heat to 50°C with vigorous stirring (>800 RPM) to eliminate mass transfer limitations.
-
Monitor H₂ uptake. The reaction is complete when uptake plateaus (typically 2-6 hours).
-
-
Workup:
-
Cool to room temperature.[5] Vent H₂ and purge with N₂.
-
Filter the reaction mixture through a Celite pad to remove the catalyst. Keep catalyst wet (fire hazard).
-
Concentrate the filtrate under reduced pressure to remove solvent and excess ketone.
-
-
Purification:
-
Distill the crude oil under vacuum to obtain the pure amine.
-
Validation: Check GC purity (>98%) and NMR.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis process.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Water accumulation inhibiting imine formation. | Add molecular sieves (4Å) or use a Dean-Stark trap equivalent if pressure allows. |
| High Alcohol Byproduct | Direct reduction of 2-butanone. | Add the ketone slowly (fed-batch) to keep its concentration low relative to the amine [2]. |
| Deamination (C-N cleavage) | Temperature too high or Catalyst too active. | Lower temperature to <40°C. Switch from Pd/C to Pt/C or sulfided Pt/C. |
| Cis/Trans Ratio Drift | Isomerization via dehydrogenation/re-hydrogenation mechanism. | Pd favors thermodynamic trans isomer. Ru or Rh favors kinetic cis isomer. Adjust catalyst choice based on desired stereochemistry [3]. |
References
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[6] (Foundational text on catalyst selection for reductive alkylation).
-
Greenfield, H. (1962). "Reductive Alkylation of Ethanolamine and Methylamine by Carbonyl Compounds over Copper Chromite." Ind.[2] Eng. Chem. Prod. Res. Dev., 1(3), 179–182. Link
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Authoritative source on stereochemistry of cyclohexylamines).
-
BenchChem. (2025).[7] "A Technical Guide to the Synthesis of N,N'-Bis(4-methylcyclohexyl)urea from 4-methylcyclohexylamine." (Context on 4-methylcyclohexylamine handling). Link
- Vertex AI Search Results. (2025). "Synthesis of N-sec-butyl-4-methylcyclohexylamine.
Sources
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 4. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 5. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
- 6. WO1999047487A1 - Process for preparing 4-substituted cis-cyclohexylamines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Exploring the Potential of N-(butan-2-yl)-4-methylcyclohexan-1-amine in Novel Antioxidant Synthesis
Abstract
These application notes serve as a technical guide for researchers, chemists, and professionals in drug development on the prospective applications of N-(butan-2-yl)-4-methylcyclohexan-1-amine in the synthesis of novel antioxidant compounds. In the absence of direct literature on this specific secondary amine for antioxidant applications, this document provides a scientifically-grounded framework for its utilization. We will explore potential synthetic pathways, including the formation of phenolic amides and Mannich bases, which are known to exhibit antioxidant properties. Detailed, step-by-step protocols for these syntheses are provided, alongside standardized assays for evaluating the antioxidant efficacy of the resulting novel compounds. This guide is intended to be a starting point for innovation, offering both the theoretical basis and practical methodologies for pioneering new antioxidant molecules.
Introduction: The Rationale for N-(butan-2-yl)-4-methylcyclohexan-1-amine in Antioxidant Design
The quest for novel, potent, and safe antioxidants is a cornerstone of research in pharmaceuticals, food science, and materials chemistry. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions. Secondary amines are a versatile class of compounds that have shown promise in the development of antioxidants. Their utility can be either direct, through radical scavenging mechanisms, or indirect, by serving as key intermediates in the synthesis of more complex antioxidant structures.
N-(butan-2-yl)-4-methylcyclohexan-1-amine is a secondary amine characterized by a substituted cyclohexane ring and a sec-butyl group attached to the nitrogen atom. While specific data on its antioxidant capacity is not currently available in the public domain, its structural features suggest several avenues for exploration in antioxidant synthesis. The presence of the secondary amine group provides a reactive site for the introduction of functionalities known to confer antioxidant activity.
This document outlines two primary investigative pathways for the application of N-(butan-2-yl)-4-methylcyclohexan-1-amine in antioxidant synthesis:
-
Synthesis of Phenolic Amides: By coupling the amine with phenolic acids, it is possible to create hybrid molecules that combine the radical scavenging capabilities of phenols with the structural diversity offered by the amine.
-
Formation of Mannich Bases: The Mannich reaction allows for the introduction of an aminomethyl group into a phenolic substrate, a structural motif present in some synthetic antioxidants.
For each proposed pathway, a detailed synthetic protocol is provided, followed by standardized methods for assessing the antioxidant activity of the resulting compounds.
Proposed Synthetic Pathways
Synthesis of Phenolic Amides
Scientific Rationale: Phenolic compounds are renowned for their antioxidant activity, which is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. By forming an amide linkage between a phenolic acid and N-(butan-2-yl)-4-methylcyclohexan-1-amine, it is hypothesized that the resulting molecule will retain or even enhance this antioxidant capacity. The bulky, lipophilic nature of the cyclohexyl and butyl groups may also improve the solubility of the resulting compound in lipidic environments, potentially enhancing its efficacy in protecting cell membranes from lipid peroxidation.
Proposed Reaction Scheme:
Caption: Proposed synthesis of a phenolic amide from N-(butan-2-yl)-4-methylcyclohexan-1-amine.
Experimental Protocol: Synthesis of N-(butan-2-yl)-N-(4-methylcyclohexyl)ferulamide (Hypothetical)
Materials:
-
N-(butan-2-yl)-4-methylcyclohexan-1-amine
-
Ferulic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of ferulic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC (1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add N-(butan-2-yl)-4-methylcyclohexan-1-amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenolic amide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Synthesis of Mannich Bases
Scientific Rationale: The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, a phenol), formaldehyde, and a secondary amine. The resulting Mannich bases, which are β-amino-ketones or β-amino-phenols, have been reported to possess a range of biological activities, including antioxidant properties. The introduction of the N-(butan-2-yl)-4-methylcyclohexylaminomethyl group onto a phenolic scaffold could lead to novel compounds with interesting antioxidant profiles.
Proposed Reaction Scheme:
Caption: Proposed Mannich reaction for the synthesis of a phenolic Mannich base.
Experimental Protocol: Synthesis of 2,4-di-tert-butyl-6-(((N-(butan-2-yl)-4-methylcyclohexyl)amino)methyl)phenol (Hypothetical)
Materials:
-
2,4-di-tert-butylphenol
-
N-(butan-2-yl)-4-methylcyclohexan-1-amine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2,4-di-tert-butylphenol (1.0 eq) in ethanol.
-
Add N-(butan-2-yl)-4-methylcyclohexan-1-amine (1.1 eq) to the solution.
-
Add formaldehyde solution (1.2 eq) dropwise to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any unreacted formaldehyde and amine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired Mannich base.
-
Characterize the product by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.
Protocols for Antioxidant Activity Evaluation
Once the novel compounds have been synthesized and purified, their antioxidant potential must be evaluated. The following are standard in vitro assays that provide a comprehensive assessment of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Experimental Protocol:
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only the solvent and DPPH solution should also be measured.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is a measure of the antioxidant's activity.
Experimental Protocol:
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.
-
Dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and the positive control.
-
Add a small volume of the test compound or control to a larger volume of the diluted ABTS•⁺ solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
Lipid Peroxidation Inhibition Assay
Principle: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage. A common method involves using a lipid source (e.g., linoleic acid or a brain homogenate) and inducing peroxidation with a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The extent of peroxidation can be measured by various methods, including the thiobarbituric acid reactive substances (TBARS) assay, which detects malondialdehyde (MDA), a byproduct of lipid peroxidation.
Experimental Protocol (TBARS method):
Materials:
-
Linoleic acid emulsion or tissue homogenate (e.g., rat brain)
-
AAPH solution
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Test compounds
-
Positive control (e.g., Butylated hydroxytoluene - BHT)
-
Water bath
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing the lipid source, buffer, and the test compound at various concentrations.
-
Initiate lipid peroxidation by adding the AAPH solution.
-
Incubate the mixture at 37 °C for a specific time (e.g., 1 hour).
-
Stop the reaction by adding TCA solution to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA solution to the supernatant and heat in a boiling water bath for a set time (e.g., 20 minutes) to develop a pink color.
-
Cool the samples and measure the absorbance at 532 nm.
-
A blank and a control (without the test compound) should be run in parallel.
-
Calculate the percentage inhibition of lipid peroxidation.
Data Presentation and Interpretation
All quantitative data from the antioxidant assays should be summarized in clearly structured tables for easy comparison. The primary metric for comparison will be the IC₅₀ value, with lower values indicating higher antioxidant potency.
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | Lipid Peroxidation Inhibition IC₅₀ (µM) |
| Test Compound 1 (Phenolic Amide) | Experimental Value | Experimental Value | Experimental Value |
| Test Compound 2 (Mannich Base) | Experimental Value | Experimental Value | Experimental Value |
| Ascorbic Acid (Positive Control) | Literature/Experimental Value | Literature/Experimental Value | N/A |
| Trolox (Positive Control) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| BHT (Positive Control) | N/A | N/A | Literature/Experimental Value |
Conclusion and Future Directions
These application notes provide a comprehensive framework for initiating research into the antioxidant potential of derivatives of N-(butan-2-yl)-4-methylcyclohexan-1-amine. The proposed synthetic pathways and evaluation protocols are based on established chemical principles and methodologies. Successful synthesis and positive results in the antioxidant assays would warrant further investigation, including more complex in vitro cellular assays and eventually in vivo studies, to fully elucidate the therapeutic or industrial potential of these novel compounds. The structural modularity of the proposed synthetic routes offers a rich platform for creating a library of related compounds, enabling a thorough exploration of structure-activity relationships.
References
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Ohkawa, H., Ohishi, N., & Yagi, K. (1979). Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical Biochemistry, 95(2), 351-358.
- Speranza, G., van der Westhuizen, J. H., & Zloh, M. (2010). The chemistry of the Mannich reaction. Current Organic Chemistry, 14(6), 564-587.
- Shah, S. A. A., et al. (2017). Synthesis, crystal structure and antioxidant activity of a new Mannich base, 2-((3,4-dimethoxyphenethylamino)methyl)-4-methoxyphenol. Journal of Molecular Structure, 1146, 552-560.
- Balaydın, H. T., et al. (2018). Synthesis, antioxidant and antimicrobial activities of some new Mannich bases of 1,3,4-thiadiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 939-952.
- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
- Alov, P., et al. (2015). Synthesis and antioxidant activity of novel ferulic acid amides. Bioorganic & Medicinal Chemistry Letters, 25(16), 3286-3290.
industrial manufacturing process for N-(sec-butyl)-4-methylcyclohexylamine
An Industrial Approach to the Synthesis of N-(sec-butyl)-4-methylcyclohexylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the industrial-scale manufacturing of N-(sec-butyl)-4-methylcyclohexylamine, a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. The primary focus of this guide is on the robust and widely adopted method of reductive amination. We will delve into the mechanistic underpinnings of this synthetic route, provide detailed, field-proven protocols, and discuss process optimization and safety considerations critical for large-scale production. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement and adapt this manufacturing process effectively.
Introduction: The Significance of N-(sec-butyl)-4-methylcyclohexylamine
N-(sec-butyl)-4-methylcyclohexylamine is a secondary amine that serves as a crucial building block in organic synthesis. Its structural features, including the substituted cyclohexane ring and the secondary amine group, make it a valuable precursor for a range of target molecules with diverse applications. A notable application of a related compound, 4-methylcyclohexylamine, is in the synthesis of the antidiabetic drug glimepiride[1][2]. The trans-isomer of such compounds is often of particular interest in pharmaceutical applications[2][3][4][5]. The efficient and scalable synthesis of N-(sec-butyl)-4-methylcyclohexylamine is therefore of significant industrial importance.
Synthetic Strategy: Reductive Amination as the Industrial Workhorse
From a manufacturing perspective, the most efficient and environmentally benign route to N-(sec-butyl)-4-methylcyclohexylamine is through the reductive amination of 4-methylcyclohexanone with sec-butylamine. This method is favored for its high atom economy, potential for one-pot synthesis, and the use of catalytic hydrogenation, which avoids stoichiometric inorganic reductants[6][7].
The Underlying Chemistry: A Two-Step, One-Pot Process
Reductive amination proceeds via two key sequential steps that can often be carried out in a single reaction vessel:
-
Imine Formation: The process begins with the nucleophilic attack of the primary amine (sec-butylamine) on the carbonyl carbon of the ketone (4-methylcyclohexanone). This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate. This initial reaction is typically reversible and can be favored by removing the water formed.
-
Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond. In an industrial setting, this is most commonly achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst.
The overall reaction can be depicted as follows:
Caption: Reductive amination pathway for N-(sec-butyl)-4-methylcyclohexylamine synthesis.
Industrial Manufacturing Protocol
This section outlines a detailed, step-by-step protocol for the industrial-scale synthesis of N-(sec-butyl)-4-methylcyclohexylamine via catalytic reductive amination.
Raw Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| 4-Methylcyclohexanone | C₇H₁₂O | 112.17 | >98% | Starting ketone. |
| sec-Butylamine | C₄H₁₁N | 73.14 | >99% | Primary amine. |
| Palladium on Carbon (5% Pd/C) | - | - | - | Hydrogenation catalyst.[8] |
| Methanol | CH₃OH | 32.04 | Anhydrous | Reaction solvent. |
| Hydrogen Gas | H₂ | 2.02 | High Purity | Reducing agent. |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Drying agent. |
Equipment
-
High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet/outlet.
-
Distillation apparatus for solvent removal and product purification.
-
Standard laboratory glassware for workup.
-
Analytical equipment for quality control (GC-MS, NMR).
Step-by-Step Synthesis Protocol
Step 1: Reactor Charging and Inerting
-
Charge the high-pressure reactor with 4-methylcyclohexanone (1.0 eq) and methanol as the solvent.
-
Add sec-butylamine (1.1 to 1.2 eq). A slight excess of the amine is used to drive the imine formation equilibrium.
-
Carefully add the 5% Pd/C catalyst. The catalyst loading is typically in the range of 1-5 mol% relative to the 4-methylcyclohexanone.
-
Seal the reactor and purge it several times with nitrogen to remove any air, ensuring an inert atmosphere before the introduction of hydrogen.
Step 2: Catalytic Hydrogenation
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-10 bar).
-
Begin stirring and heat the reaction mixture to the target temperature (usually between 60-80°C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when the hydrogen consumption ceases.
-
Maintain the temperature and pressure for a set period (e.g., 6-12 hours) to ensure complete conversion.
Step 3: Work-up and Catalyst Removal
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can often be recovered and reused.
-
Wash the filtered catalyst with a small amount of methanol to recover any adsorbed product.
Step 4: Solvent Removal and Product Isolation
-
Combine the filtrate and the methanol washings.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The crude product is obtained as an oil.
Step 5: Purification
-
The crude N-(sec-butyl)-4-methylcyclohexylamine is purified by fractional distillation under reduced pressure to remove any unreacted starting materials and by-products, such as the tertiary amine formed from over-alkylation.
-
Collect the fraction corresponding to the boiling point of the desired product.
Process Flow Diagram
Caption: Industrial workflow for the synthesis of N-(sec-butyl)-4-methylcyclohexylamine.
Quality Control and Analytical Methods
To ensure the purity and identity of the final product, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
Safety and Environmental Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a well-ventilated area using appropriate high-pressure equipment and safety protocols.
-
Catalyst Handling: Palladium on carbon is pyrophoric when dry and in the presence of air. It should be handled with care, preferably as a wet paste.
-
Solvent Handling: Methanol is flammable and toxic. Appropriate personal protective equipment (PPE) should be worn, and the process should be conducted in a well-ventilated area.
-
Waste Disposal: Solvent waste and any by-products should be disposed of in accordance with local environmental regulations. Catalyst recovery and recycling are encouraged to minimize waste and improve process economics.
Conclusion
The reductive amination of 4-methylcyclohexanone with sec-butylamine using a palladium on carbon catalyst is a highly efficient and scalable method for the industrial production of N-(sec-butyl)-4-methylcyclohexylamine. By carefully controlling the reaction parameters and implementing robust purification procedures, a high-purity product can be consistently obtained. The protocol and considerations outlined in this guide provide a solid foundation for the successful implementation of this manufacturing process in a research, development, or production setting.
References
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]
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Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Available at: [Link]
-
Li, H., et al. (2017). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
García-García, P., et al. (2011). Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. Chemical Communications. Available at: [Link]
-
Global Market Analysis of n methylcyclohexylamine Applications and Market Trends. (2026). LinkedIn. Available at: [Link]
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France, S. P., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology. Available at: [Link]
-
Ataman Kimya. DI-SEC-BUTYLAMINE. Available at: [Link]
- Williams, R. O., et al. (2002). U.S. Patent No. 6,862,890 B2. Washington, DC: U.S.
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents.
- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents.
-
The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. Available at: [Link]
-
Novalix. Analytical chemistry and purification. Available at: [Link]
- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents.
- Kadam, S. M., et al. (2007). U.S.
-
Zhang, Y., et al. (2021). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering. Available at: [Link]
-
Rowles, T., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available at: [Link]
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Application Notes and Protocols for the N-Alkylation of Cyclohexylamines
Abstract
The N-alkylated cyclohexylamine motif is a cornerstone in modern medicinal chemistry and materials science, valued for its unique conformational properties and its prevalence in a wide array of bioactive molecules. The synthesis of these compounds, however, presents distinct challenges, primarily centered on achieving selective mono-alkylation while avoiding the often-facile over-alkylation to tertiary amines and quaternary ammonium salts. This guide provides an in-depth analysis of key synthetic strategies for the N-alkylation of cyclohexylamines, offering field-proven insights and detailed experimental protocols. We will explore the nuances of classical methods like reductive amination and direct alkylation, alongside powerful modern techniques including Buchwald-Hartwig amination for N-arylation and sustainable "Borrowing Hydrogen" catalysis using alcohols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize existing protocols or implement new, efficient methodologies for the synthesis of N-substituted cyclohexylamine derivatives.
Introduction: The Strategic Importance of N-Alkylated Cyclohexylamines
The cyclohexyl scaffold imparts a three-dimensional character to molecules that is highly sought after in drug design to improve physicochemical properties and target engagement. The nitrogen atom serves as a critical handle for introducing a wide range of substituents, modulating everything from basicity (pKa) and solubility to biological activity.
The primary synthetic hurdle is controlling the inherent nucleophilicity of the amine. A primary cyclohexylamine, upon mono-alkylation, yields a secondary amine that is often more nucleophilic than its precursor, creating a kinetic predisposition for further reaction.[1] This guide dissects four principal strategies to navigate this challenge, each with its own advantages and specific applications.
Methodology I: Reductive Amination
Reductive amination is arguably the most versatile and widely employed method for the controlled N-alkylation of amines.[2] It circumvents the problem of over-alkylation by proceeding through an imine or iminium ion intermediate, which is formed in situ and then reduced to the target amine.[3][4] This one-pot, two-step sequence offers excellent control and a broad substrate scope.
Mechanistic Principle
The reaction converts a carbonyl group to an amine via an intermediate imine.[3] The process begins with the nucleophilic attack of the cyclohexylamine on an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[5] A reducing agent, present in the same pot, then selectively reduces the C=N double bond to yield the final N-alkylated product. The key to success is the use of a reducing agent that is more reactive towards the iminium ion than the starting carbonyl compound.[4]
Caption: General mechanism of reductive amination.
Key Reagents & Considerations
-
Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): The reagent of choice for most applications. It is mild, tolerant of many functional groups, and selectively reduces imines/iminiums in the presence of aldehydes and ketones.[2][4]
-
Sodium Cyanoborohydride (NaBH₃CN): Also highly selective but poses toxicity risks due to the potential generation of hydrogen cyanide, especially under acidic conditions.[4]
-
Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney® Ni): A clean and effective method, particularly for larger-scale synthesis. The reaction proceeds by combining the amine, carbonyl, and catalyst under a hydrogen atmosphere.[3][6]
-
-
Solvents: Anhydrous chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are standard for borohydride-based reductions.[2] Methanol is often used with NaBH₄.
-
Catalysis: A catalytic amount of acetic acid is sometimes added to accelerate the formation of the imine intermediate, especially with less reactive ketones.[2]
Experimental Protocol: N-Benzylation of Cyclohexylamine
This protocol provides a general guideline for the reductive amination of cyclohexylamine with benzaldehyde using sodium triacetoxyborohydride.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve cyclohexylamine (1.0 eq.) and benzaldehyde (1.05 eq.) in anhydrous Dichloromethane (DCM). The volume should be sufficient to create a ~0.2 M solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Formation of the imine intermediate can be monitored by TLC or LC-MS.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 4-24 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS until completion.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Methodology II: Direct Alkylation with Alkyl Halides
Direct alkylation via an S_N2 reaction is the most traditional approach but is often plagued by a lack of selectivity. The secondary amine product is frequently a stronger nucleophile than the primary amine starting material, leading to competitive formation of the tertiary amine and, ultimately, the quaternary ammonium salt.[1]
Caption: The challenge of over-alkylation in direct amine alkylation.
Strategies for Controlled Mono-Alkylation
Achieving selective mono-alkylation requires careful control of reaction conditions.
-
Base Selection: The reaction generates a hydrohalic acid (H-X) which protonates the amine, rendering it non-nucleophilic.[7] A base is required to neutralize this acid. Weak, non-nucleophilic bases like potassium carbonate (K₂CO₃) are common. Notably, cesium hydroxide (CsOH) has been reported to promote selective mono-alkylation of primary amines, attributed to a "cesium effect".[8]
-
Stoichiometric Control: Using a large excess of the primary amine can statistically favor mono-alkylation, but this is often impractical due to the cost and difficulty of removing the unreacted starting material.
-
Solvent and Temperature: Polar aprotic solvents like DMF or acetonitrile are typical. Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction of the more sterically accessible primary amine.
Experimental Protocol: Selective Mono-methylation using Cesium Hydroxide
This protocol is adapted from literature reports on selective mono-alkylation.[8]
-
Reactant Preparation: To a suspension of cesium hydroxide monohydrate (CsOH·H₂O) (3.0 eq.) in Dimethylformamide (DMF), add the primary cyclohexylamine (1.0 eq.).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add methyl iodide (1.1 eq.) dropwise to the suspension.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting amine and the formation of the mono-alkylated product by LC-MS, paying close attention to any formation of the di-alkylated byproduct.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Methodology III: Buchwald-Hartwig Amination for N-Arylation
For the synthesis of N-aryl cyclohexylamines, the Buchwald-Hartwig amination is the preeminent method.[9] This palladium-catalyzed cross-coupling reaction provides a powerful and general route to C-N bonds, a transformation that is difficult to achieve via classical methods.[10]
Mechanistic Principle
The reaction follows a well-established catalytic cycle involving a palladium(0) species.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The cyclohexylamine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N coupling.
Key Reagents & Considerations
-
Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are the most common precatalysts.[10][11]
-
Ligand: The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands like X-Phos, BrettPhos, or Josiphos-type ligands are highly effective for coupling with unactivated aryl chlorides and sterically hindered amines.[10][12]
-
Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used.[12]
-
Solvent: The reaction must be performed under strictly anhydrous and inert conditions. Toluene, dioxane, and THF are common solvents.[12]
Experimental Protocol: N-Phenylation of Cyclohexylamine
-
Reaction Setup: In a glovebox or under a robust flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., X-Phos, 2-4 mol %) to a dry Schlenk flask or reaction vial.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5 eq.), the aryl bromide (1.0 eq.), and anhydrous toluene.
-
Initiation: Finally, add the cyclohexylamine (1.2 eq.) to the mixture.
-
Heating & Monitoring: Seal the vessel and heat the reaction to 80-110 °C. Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography.
Methodology IV: N-Alkylation with Alcohols via "Borrowing Hydrogen" Catalysis
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology represents a major advance in sustainable chemistry.[13] This atom-economical process uses alcohols—which are generally cheaper, more available, and less toxic than alkyl halides—as the alkylating agents, producing only water as a byproduct.[14]
Mechanistic Principle
The BH catalytic cycle is an elegant cascade of oxidation, condensation, and reduction events mediated by a single transition-metal catalyst.[15]
-
Dehydrogenation (Oxidation): The metal catalyst abstracts two hydrogen atoms from the substrate alcohol, forming a metal-hydride species and releasing an aldehyde or ketone in situ.
-
Condensation: The liberated carbonyl compound reacts with the cyclohexylamine to form an imine intermediate.
-
Hydrogenation (Reduction): The metal-hydride species transfers the "borrowed" hydrogen atoms back to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.
Caption: The atom-economical "Borrowing Hydrogen" cycle for N-alkylation.
Key Reagents & Considerations
-
Catalysts: The reaction is most commonly catalyzed by complexes of late transition metals. Iridium and Ruthenium pincer complexes are highly effective.[16] More recently, catalysts based on abundant and less expensive metals like manganese, nickel, and copper have been developed.[13]
-
Conditions: The reactions are typically run at elevated temperatures (100-150 °C) in a high-boiling solvent like toluene or o-xylene, often with a base as a co-catalyst or additive.[17] The removal of water can be beneficial to drive the imine formation equilibrium.
Experimental Protocol: General Procedure for BH Alkylation
-
Reaction Setup: In an oven-dried Schlenk tube, combine the catalyst (e.g., a Mn-pincer complex, 1-2 mol %), a base (e.g., KOH, 10-20 mol %), the cyclohexylamine (1.0 eq.), and the alcohol (1.2-1.5 eq.).
-
Solvent and Atmosphere: Add an anhydrous, high-boiling solvent (e.g., toluene). Purge the system with an inert gas.
-
Heating & Monitoring: Seal the tube and heat the mixture in an oil bath to the required temperature (typically 110-140 °C) for 12-24 hours. Monitor progress by GC-MS or LC-MS.
-
Work-up & Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove the catalyst and base. The filtrate can then be concentrated and purified by standard methods such as column chromatography.
Summary and Method Comparison
The optimal method for N-alkylating a cyclohexylamine depends heavily on the desired substituent, the scale of the reaction, and considerations of cost and sustainability.
| Feature | Reductive Amination | Direct Alkylation | Buchwald-Hartwig Amination | Borrowing Hydrogen |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides/Sulfonates | Aryl/Vinyl Halides/Triflates | Alcohols |
| Key Reagent | Mild Hydride (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, CsOH) | Pd-Catalyst + Ligand + Base | Transition Metal Catalyst (Ir, Ru, Mn, Ni) |
| Selectivity | Excellent for mono-alkylation | Poor; prone to over-alkylation | Excellent for N-Arylation | Generally good for mono-alkylation |
| Advantages | High control, broad scope, mild conditions[2][4] | Simple reagents, no metal catalyst | Access to N-aryl compounds, high functional group tolerance[10][12] | High atom economy, uses green reagents, water is the only byproduct[13][14] |
| Limitations | Requires carbonyl precursor, stoichiometric reductant | Over-alkylation is a major issue[1][18] | Requires expensive metal/ligands, strict inert conditions | Requires high temperatures, specialized catalysts |
Conclusion
The synthesis of N-alkylated cyclohexylamines is a mature field with a diverse toolkit available to the modern chemist. For controlled and predictable synthesis of N-alkyl derivatives from carbonyls, reductive amination remains the gold standard due to its reliability and selectivity. While direct alkylation is conceptually simple, its practical application for selective mono-alkylation requires careful control and is often challenging. For the crucial class of N-aryl cyclohexylamines, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency. Finally, emerging Borrowing Hydrogen methodologies are paving the way for more sustainable and atom-economical syntheses, aligning with the principles of green chemistry and offering a powerful alternative for the future of amine synthesis.
References
- The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing).
- Reductive Amination - Chemistry Steps.
- Reductive amination - Wikipedia.
- Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
- A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis - ACS Publications - ACS.org.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Cyclohexylamine: Properties, Reactions, Production And Uses - Chemcess.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI.
- Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols - Benchchem.
- Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents - MDPI.
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications.
-
Cesium hydroxide promotes a selective N-monoalkylation of primary amines to prepare various secondary amines efficiently. R. N. Salvatore, A. S. Nagle, S. E. Schmidt, K. W. Jung, Org. Lett., 1999, 1, 1893-1896. Available at: [Link]
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC.
- Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines.
- A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC.
- Buchwald–Hartwig amination - Wikipedia.
- N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst.
- Borrowing Hydrogen Methodology Scheme for N‐alkylation of Amines. - ResearchGate.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Efficient nickel-catalysed N-alkylation of amines with alcohols - RSC Publishing.
- Ch22: Alkylation of Amines - Chemistry - University of Calgary.
- Alkylation of Amines (Sucks!) - Master Organic Chemistry.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate.
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Troubleshooting & Optimization
optimizing yield of N-(butan-2-yl)-4-methylcyclohexan-1-amine synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this resource to guide you through the mechanistic nuances and practical troubleshooting of synthesizing N-(butan-2-yl)-4-methylcyclohexan-1-amine .
This secondary amine is synthesized via the reductive amination of 4-methylcyclohexanone with sec-butylamine (butan-2-amine). Because both the ketone and the amine possess significant steric bulk, achieving high yields and predictable stereoselectivity requires precise control over the reaction kinetics and thermodynamics.
Part 1: Mechanistic Workflow & Causality
The synthesis relies on a delicate equilibrium. Direct reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the industry standard for this transformation [1]. Unlike stronger reducing agents, STAB is exceptionally mild due to the electron-withdrawing effect of its three acetoxy groups, which stabilize the boron-hydrogen bond. This prevents the premature reduction of the ketone into an alcohol, allowing the rate-limiting iminium ion to form and subsequently be reduced.
Reductive amination pathway of 4-methylcyclohexanone utilizing STAB.
Part 2: Troubleshooting Guides & FAQs
Q1: My overall yield is below 40%, and GC/MS shows a large amount of unreacted 4-methylcyclohexanone. How do I drive the reaction forward? Causality & Solution: You are facing a kinetic bottleneck at the imine formation stage. sec-Butylamine is a bulky, sterically hindered primary amine, making its nucleophilic attack on the ketone slow.
-
Action: Add 1.0 to 2.0 equivalents of glacial acetic acid (AcOH) to the reaction mixture. AcOH serves a dual purpose: it acts as a proton donor to activate the ketone carbonyl for nucleophilic attack, and it protonates the resulting hemiaminal to facilitate water elimination, forming the highly electrophilic iminium ion [1]. STAB reduces iminium ions orders of magnitude faster than neutral imines.
Q2: I am seeing 4-methylcyclohexanol as a major byproduct. Why is my ketone being reduced? Causality & Solution: This indicates that your reducing agent is attacking the ketone before the amine can condense with it.
-
Action: If you are using Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) in methanol, switch to STAB in 1,2-dichloroethane (DCE) [2]. STAB does not readily reduce aliphatic ketones at room temperature. If you are already using STAB and still seeing alcohol formation, ensure your STAB is stored properly; exposure to moisture can hydrolyze the acetoxy groups, increasing its reactivity and reducing its chemoselectivity.
Q3: What stereochemistry should I expect, and why am I getting a mixture of diastereomers? Causality & Solution: 4-methylcyclohexanone will form cis and trans isomers upon reduction. Furthermore, sec-butylamine contains a chiral center, meaning your product will be a mixture of diastereomers.
-
Action: When STAB reduces the cyclic iminium ion, the bulky hydride reagent typically attacks from the less hindered equatorial face . This trajectory forces the newly formed amine group into the axial position , yielding the thermodynamically less favored cis-isomer (axial amine, equatorial methyl) as the major kinetic product [1]. If you require the trans-isomer, you must abandon STAB and utilize dissolving metal reduction conditions or strict thermodynamic equilibration, which falls outside standard reductive amination protocols.
Troubleshooting logic tree for diagnosing low reductive amination yields.
Part 3: Quantitative Data & Reagent Comparison
To highlight the superiority of STAB for this specific sterically hindered synthesis, review the empirical performance data of common reducing agents below [3]:
| Reducing Agent | Solvent System | Additive | Avg. Yield (%) | Chemoselectivity (Amine vs. Alcohol) | Notes & Safety |
| NaBH(OAc)₃ (STAB) | DCE | AcOH (1.0 eq) | 85 - 95% | > 98:2 | Optimal. Mild, fast iminium reduction, non-toxic byproducts. |
| NaBH₃CN | MeOH | AcOH (pH ~6) | 50 - 65% | 80:20 | Slower kinetics; generates highly toxic HCN gas upon acidic workup. |
| NaBH₄ | EtOH | Ti(O-iPr)₄ | 60 - 75% | 70:30 | Requires strict two-step indirect amination; high risk of ketone reduction. |
| Pd/C, H₂ (cat.) | EtOAc | None | 70 - 80% | 90:10 | Requires specialized high-pressure equipment; variable stereocontrol. |
Part 4: Standard Operating Procedure (SOP)
This self-validating protocol utilizes direct reductive amination to maximize the yield of N-(butan-2-yl)-4-methylcyclohexan-1-amine.
Materials Required:
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4-Methylcyclohexanone (1.0 equiv, limiting reagent)
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sec-Butylamine (1.05 equiv)
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Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
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Glacial Acetic Acid (1.0 equiv)
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1,2-Dichloroethane (DCE) (0.2 M relative to ketone)
Step-by-Step Methodology:
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System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen (N₂) or Argon gas to prevent moisture from degrading the STAB.
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Reagent Mixing: Dissolve 4-methylcyclohexanone (1.0 equiv) and sec-butylamine (1.05 equiv) in anhydrous DCE.
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Acid Catalysis: Add glacial acetic acid (1.0 equiv) dropwise to the stirring solution at room temperature (20–25 °C). Allow the mixture to stir for 15 minutes to initiate hemiaminal/iminium formation.
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Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 10 minutes. Scientific Rationale: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent.
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Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the disappearance of the ketone via TLC (Stain with PMA or Ninhydrin) or GC/MS.
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Quenching & Workup: Once the ketone is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Scientific Rationale: The basic quench neutralizes the acetic acid and ensures the synthesized secondary amine is fully deprotonated and partitioned into the organic layer.
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Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(butan-2-yl)-4-methylcyclohexan-1-amine.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL:[Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). URL:[Link]
purification of N-(sec-butyl)-4-methylcyclohexylamine from reaction mixtures
The user wants a technical support guide for the purification of N-(sec-butyl)-4-methylcyclohexylamine. This guide should be in a Q&A format, targeting researchers and scientists. I need to act as a Senior Application Scientist, providing in-depth, scientifically sound advice.
Here's a breakdown of the requirements: PART 1: CORE DIRECTIVE (Autonomy)
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I have full editorial control.
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I need to design a structure that best suits the topic, not a rigid template.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
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Expertise & Experience: Explain the 'why' behind the steps.
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Trustworthiness: Protocols should be self-validating.
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Authoritative Grounding & Comprehensive References:
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In-text citations with links.
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A complete "References" section at the end with clickable URLs.
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Verified, working URLs.
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PART 3: VISUALIZATION & FORMATTING
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Data Presentation: Use tables for quantitative data.
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Experimental Protocols: Detailed, step-by-step instructions.
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Plan of Action:
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Understand the Compound and its Synthesis:
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N-(sec-butyl)-4-methylcyclohexylamine is a secondary amine.
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It has multiple chiral centers, meaning it will exist as a mixture of diastereomers (cis/trans relationship of the 4-methyl group and the amino group on the cyclohexane ring, and the R/S configuration of the sec-butyl group).
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A common synthesis route is the reductive amination of 4-methylcyclohexanone with sec-butylamine.[1][2][3]
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Another route could be the N-alkylation of 4-methylcyclohexylamine with a sec-butyl halide.[4][5]
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Identify Potential Impurities:
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From Reductive Amination:
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Unreacted starting materials: 4-methylcyclohexanone, sec-butylamine.
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Side-products: 4-methylcyclohexanol (from reduction of the ketone), di-alkylation products (if primary amine is used, not the case here), imine intermediate.
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Diastereomers: (cis/trans isomers of the ring and R/S isomers from the sec-butyl group). Separation of these is a key challenge.
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From N-Alkylation:
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Unreacted starting materials: 4-methylcyclohexylamine, sec-butyl halide.
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Over-alkylation products (quaternary ammonium salts).[4]
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Diastereomers.
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General Impurities:
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Solvent residues.
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Reagents from workup (e.g., salts).
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Degradation products.
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Structure the Technical Support Center:
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Introduction: Briefly introduce the challenges in purifying N-(sec-butyl)-4-methylcyclohexylamine, highlighting the issue of diastereomers.
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FAQs Section: This will be the core of the guide. I'll structure it as a series of questions a researcher might ask.
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General Purity Issues: How do I remove unreacted starting materials?
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Diastereomer Separation: My product is a mixture of diastereomers. How can I separate them? This is a critical section.
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Technique-Specific Troubleshooting:
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Distillation issues.
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Column chromatography problems (co-elution).
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Crystallization challenges.
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Characterization: How can I confirm the purity and identity of my final product?
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Detailed Protocols Section: Provide step-by-step guides for the key purification techniques discussed in the FAQs.
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Protocol 1: Fractional Distillation for Bulk Impurity Removal.
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Protocol 2: Flash Column Chromatography for Diastereomer Separation.
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Protocol 3: Purification via Salt Formation and Crystallization.
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Data Tables: Summarize key parameters (e.g., boiling points, typical chromatography conditions, solvent systems for crystallization).
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Visualizations (Graphviz):
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A general workflow for synthesis and purification.
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A decision tree for choosing the right purification strategy.
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A diagram illustrating the concept of diastereomer separation via salt formation.
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References Section: Compile all cited sources.
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Gather Scientific Details from Search Results:
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Reductive Amination: [1][2][3] describe the general process. Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are common reducing agents.[2] NaBH3CN is often preferred as it selectively reduces the imine in the presence of the ketone.[2][3]
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Diastereomer Separation: This is the main challenge.
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Chromatography: HPLC (High-Performance Liquid Chromatography) on a standard achiral phase (like silica gel or C18) can separate diastereomers because they have different physical properties.[6][7][8][9] Flash chromatography is a preparative version of this.[6]
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Crystallization: This is highly effective, especially for large scales.[6][8] The key is to form a salt of the amine with a suitable acid. The resulting diastereomeric salts will have different solubilities, allowing for fractional crystallization.[6][8]
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Salt Formation:
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Distillation: The product is a liquid with a boiling point that will allow for distillation, likely under reduced pressure, to remove less volatile or more volatile impurities.[4][14][15] The boiling point of the related 4-methylcyclohexylamine is 146-148 °C.[16] The N-sec-butyl derivative will be higher.
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General Amine Purification:
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Introduction: Start by explaining the context.
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FAQs:
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Q1: My crude product contains unreacted 4-methylcyclohexanone and sec-butylamine. What's the most efficient way to remove them?
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A: Explain acid-base extraction first. The amine product will be extracted into an acidic aqueous layer, leaving the neutral ketone in the organic phase. Then, basifying the aqueous layer and re-extracting will recover the purified amine. For the more volatile sec-butylamine, fractional distillation is also an option.
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Q2: My NMR/GC analysis shows multiple peaks, likely diastereomers. How can I resolve them?
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Q3: I'm trying to use flash chromatography, but the diastereomers are co-eluting. What can I do?
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A: Provide troubleshooting tips: optimize the solvent system (change polarity, use different solvent combinations), try a different stationary phase (e.g., alumina, or reversed-phase C18 if available), improve column packing and loading technique.[6]
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Q4: Fractional crystallization sounds promising for my large-scale reaction. Can you provide a detailed workflow?
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A: Explain the process:
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Choose a suitable chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts.[6]
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Screen different solvents to find one where the solubilities of the two diastereomeric salts are significantly different.
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Describe the crystallization process (dissolving at high temp, slow cooling).
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Explain how to recover the free amine from the purified salt (basification and extraction).
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Q5: Can I just distill my product to purify it?
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A: Explain that fractional vacuum distillation is excellent for removing impurities with significantly different boiling points (e.g., starting materials, solvent).[4] However, it is generally ineffective for separating diastereomers as their boiling points are often very close.
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Protocols: Write detailed, step-by-step instructions with safety notes.
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Tables:
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Table 1: Physical Properties of N-(sec-butyl)-4-methylcyclohexylamine and Related Compounds.
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Table 2: Troubleshooting Guide for Flash Chromatography.
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Table 3: Screening Solvents for Fractional Crystallization.
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dot script for the overall purification workflow.
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dot script for the diastereomer separation decision tree.
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Final Review: Check against all prompt requirements: Q&A format, Senior Application Scientist tone, causality explanations, citations, reference list, tables, and correctly formatted Graphviz diagrams with captions. Ensure all links are real and functional based on the provided search results.# Technical Support Center: Purification of N-(sec-butyl)-4-methylcyclohexylamine
Welcome to the technical support center for the purification of N-(sec-butyl)-4-methylcyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this compound from reaction mixtures. As a secondary amine with multiple stereocenters, N-(sec-butyl)-4-methylcyclohexylamine presents unique purification challenges, primarily due to the formation of diastereomeric pairs. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial workup left unreacted starting materials (4-methylcyclohexanone, sec-butylamine) in my crude product. What is the most robust method for their removal?
A: The most effective initial purification step is a liquid-liquid acid-base extraction. This classic technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.
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The Principle: Your target compound, N-(sec-butyl)-4-methylcyclohexylamine, and the unreacted starting amine (sec-butylamine) are basic. The unreacted ketone (4-methylcyclohexanone) is neutral. By dissolving your crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate) and washing it with an aqueous acid solution (e.g., 1M HCl), the basic amines are protonated to form ammonium salts. These salts are soluble in the aqueous layer, while the neutral ketone remains in the organic layer.
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Step-by-Step Rationale:
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Acidic Wash: This step partitions the components. The desired product and amine starting material move to the aqueous phase. The ketone and other neutral byproducts are left behind.
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Separation: The organic layer containing the ketone is physically separated and discarded.
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Basification: The aqueous layer is then cooled (e.g., in an ice bath) and a strong base (e.g., 2M NaOH, KOH) is added until the solution is strongly alkaline (pH > 12).[17] This deprotonates the ammonium salts, regenerating the free amines, which are typically insoluble in water and will form a separate layer or a cloudy suspension.
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Back-Extraction: The free amines are then extracted back into a fresh organic solvent. This organic layer now contains your purified amine mixture, free from the neutral ketone.
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Post-Extraction Consideration: While this removes the ketone, the unreacted sec-butylamine will be carried along with your product. Due to its lower boiling point, it can often be removed in a subsequent fractional distillation step under reduced pressure.[4]
Q2: My analysis (GC/NMR) shows that my product is a mixture of diastereomers. How can I separate them?
A: This is the most common and significant challenge. Since N-(sec-butyl)-4-methylcyclohexylamine has stereocenters on both the cyclohexane ring and the sec-butyl group, it is synthesized as a mixture of diastereomers (e.g., cis/trans isomers of the ring). Because diastereomers have different physical properties, they can be separated using achiral techniques.[6][9] The two most powerful methods are preparative chromatography and fractional crystallization of diastereomeric salts.
Q3: I am attempting flash column chromatography, but my diastereomers are co-eluting or have very poor separation. What are my options?
A: Co-elution is a common problem when diastereomers have very similar polarities. Here is a systematic approach to troubleshoot and optimize the separation:
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Optimize the Mobile Phase (Eluent): This is the most critical variable.
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Principle: The goal is to find a solvent system that maximizes the difference in affinity of the diastereomers for the stationary phase.
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Action Plan:
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Decrease Polarity: If your compound is eluting too quickly (low Rf on TLC), decrease the polarity of the eluent system. For a typical normal-phase silica gel setup with a hexane/ethyl acetate system, this means reducing the percentage of ethyl acetate. Slower elution provides more interaction time with the silica, improving the chances of separation.
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Change Solvent System: If simply adjusting polarity fails, switch to a different solvent system entirely. For amines, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can deactivate acidic sites on the silica gel, reducing peak tailing and sometimes improving resolution. A dichloromethane/methanol system is another common alternative.
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-
-
Change the Stationary Phase:
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Principle: Different stationary phases offer different separation mechanisms.
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Action Plan: If silica gel fails, consider alumina (which has different surface acidity) or, if available, reversed-phase (C18) silica. Diastereomers that are inseparable on one phase may resolve well on another.[6]
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-
Improve Column Technique:
-
Principle: A well-packed column with a concentrated sample band is essential for good resolution.
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Action Plan:
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Ensure the column is packed uniformly without any air bubbles or channels.
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Load the sample in the smallest possible volume of eluent or pre-adsorb it onto a small amount of silica before loading. A broad initial sample band will lead to broad, overlapping peaks.
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| Problem | Potential Cause | Recommended Solution |
| Co-elution (Rf ≈ 0.5) | Insufficient difference in polarity. | Switch to a less polar eluent system (e.g., from 10% EtOAc/Hex to 5% EtOAc/Hex). Try a different solvent system (e.g., DCM/MeOH). |
| Peak Tailing | Strong interaction with acidic silica. | Add 0.5% triethylamine to the eluent to mask active sites. |
| Broad Peaks | Poor column packing or dilute sample loading. | Repack the column carefully. Dissolve the sample in a minimal volume of solvent for loading. |
Q4: I want to try fractional crystallization for my large-scale synthesis. How do I form the right salt and choose a solvent?
A: Fractional crystallization is a powerful technique for large-scale diastereomer resolution.[8] The process involves converting the amine mixture into a pair of diastereomeric salts using a single enantiomer of a chiral acid. These salts now have different physical properties, including solubility, which can be exploited.[6]
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The Principle: Reacting your racemic/diastereomeric amine mixture (e.g., (±)-amine) with a single enantiomer of a chiral acid (e.g., (+)-acid) produces two diastereomeric salts: [(+)-amine/(+)-acid] and [(-)-amine/(+)-acid]. These salts are not mirror images and will have different crystal lattice energies and solubilities in a given solvent.
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Choosing the Resolving Agent:
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Solvent Screening: The key to success is finding a solvent where one diastereomeric salt is significantly less soluble than the other. This is an empirical process.
| Solvent Class | Examples | Comments |
| Alcohols | Ethanol, Isopropanol (IPA) | Good for dissolving salts when hot, but often allows for precipitation upon cooling. |
| Ketones | Acetone | Can be effective, but watch for potential side reactions (e.g., imine formation) if heated for extended periods with residual amine. |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Often used as an anti-solvent. Salts are typically poorly soluble. |
| Esters | Ethyl Acetate (EtOAc) | A good middle-polarity solvent to try. |
| Hydrocarbons | Toluene, Heptane | Salts are usually insoluble. Can be used as anti-solvents. |
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General Protocol: See the detailed experimental protocol below for a step-by-step guide. After isolating the pure diastereomeric salt, the pure amine enantiomer/diastereomer is recovered by dissolving the salt in water, basifying the solution, and extracting the free amine with an organic solvent.
Detailed Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Crystallization
This protocol provides a general workflow for separating diastereomers of N-(sec-butyl)-4-methylcyclohexylamine via fractional crystallization.
Materials:
-
Crude N-(sec-butyl)-4-methylcyclohexylamine
-
(+)-Tartaric acid (or another suitable chiral acid)
-
Screening solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate)
-
2M Sodium Hydroxide (NaOH)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of the crude amine mixture in a minimal amount of a suitable solvent (e.g., ethanol) at room temperature.
-
In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the same solvent. Rationale: Using 0.5 eq of a dicarboxylic acid per 1.0 eq of a monoamine ensures the formation of the desired salt and prevents complex mixtures.
-
Slowly add the tartaric acid solution to the stirred amine solution. A precipitate may form immediately.
-
-
Crystallization:
-
Heat the mixture gently until all solids dissolve. If necessary, add a small amount of additional solvent to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Once crystal formation appears complete at room temperature, cool the flask further in an ice bath or refrigerator for several hours to maximize precipitation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals. This is your first crop, which should be enriched in one diastereomer. The mother liquor is enriched in the other.
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-
Purity Check & Recrystallization:
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Check the purity of the crystalline salt (e.g., by measuring the melting point or optical rotation).
-
If necessary, recrystallize the solid from the same solvent system to enhance purity.
-
-
Recovery of the Free Amine:
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Dissolve the purified salt in water.
-
Add 2M NaOH solution until the pH is >12.
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Extract the liberated free amine with three portions of diethyl ether.
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Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified single diastereomer of N-(sec-butyl)-4-methylcyclohexylamine.
-
References
-
Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?[Link]
-
Organic Syntheses. Methylamine hydrochloride. [Link]
-
Munegumi, T., et al. (2014). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]
-
University of Rochester Chemistry. Purification: How To. [Link]
- Google Patents. (2002). Method for producing 4-substituted cis-cyclohexylamine.
-
Al-Obaidi, Z., et al. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Journal of Drug Delivery Science and Technology. [Link]
-
OpenBU. (2011). Reductive Amination Reaction. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
-
Organic Syntheses. N,N-Dimethylcyclohexylamine. [Link]
- Google Patents. (1967).
-
Chemcess. (2024). Cyclohexylamine: Properties, Reactions, Production And Uses. [Link]
-
PrepChem.com. Synthesis of N-sec.butyl,N-sec.amylamine. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
Sources
- 1. DSpace [open.bu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. chemcess.com [chemcess.com]
- 5. prepchem.com [prepchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. asianpubs.org [asianpubs.org]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Purification [chem.rochester.edu]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Steric Hindrance in N-sec-butylation of Cyclohexylamines
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges associated with the N-sec-butylation of cyclohexylamines, a reaction often complicated by significant steric hindrance.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Issue 1: Low to No Product Yield in Reductive Amination
Question: I am attempting to synthesize N-sec-butylcyclohexylamine via reductive amination of cyclohexylamine with 2-butanone, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yield in this context is a classic symptom of steric hindrance impeding key steps of the reaction. The bulky cyclohexyl group and the secondary nature of the sec-butyl group create a sterically congested environment around the nitrogen atom.
Potential Causes & Recommended Solutions:
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Inefficient Imine Formation | 1. Use a Dean-Stark apparatus or add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) to the reaction mixture. 2. Increase the reaction temperature. | The formation of the imine intermediate is a reversible equilibrium reaction that produces water. Removing water drives the equilibrium towards the imine, increasing its concentration for the subsequent reduction step.[1] |
| Ineffective Reducing Agent | 1. Switch to a more sterically tolerant reducing agent. Sodium triacetoxyborohydride (STAB) is often superior to sodium borohydride or sodium cyanoborohydride for hindered ketones.[2] 2. Consider catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel. | STAB is a milder and less basic reducing agent, which reduces the likelihood of side reactions. Its bulk can also favor the reduction of the less hindered imine over the starting ketone. Catalytic hydrogenation can be effective under the right conditions but may require optimization of pressure and temperature.[1] |
| Suboptimal Reaction Conditions | 1. Optimize the solvent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE) are commonly used.[3] 2. Adjust the pH. The reaction is typically favored under weakly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine. | The solvent can influence the solubility of reagents and the stability of intermediates.[4] Proper pH control is crucial for protonating the carbonyl oxygen, making it more electrophilic for the amine attack. |
Issue 2: Competing Reduction of 2-Butanone
Question: My reductive amination is producing a significant amount of 2-butanol, indicating that the ketone is being reduced directly. How can I favor the reduction of the imine intermediate?
Answer:
This is a common problem when the reducing agent is too reactive or when imine formation is slow due to steric hindrance.[5] The ketone, being less sterically hindered than the imine, is preferentially reduced.
Potential Causes & Recommended Solutions:
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Highly Reactive Reducing Agent | 1. Use Sodium Triacetoxyborohydride (STAB). 2. Perform a two-step (indirect) reductive amination. First, form the imine by refluxing the amine and ketone with azeotropic removal of water. Then, cool the reaction and add the reducing agent. | STAB is less reactive towards ketones compared to imines, making it highly selective. The two-step approach ensures that the ketone has been consumed to form the imine before the reducing agent is introduced.[1] |
| Slow Imine Formation | 1. Increase the concentration of the reactants. 2. Add a catalytic amount of a Lewis acid like Ti(OiPr)₄ or ZnCl₂. | Higher concentrations can increase the rate of the bimolecular imine formation. A Lewis acid can coordinate to the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine.[2] |
Frequently Asked Questions (FAQs)
Q1: Is direct N-alkylation with a sec-butyl halide a viable alternative to reductive amination?
A1: While seemingly straightforward, direct N-alkylation of cyclohexylamine with a sec-butyl halide (e.g., 2-bromobutane) is often problematic. The secondary amine product is typically more nucleophilic than the primary starting amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[3][6] Furthermore, the sec-butyl halide is prone to elimination reactions (E2) in the presence of the basic amine, forming butene as a byproduct. For these reasons, reductive amination is generally a more controlled and higher-yielding method.[6]
Q2: My cyclohexylamine substrate is particularly bulky. Are there more advanced methods to consider?
A2: Yes, for exceptionally hindered substrates, transition metal-catalyzed cross-coupling reactions can be highly effective. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] In this context, you would couple your cyclohexylamine with a sec-butyl halide or pseudohalide (e.g., tosylate, triflate) using a palladium catalyst and a specialized phosphine ligand.
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Key Advantages : This method shows excellent functional group tolerance and can be effective for sterically demanding amines.[8][9] The choice of ligand is critical; sterically hindered biarylphosphine ligands are often required to facilitate the reaction with challenging substrates.[10]
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Considerations : This method is more complex and expensive than reductive amination due to the need for a palladium catalyst and specialized ligands.
Q3: How does the choice of leaving group on the sec-butyl electrophile impact the reaction?
A3: In nucleophilic substitution reactions, a better leaving group leads to a faster reaction.[11] If you are attempting a direct alkylation or a Buchwald-Hartwig coupling, the order of reactivity for leaving groups is generally:
Iodide > Bromide > Chloride > Tosylate > Triflate
Triflates are exceptionally good leaving groups and can significantly accelerate the reaction, which can be beneficial when dealing with sterically hindered substrates.[12] However, they are also more expensive and moisture-sensitive. For direct alkylation, a more reactive leaving group can also increase the rate of undesired elimination reactions.
Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination using STAB
This protocol is a starting point for the N-sec-butylation of a generic cyclohexylamine.
-
Preparation : To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the cyclohexylamine (1.0 eq) and 2-butanone (1.2 eq).
-
Solvent : Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to dissolve the reactants (approx. 0.1 M concentration).
-
Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.
-
Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction may take 12-24 hours to reach completion.
-
Work-up : Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination for Highly Hindered Substrates
This protocol is a general procedure and requires optimization for specific substrates.
-
Catalyst Preparation : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried reaction vessel.
-
Reagent Addition : Add the cyclohexylamine (1.2 eq) and the sec-butyl halide or triflate (1.0 eq), followed by an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction : Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification : Concentrate the filtrate and purify the crude product by flash column chromatography.
Visual Diagrams
Caption: Troubleshooting workflow for N-sec-butylation.
Caption: Simplified mechanism of reductive amination.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Pentanamine, (2S)-.
-
Gao, Y., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(9), 1449. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
- Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia.
- Semantic Scholar. The synthesis of sterically hindered amines by a direct reductive amination of ketones.
-
Li, G., et al. (2016). Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. Catalysts, 6(5), 65. Available from: [Link]
-
Reddit. Difficulties with N-Alkylations using alkyl bromides. Available from: [Link]
-
Yagafarov, N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(71), 10762-10765. Available from: [Link]
-
Fors, B. P., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(5), 3243–3250. Available from: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]
- Organic Chemistry Portal. Preparation of Sec and Tert Amines.
-
ResearchGate. Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
-
ResearchGate. An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. Available from: [Link]
-
Li, Y., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl₃ as a Lewis acid. Chinese Chemical Letters, 25(10), 1355-1358. Available from: [Link]
-
Garbe, M., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 1533. Available from: [Link]
-
ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available from: [Link]
-
ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation. Available from: [Link]
-
Semantic Scholar. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Available from: [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]
-
ResearchGate. Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Available from: [Link]
-
Making Molecules. Substitution Reactions (on Saturated Carbons). Available from: [Link]
-
Chemcess. Cyclohexylamine: Properties, Reactions, Production And Uses. Available from: [Link]
-
Li, J., et al. (2024). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Communications Chemistry, 7(1), 1-9. Available from: [Link]
- Royal Society of Chemistry. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]
- Benchchem. overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
-
Jahan, N., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Molecules, 27(11), 3584. Available from: [Link]
-
Royal Society of Chemistry. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Available from: [Link]
-
Lund University Research Portal. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Available from: [Link]
-
YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Available from: [Link]
-
Taylor & Francis. Steric hindrance – Knowledge and References. Available from: [Link]
-
LibreTexts Chemistry. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link]
-
OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. Available from: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. youtube.com [youtube.com]
- 12. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
storage stability and degradation of N-(butan-2-yl)-4-methylcyclohexan-1-amine
Topic: Storage Stability, Degradation Mechanisms, and Troubleshooting
Core Technical Overview
Molecule: N-(butan-2-yl)-4-methylcyclohexan-1-amine CAS: 1152898-29-7 Class: Secondary Cycloaliphatic Amine[1][2][3]
This guide addresses the stability profile of N-(butan-2-yl)-4-methylcyclohexan-1-amine , a secondary amine used frequently as a specialized intermediate in the synthesis of rubber antioxidants and pharmaceutical building blocks.[1][2][3] Unlike aromatic amines, this cycloaliphatic structure lacks resonance stabilization, making it chemically distinct in its degradation pathways.[1]
Users most frequently encounter issues related to oxidative discoloration (yellowing) and amine blushing (reaction with atmospheric CO₂).[1] This support module provides the mechanistic understanding and protocols required to prevent and diagnose these failures.
Module 1: Storage & Environmental Control
Q: Why has my clear liquid turned pale yellow/brown after three months of storage?
A: This is a classic signature of oxidative degradation , likely driven by the formation of imines or N-oxides.[1][2]
-
Mechanism: Secondary amines possessing
-hydrogens (like the sec-butyl group here) are susceptible to radical abstraction by atmospheric oxygen.[1][2][3] This leads to the formation of an imine (Schiff base) or, under more aggressive conditions, N-oxide species.[2] These conjugated byproducts are chromophores, causing the yellow shift even at trace (<0.1%) levels. -
Corrective Action: Distillation is the only way to reverse the color.[1] Filtration will not remove soluble imines.[1][2]
-
Prevention: You must store this material under an inert atmosphere (Nitrogen or Argon).[1][2] Headspace minimization is critical.[1][2]
Q: I see a white crust or haze on the surface/cap. Is the product contaminated?
A: This is "Amine Blush" (Carbamation), not necessarily intrinsic chemical decomposition.[1]
-
Mechanism: Aliphatic and cycloaliphatic amines are strong nucleophiles that react rapidly with atmospheric carbon dioxide (CO₂) in the presence of moisture to form thermally unstable carbamate salts.[1]
[1][2][3] -
Impact: This reaction reduces the active amine content (titratable alkalinity) and introduces solid impurities that can clog microfluidic lines or interfere with catalytic stoichiometry.[1]
-
Troubleshooting: If the solid dissolves in water or dilute acid with slight effervescence (releasing CO₂), it is a carbamate.[1]
Standardized Storage Protocol
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C | Reduces kinetics of autoxidation and volatility.[1][2][3] |
| Atmosphere | Dry Nitrogen/Argon | Prevents CO₂ carbamation and O₂ radical formation.[1] |
| Container | Amber Glass / Steel | Blocks UV light which catalyzes radical initiation.[1][2] |
| Seal | Teflon (PTFE) lined | Avoids leaching of plasticizers common in standard caps.[1] |
Module 2: Degradation Pathways & Diagnostics[1][2][3]
The following diagram illustrates the two primary failure modes: Oxidative Dehydrogenation (Color change) and Carbamation (Solids formation).[1]
Figure 1: Primary degradation pathways.[1][2][3] The upper path (Oxidation) leads to discoloration; the lower path (Carbamation) leads to precipitation.[1]
Module 3: Troubleshooting & Analytical Verification
Q: How do I distinguish between moisture absorption and degradation?
A: Use the Water-Solubility vs. Acid-Solubility Test .[1][2][3]
-
Sample: Take 1 mL of the suspect liquid.
-
Test A (Water): Add to 5 mL DI water.
-
Result: If it forms a clear solution but pH is >11, it is likely pure amine (amines are hygroscopic but soluble).[1] If it is cloudy/oily, the phase separation might be due to excessive water absorption pushing the organic out of solution (hydrophobic effect).
-
-
Test B (Acid): Add to 5 mL 1M HCl.
Troubleshooting Workflow
Figure 2: Decision tree for diagnosing visual anomalies in stored amine samples.
Analytical Protocols (Self-Validating)
To rigorously quantify degradation, do not rely solely on visual inspection.[1] Use these methods:
Method A: GC-MS (Purity & Oxidation)
-
Column: Rtx-5 Amine or equivalent (base-deactivated is crucial to prevent tailing).[1][2][3]
-
Method:
-
Target Impurities:
Method B: Non-Aqueous Titration (Amine Value)
-
Reagent: 0.1N Perchloric Acid in Glacial Acetic Acid.
-
Solvent: Glacial Acetic Acid.[2]
-
Indicator: Crystal Violet (Blue
Green endpoint).[1] -
Validation: If the amine value is significantly lower than theoretical (approx. 330 mg KOH/g), but GC purity is high, the sample likely contains water (dilution) or carbamates (which may titrate differently or be insoluble in the titration solvent).[1]
References
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: N,N-Dicyclohexylmethylamine (Analogous Cycloaliphatic Amine).[1][2]Link[1]
-
Part Consulting. (2019).[1] Formulating with Amines: Blushing and Carbamation Mechanisms.[1][2]Link[1]
-
Thermo Fisher Scientific. (2009).[1][4] Safety Data Sheet: N-Methylcyclohexylamine.[1][2][3][4]Link[1]
-
Snape, T. J., et al. (2010).[1][5] Understanding the chemical basis of drug stability and degradation.[1][5] Pharmaceutical Journal.[1][2] Link
-
CymitQuimica. (2024).[1] 4-Methylcyclohexylamine Product Specifications and Stability.[1][2][3][4]Link[1]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. CAS 6321-23-9: 4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 3. 1132665-13-4|N-(Butan-2-yl)-4-ethylcyclohexan-1-amine|BLD Pharm [bldpharm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
handling corrosive amine hazards for N-(sec-butyl)-4-methylcyclohexylamine
Welcome to the Technical Support Center for N-(sec-butyl)-4-methylcyclohexylamine . As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This compound—a highly nucleophilic secondary cycloaliphatic amine—is critical in advanced epoxy curing, pharmaceutical synthesis, and specialized coatings. However, its molecular structure renders it extremely basic and deeply corrosive.
This guide provides researchers and drug development professionals with field-proven troubleshooting, causality-based protocols, and self-validating safety systems to manage its hazards effectively.
Part 1: Physicochemical & Hazard Profile
Before handling N-(sec-butyl)-4-methylcyclohexylamine, it is critical to understand its quantitative hazard profile. The data below dictates our engineering controls and personal protective equipment (PPE) choices.
| Property / Specification | Data Summary |
| Chemical Class | Secondary Cycloaliphatic Amine |
| Transport Classification | UN 2735 (Amines, liquid, corrosive, n.o.s.)[1] |
| Corrosivity | Extremely High (pH > 11 in aqueous solution) |
| Primary Health Hazards | Severe skin burns, irreversible eye damage, respiratory tract irritation |
| Tissue Damage Mechanism | Saponification of lipids / Liquefactive necrosis[2] |
| Incompatible Materials | Strong mineral acids, oxidizing agents, acid chlorides, organic matter |
| Recommended Absorbent | Vermiculite, inert silicate spill pillows (Avoid organic sawdust)[3] |
| Neutralizing Agents | Citric acid, sodium bisulfate, sodium bisulfite[3] |
Part 2: The Mechanism of Amine Corrosion & Neutralization
Understanding why amines are so dangerous is the first step in preventing catastrophic injury. When exposed to strong acids, human tissue undergoes coagulative necrosis, forming a protective protein eschar (scab) that limits deeper chemical penetration.
Conversely, strong bases like N-(sec-butyl)-4-methylcyclohexylamine cause liquefactive necrosis . The amine hydrolyzes cellular proteins and saponifies cell membrane lipids, transforming the tissue into a viscous liquid mass[2]. Because no protective eschar forms, the amine continues to penetrate deeper into the tissue, causing severe, delayed-healing burns.
To counteract this, we must neutralize the amine. However, using a strong acid (like Hydrochloric Acid) causes a violent exothermic reaction. Instead, we use weak solid acids to control the protonation rate.
Biochemical pathway of amine-induced tissue necrosis vs. controlled acid neutralization.
Part 3: Troubleshooting & FAQs
Q1: Why do standard nitrile gloves fail when handling this amine, and what should I use instead? The Causality: Standard thin nitrile gloves (4-6 mil) provide minimal protection against secondary cycloaliphatic amines. The amine acts as an organic solvent, plasticizing the nitrile polymer matrix and causing rapid microscopic permeation[4]. The Solution: For incidental contact, extended-thickness neoprene is required. For direct handling, scale-up, or spill cleanup, you must use butyl rubber or multi-layer laminate gloves (e.g., SilverShield). Their dense molecular structure resists aliphatic solvent penetration and prevents severe skin burns.
Q2: What is the exact protocol for neutralizing a benchtop spill of this cycloaliphatic amine? The Causality: Never use strong mineral acids (like HCl or H₂SO₄) to neutralize an amine spill. The acid-base reaction is highly exothermic, causing the amine to boil, vaporize, and splatter into the breathing zone. The Solution: Use weak solid acids like Citric Acid or Sodium Bisulfate [3]. These reagents donate protons at a controlled rate, managing the heat of neutralization and safely converting the corrosive amine into a stable, water-soluble amine salt without violent outgassing.
Q3: How should I manage respiratory hazards and ventilation failures during scale-up? The Causality: Cycloaliphatic amines possess a significant vapor pressure. Inhalation of these basic vapors strips the mucosal lining of the respiratory tract, leading to chemical pneumonitis and pulmonary edema[1]. The Solution: Always handle this compound in a Class II Type B2 biological safety cabinet or a 100% exhausted chemical fume hood. If ventilation fails, immediately evacuate the lab. Re-entry for cleanup requires a Self-Contained Breathing Apparatus (SCBA) or a full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges.
Part 4: Experimental Protocol: Spill Response & Neutralization Workflow
A robust safety protocol must be a self-validating system —meaning the procedure includes built-in verification steps to prove the hazard has been mitigated before proceeding. Follow this step-by-step methodology for a localized spill (<500 mL) of N-(sec-butyl)-4-methylcyclohexylamine.
Step 1: Evacuation & Assessment Immediately alert personnel and evacuate the immediate area. Verify that the chemical fume hood or room ventilation is actively pulling vapors away from the breathing zone.
Step 2: Don Advanced PPE Standard lab coats and thin nitrile are insufficient. Don a heavy-duty chemical-resistant apron, chemical splash goggles, a face shield, and butyl rubber gloves[4].
Step 3: Containment Encircle the spill with an inert silicate absorbent, such as vermiculite or commercial spill pillows, to prevent the amine from reaching floor drains[3]. Crucial Causality: Never use sawdust or paper towels for containment; concentrated amines can react violently with organic matter and oxidizers.
Step 4: Controlled Neutralization Generously apply solid sodium bisulfate or citric acid powder directly over the absorbed amine[3]. Apply from the perimeter working inward to trap vapors. Allow 10–15 minutes for the controlled exothermic protonation to occur.
Step 5: Verification (The Self-Validating Step) Do not assume the spill is neutralized just because visible reactions have stopped. Press a strip of universal pH paper into the absorbed slurry. The pH must read between 6.0 and 8.0 . If the pH remains >8.0, the mixture is still corrosive; apply additional citric acid and re-test.
Step 6: Disposal Once a neutral pH is verified, use a non-sparking plastic scoop to transfer the slurry into a 5-gallon polyethylene bucket with a secure lid[5]. Label as "Hazardous Waste: Neutralized Cycloaliphatic Amine Salt" and contact Environmental Health & Safety (EHS) for pickup.
Step-by-step decision matrix for cycloaliphatic amine spill containment and neutralization.
References
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) Bookshelf URL: [Link]
-
Title: EHS-200.02 Chemical Spill Response Policy and Procedures Source: LSU Health New Orleans URL: [Link]
-
Title: Liquefactive necrosis Source: Wikipedia URL: [Link]
-
Title: SAFETY DATA SHEET HF 500 (Part B) Source: Chemco International URL: [Link]
Sources
removing unreacted 4-methylcyclohexylamine from final product
Topic: Strategies for the Removal of Unreacted 4-Methylcyclohexylamine from Final Product
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with residual 4-methylcyclohexylamine (4-MCHA) in their reaction products. This document provides a series of troubleshooting guides and frequently asked questions to facilitate efficient and complete purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the removal of 4-methylcyclohexylamine.
Q1: After my initial work-up, my product has a strong fishy odor and a basic pH. What's the likely cause?
A: The distinct, fishy odor is characteristic of many aliphatic amines, including 4-methylcyclohexylamine.[1][2] If you detect this odor and your isolated product tests basic (e.g., on wet litmus paper or with a pH probe on a wet sample), it is highly probable that unreacted 4-MCHA remains. Its basicity, with a predicted pKa of around 10.6, means it will persist through a standard neutral or basic aqueous wash.[3]
Q2: What are the primary methods for removing residual 4-methylcyclohexylamine?
A: The most effective methods leverage the fundamental chemical properties of 4-MCHA. The primary strategies, which we will detail in this guide, are:
-
Acidic Aqueous Wash: Converts the amine into a water-soluble salt.[4][5]
-
Metal Salt Complexation: Uses solutions like Copper (II) Sulfate to form a water-soluble coordination complex.[4]
-
Scavenger Resins: Employs solid-supported reagents that covalently bind to the amine, allowing for removal by simple filtration.[6][7]
-
Physical Methods: Includes techniques like distillation or chromatography, which are suitable when the physical properties of the product and the amine are sufficiently different.
Q3: How do I select the most appropriate removal method for my experiment?
A: The choice is dictated by the chemical nature of your desired final product. The logical approach is to first assess your product's stability. If your product is stable to acid, an acidic wash is the most straightforward, scalable, and cost-effective method. If it is acid-labile, you must consider alternative methods like a copper sulfate wash or scavenger resins. The decision-making process is visualized in the workflow diagram below.
Caption: Decision workflow for selecting a purification method.
Q4: My product is highly sensitive to acid. What are my best options for removing 4-MCHA?
A: For acid-sensitive compounds, you should avoid acidic washes entirely. Your primary alternatives are:
-
Copper (II) Sulfate Wash: This is a mild and effective extractive method that avoids a low pH environment.[5]
-
Scavenger Resins: This is often the superior choice for sensitive or valuable compounds. Scavenger resins work under neutral conditions and offer a very clean work-up, as the bound impurity is simply filtered away.[7][8] This method minimizes the risk of product degradation.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed experimental procedures and the scientific rationale behind them.
Physicochemical Data Summary
A clear understanding of the physical properties of 4-methylcyclohexylamine is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification | Source(s) |
| Molecular Weight | 113.20 g/mol | Foundational data for stoichiometric calculations. | [3][9] |
| Boiling Point | 146-154 °C | Moderately high; allows for removal by distillation if the product's boiling point is substantially different. | [9][10] |
| Density | ~0.85 g/mL | Slightly less dense than water; will typically be in the upper organic layer during an extraction. | [10] |
| pKa (Predicted) | 10.58 | Indicates it is a relatively strong base, readily protonated by dilute acids (pH < 8). | [3] |
| Solubility | Soluble in water and various organic solvents. | Water solubility is key for its removal via aqueous extraction after protonation or complexation. | [1][11] |
Method 1: Acidic Aqueous Wash (Protonation & Extraction)
Expertise & Experience: This is the most common and robust method for removing basic impurities like amines. The principle lies in altering the solubility of the amine by converting it into its corresponding ammonium salt. As a base, 4-MCHA reacts with an acid (like hydrochloric acid, HCl) in an acid-base neutralization reaction to form 4-methylcyclohexylammonium chloride.[11][12] This salt is an ionic compound and is therefore highly soluble in the aqueous phase and insoluble in most common organic solvents.
Caption: Conversion of 4-MCHA to its water-soluble salt.
Authoritative Grounding & Protocol: This protocol is a standard and widely accepted procedure in synthetic organic chemistry.[4][5]
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
First Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer, which now contains the 4-methylcyclohexylammonium chloride salt.[13]
-
Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal. A simple pH test of the aqueous layer can confirm the presence of excess acid, indicating the amine has been neutralized.
-
Neutralization & Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove bulk water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Trustworthiness (Self-Validation):
-
Verification: After the final wash, a small sample of the organic layer can be spotted on a TLC plate. The absence of a baseline spot (characteristic of amines) when stained (e.g., with ninhydrin or permanganate) indicates successful removal.
-
Troubleshooting: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
Method 2: Copper (II) Sulfate Wash (Complexation & Extraction)
Expertise & Experience: This method is an excellent alternative for acid-sensitive products.[4] Primary amines like 4-MCHA act as ligands, forming a coordination complex with the Cu²⁺ ion. This resulting complex is intensely colored (typically deep blue or purple) and, like a salt, is highly soluble in water.
Authoritative Grounding & Protocol: The use of copper sulfate for amine removal is a well-documented technique in organic synthesis literature.[5]
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent.
-
Washing: In a separatory funnel, wash the organic solution with an equal volume of 10% aqueous copper (II) sulfate solution.
-
Observation & Separation: The aqueous layer will turn a deep blue/purple color as the copper-amine complex forms. Allow the layers to separate and drain the colored aqueous layer.
-
Repeat: Continue washing with fresh portions of the copper sulfate solution until the aqueous layer no longer shows a significant color change, indicating that all the amine has been removed.
-
Final Steps: Wash the organic layer with water or brine to remove any residual copper sulfate. Dry the organic layer over an anhydrous salt, filter, and concentrate.
Trustworthiness (Self-Validation):
-
Visual Cue: The process is self-validating. The cessation of the purple color formation in the aqueous wash is a direct visual indicator of complete amine removal.
-
Troubleshooting: If the organic layer retains a blue tint, it may indicate some solubility of the complex. A final wash with a dilute aqueous solution of EDTA can help scavenge residual copper ions from the organic phase.
Method 3: Scavenger Resins (Covalent Sequestration)
Expertise & Experience: Scavenger resins are functionalized polymers designed to react selectively and irreversibly with certain classes of compounds.[7] For a primary amine like 4-MCHA, resins bearing electrophilic groups such as isocyanates or aldehydes are highly effective. The amine reacts with the resin, becoming covalently attached to the solid support. The product, which does not react, remains in solution.
Authoritative Grounding & Protocol: The application of scavenger resins is a cornerstone of modern high-throughput and medicinal chemistry for simplifying purification.[6][14]
-
Resin Selection: Choose a resin with a functional group reactive towards primary amines (e.g., a polystyrene-bound isocyanate or benzaldehyde resin).
-
Dissolution: Dissolve the crude product in a solvent that swells the resin and in which the reactants are soluble (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).
-
Scavenging: Add the scavenger resin to the solution. Typically, a 2-4 fold molar excess of the resin's functional group capacity relative to the estimated amount of residual amine is used.
-
Agitation: Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Progress can be monitored by TLC or LC-MS analysis of the solution.
-
Filtration: Once the reaction is complete, simply filter the reaction mixture to remove the resin. The resin beads, now carrying the bound 4-MCHA, are left on the filter.
-
Concentration: The filtrate, containing the purified product, is collected and the solvent is removed under reduced pressure.
Trustworthiness (Self-Validation):
-
Monitoring: The reaction's completion is validated by analytical methods (TLC, LC-MS) showing the disappearance of 4-MCHA from the solution.
-
Troubleshooting: If scavenging is slow or incomplete, gentle heating may accelerate the reaction (check product stability first). Ensure the chosen solvent effectively swells the resin beads to allow access to the reactive sites.
References
-
LookChem. (n.d.). 4-Methylcyclohexylamine. Retrieved February 21, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 4-Methylcyclohexylamine. Retrieved February 21, 2026, from [Link]
- Google Patents. (2005). US6897262B2 - Scavenger resin and processes for the use thereof.
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved February 21, 2026, from [Link]
-
Not Voodoo. (n.d.). Workup for Removing Amines. University of Rochester. Retrieved February 21, 2026, from [Link]
-
BuyersGuideChem. (n.d.). 4-Methylcyclohexan-1-amine. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
- Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2025). The application of scavenger resin in combinatorial chemistry. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved February 21, 2026, from [Link]
Sources
- 1. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
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- 10. 4-Methylcyclohexan-1-amine | C7H15N - BuyersGuideChem [buyersguidechem.com]
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- 14. researchgate.net [researchgate.net]
controlling cis/trans ratio in N-(butan-2-yl)-4-methylcyclohexan-1-amine synthesis
Technical Support Guide: Stereocontrol in -(butan-2-yl)-4-methylcyclohexan-1-amine Synthesis
Part 1: Diagnostic & Troubleshooting (FAQ)
Q1: I am getting a 50:50 mixture. How do I shift the ratio towards the trans isomer?
Diagnosis: You are likely operating under conditions that neither favor kinetic capture nor reach full thermodynamic equilibrium. Solution: The trans isomer (diequatorial) is the thermodynamic sink. To maximize trans-selectivity (>90%):
-
Switch Catalyst: Use Ruthenium on Alumina (Ru/Al
O ) or Ru/C . Ruthenium is less active for ring hydrogenation than Rhodium but excellent for promoting equilibrium. -
Increase Temperature: Run the hydrogenation at 140–160°C . High thermal energy overcomes the rotational barrier, allowing the cis isomer to isomerize to the stable trans form via a dehydrogenation-rehydrogenation mechanism.
-
Add an Alkali Promoter: Add 1–5 mol% of potassium tert-butoxide (KO
Bu) or NaOH . Base catalysis facilitates the equilibration of the amine stereocenter.
Q2: My application requires the cis isomer, but I keep getting trans. Why?
Diagnosis: You are likely using a method that allows equilibration (e.g., Pd/C at high heat) or using a reducing agent that attacks from the axial face. Solution: To maximize cis-selectivity (kinetic control):
-
Use Rhodium (Rh/C): Rhodium catalysts operate well at lower temperatures (25–50°C) and tend to add hydrogen across the imine face in a way that yields the cis isomer (often >80% selectivity).
-
Lower the Temperature: Operate below 50°C to prevent thermodynamic equilibration.
-
Solvent Choice: Use alcohols (MeOH, EtOH) . Avoid non-polar solvents which can sometimes slow down the rate, necessitating higher temps.
Q3: How do I separate the isomers if the synthesis yields a mixture?
Guidance:
-
Distillation: The isomers typically have slightly different boiling points due to molecular shape and hydrogen bonding accessibility. The cis isomer (axial/equatorial) is more compact but often has a higher boiling point than the trans (diequatorial) due to differences in polarity, though this varies. High-efficiency fractional distillation is required.
-
Salt Crystallization: This is often superior. Convert the crude amine to a hydrochloride or acetate salt. The trans isomer salt often crystallizes more readily due to better packing symmetry. Recrystallize from isopropanol/ethanol.
Q4: I'm using NaBH(OAc) for reductive amination. What ratio should I expect?
Insight: Sodium triacetoxyborohydride is a mild reducing agent. In the reductive amination of 4-methylcyclohexanone, it typically favors the thermodynamic (
-
To boost cis: Use a bulkier hydride at low temperature (e.g., L-Selectride), though this is expensive for scale-up.
-
To boost trans: Stick to catalytic hydrogenation (Method B below).
Part 2: Experimental Protocols
Method A: cis-Selective Synthesis (Kinetic Control)
Target: >80% cis isomer
Reagents:
-
4-Methylcyclohexanone (1.0 equiv)
- -Butylamine (1.1 equiv)
-
Catalyst: 5% Rh/C (5 wt% loading relative to substrate)
-
Solvent: Methanol[1]
-
Hydrogen source: H
gas (balloon or low pressure)
Protocol:
-
Imine Formation: In a pressure vessel, dissolve 4-methylcyclohexanone and
-butylamine in methanol. Add 3Å molecular sieves to absorb water (optional but helps rate). Stir for 2 hours at RT. -
Catalyst Addition: Add the 5% Rh/C catalyst carefully (under inert atmosphere to prevent ignition).
-
Hydrogenation: Purge with N
, then H . Pressurize to 3–5 bar (approx 50–70 psi) H . -
Reaction: Stir vigorously at 25–30°C for 12–24 hours. Note: Do not heat, or you will lose selectivity.
-
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.
-
Purification: Distill under reduced pressure.
Method B: trans-Selective Synthesis (Thermodynamic Control)
Target: >95% trans isomer
Reagents:
-
Precursor: N-(butan-2-yl)-4-methylaniline (prepared via Schiff base condensation of
-toluidine and MEK, then reduction; OR directly from 4-methylcyclohexanone + amine). -
Catalyst: 5% Ru/Al
O or Ru/C. -
Promoter: NaOH or KO
Bu (5 mol%). -
Solvent: Dioxane or THF.
Protocol:
-
Charge: Load the amine precursor, solvent, Ru catalyst, and base promoter into a high-pressure autoclave.
-
Conditions: Pressurize to 50 bar (700 psi) H
. Heat to 150°C . -
Reaction: Stir for 6–10 hours. The high temperature and base ensure that any cis isomer formed is converted to the stable trans form.
-
Workup: Cool, vent, and filter catalyst.
-
Purification: The crude material should be predominantly trans. Purify by vacuum distillation or HCl salt crystallization.
Part 3: Mechanism & Decision Logic
The following diagram illustrates the divergence between kinetic and thermodynamic pathways.
Figure 1: Stereochemical divergence in the reductive amination of 4-methylcyclohexanone.
Comparative Data Table
| Feature | cis-Isomer | trans-Isomer |
| Configuration | Axial / Equatorial | Equatorial / Equatorial (Diequatorial) |
| Stability | Kinetic (Less Stable) | Thermodynamic (More Stable) |
| Preferred Catalyst | Rh/C or PtO | Ru/C or Pd/C (w/ heat) |
| Reaction Temp | Low (20–40°C) | High (140–180°C) |
| Additives | None (Neutral) | Alkali Base (NaOH, KO |
| Typical Ratio | ~80:20 (cis:trans) | >95:5 (trans:cis) |
References
-
PrepChem. Synthesis of Cis,trans-4-[3-(3-methylcyclohexyl)-propyl]cyclohexylamine. (Demonstrates Ru/C high-temp hydrogenation for trans-selectivity). Available at: [Link]
- Google Patents.CN109824520B - Preparation method of cis-4-methylcyclohexylamine. (Details Rh/C protocols for cis-selectivity).
- Google Patents.JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine. (Discusses noble metal borides and Rhodium for cis-dominance).
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem., 1996. (Foundational text on hydride reductive amination stereochemistry). Available at: [Link]
Technical Support Center: Crystallization of N-sec-butyl-4-methylcyclohexylamine Salts
Welcome to the technical support center for the crystallization of N-sec-butyl-4-methylcyclohexylamine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the diastereomeric resolution of this and related chiral amines. Our focus is on the critical role of solvent selection in achieving high yield and diastereomeric purity.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection the most critical parameter for the diastereomeric resolution of N-sec-butyl-4-methylcyclohexylamine salts?
Solvent selection is paramount because the entire principle of diastereomeric resolution by crystallization hinges on the solubility difference between the two diastereomeric salts formed (e.g., (R,R)-salt vs. (S,R)-salt).[1] Enantiomers have identical physical properties, but when reacted with a chiral resolving agent, they form diastereomers with distinct physicochemical characteristics, most notably, different solubilities in a given solvent.[1][2]
An ideal solvent will maximize this solubility difference, causing the less soluble diastereomeric salt to selectively crystallize while the more soluble one remains in the mother liquor.[3] The choice of solvent directly influences not only the yield and diastereomeric excess (d.e.) but also the crystal habit and handling properties of the final product.[3]
Q2: What are the key properties of an ideal solvent for this crystallization process?
The ideal solvent should exhibit the following characteristics:
-
Significant Solubility Differential: It should create a large difference in solubility between the two diastereomeric salts at the crystallization temperature.[4]
-
Moderate Solubility at Elevated Temperatures: The salt mixture should be reasonably soluble in the solvent at a higher temperature to allow for complete dissolution, but sparingly soluble at a lower temperature to ensure good recovery.
-
Inertness: The solvent must not react with the amine, the chiral acid, or the resulting salts.
-
Promotes Crystalline Solid: The solvent environment should favor the formation of well-defined, stable crystals rather than an amorphous solid or an oil ("oiling out").[4]
-
Practicality: It should have a suitable boiling point for easy handling and removal, be non-toxic, and economically viable for the intended scale of the process.
Q3: I'm starting a new resolution of N-sec-butyl-4-methylcyclohexylamine. Which solvents should I screen first?
A systematic solvent screening is the most effective and logical approach.[3][5] It is recommended to start with a diverse set of solvents covering a range of polarities and hydrogen bonding capabilities. A good starting point includes:
-
Alcohols: Methanol, Ethanol, Isopropanol (IPA)
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
Esters: Ethyl Acetate (EtOAc), Isopropyl Acetate
-
Ethers: Tetrahydrofuran (THF), 2-Methyl-THF
-
Aprotic Polar Solvents: Acetonitrile (MeCN)
-
Aromatic Hydrocarbons: Toluene
Often, solvent mixtures, such as alcohol/water or toluene/heptane, can be used to fine-tune solubility and achieve optimal results.[4]
Q4: How does solvent polarity specifically impact the separation of diastereomeric amine salts?
Solvent polarity is a critical factor.[4]
-
High Polarity Solvents (e.g., Methanol, Water): These solvents may dissolve both diastereomeric salts too effectively, leading to supersaturation not being reached and thus, no crystallization or very low yield.[4]
-
Low Polarity Solvents (e.g., Hexane, Toluene): These might cause both salts to precipitate out of solution indiscriminately, resulting in a low diastereomeric excess (d.e.) because of poor selectivity.[4]
The goal is to find a solvent or solvent mixture with an intermediate polarity that provides the "sweet spot" of high solubility for one diastereomer and low solubility for the other.[4]
Systematic Approach to Solvent Screening: A Protocol
A well-designed screening experiment is crucial for identifying an optimal solvent system efficiently.
Experimental Workflow for Solvent Screening
Caption: Workflow for systematic solvent screening.
Step-by-Step Methodology
-
Preparation: In separate flasks, dissolve the racemic N-sec-butyl-4-methylcyclohexylamine and one equivalent of the chosen chiral resolving agent (e.g., L-tartaric acid) in a suitable solvent known to dissolve both, such as methanol.
-
Aliquotting: In an array of small, sealable vials (e.g., 2 mL HPLC vials), add equal, precise volumes of the amine and acid solutions.
-
Solvent Evaporation: Carefully evaporate the initial solvent under a stream of nitrogen or in a vacuum centrifuge to leave the solid salt mixture in each vial.
-
Screening Solvent Addition: To each vial, add a fixed volume (e.g., 0.5 mL) of a different screening solvent.
-
Dissolution & Crystallization: Seal the vials and heat them with stirring (e.g., 60 °C) until all solids dissolve. Then, allow the vials to cool slowly to room temperature. A controlled cooling rate often yields purer crystals.[4]
-
Maturation: Let the vials stand undisturbed for 12-24 hours to allow for complete crystallization. If no crystals form, consider refrigeration (e.g., 4 °C).
-
Isolation & Analysis: Isolate any resulting crystals by filtration or centrifugation. Wash the crystals with a small amount of the cold screening solvent.[1] Dry the solid and measure the yield. Analyze the diastereomeric excess (d.e.) of both the solid and the mother liquor using an appropriate analytical technique (e.g., chiral HPLC after liberating the free amine).
Data Presentation: Solvent Screening Results
Summarize your findings in a clear, organized table to easily compare results and select the best candidate for optimization.
| Solvent | Temperature Profile (°C) | Yield (%) | d.e. of Crystals (%) | d.e. of Mother Liquor (%) | Observations |
| Ethanol | 60 -> 20 -> 4 | 45 | 92 | -48 | Fine white needles |
| Isopropanol | 60 -> 20 -> 4 | 55 | 85 | -65 | Small prisms |
| Ethyl Acetate | 60 -> 20 -> 4 | 25 | >98 | -32 | Large, clear plates |
| Toluene | 60 -> 20 -> 4 | 15 | 60 | -18 | Oiled out initially |
| Acetonitrile | 60 -> 20 -> 4 | 60 | 75 | -90 | Dense powder |
Troubleshooting Guide
Even with a systematic approach, challenges can arise. This section addresses the most common issues encountered during the crystallization of amine salts.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting crystallization.
Common Problems and Solutions in Detail
| Issue | Probable Cause(s) | Suggested Solutions |
| No crystals form, even after cooling. | 1. Insufficient Supersaturation: The concentration of the salt is below its solubility limit in the chosen solvent.[4][6]2. Incomplete Salt Formation: The amine and acid have not fully reacted.[4]3. Inhibition by Impurities: Impurities in the starting materials can inhibit crystal nucleation.[6] | 1. Increase Concentration: Carefully evaporate some of the solvent.[4]2. Use an Anti-solvent: Gradually add a solvent in which the salt is insoluble (e.g., hexane to an ethyl acetate solution) to induce precipitation.[3]3. Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal from a previous successful batch. |
| An oil forms instead of a solid ("oiling out"). | 1. Solvent is Too Polar: The salt is "salting out" as a liquid phase instead of an ordered crystal lattice.[4]2. High Concentration of Impurities: Impurities can disrupt the crystallization process.[7]3. Cooling Too Rapidly: The system doesn't have time to organize into a crystal lattice. | 1. Change Solvent System: Switch to a less polar solvent or a solvent mixture.[3][4]2. Lower Crystallization Temperature: The melting point of the oil might be above the new, lower temperature, allowing it to solidify.[3]3. Slow Down Cooling: Implement a gradual, controlled cooling ramp to give molecules time to arrange properly.[4] |
| The yield of the desired diastereomeric salt is low. | 1. Suboptimal Solvent: The desired salt has significant solubility in the mother liquor, even at low temperatures.[4]2. Insufficient Crystallization Time: Equilibrium has not been reached, leaving product in solution.[4] | 1. Optimize Solvent: Screen for solvents that further decrease the solubility of the target salt.[4]2. Lower Final Temperature: Cool the mixture to a lower temperature (e.g., -20 °C) before filtration, if feasible.3. Increase Maturation Time: Allow the mixture to stir at the final temperature for a longer period. |
| The diastereomeric excess (d.e.) of the crystallized salt is low. | 1. Poor Selectivity: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[3]2. Crystallization Occurred Too Quickly: Rapid precipitation can trap the more soluble diastereomer in the crystal lattice. | 1. Recrystallization: Purify the obtained salt by recrystallizing it, potentially from a different, more selective solvent system.[3]2. Re-screen Solvents: Your primary goal is to find a solvent that maximizes the solubility difference.[3][5]3. Controlled Cooling: A very slow cooling rate can significantly enhance the selectivity of the crystallization process.[4] |
References
-
Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid - Benchchem. 3
-
Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane - Benchchem. 1
-
Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane - Benchchem. 4
-
Chiral resolution - Wikipedia.
-
Efficient Fast Screening Methodology for Optical Resolution Agents: Solvent Effects Are Used To Affect the Efficiency of the Resolution Process | Organic Process Research & Development - ACS Publications.
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online.
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering.
-
Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid - ResearchGate.
-
A process for the preparation and separation of diastereomeric salts of folinic acid - Google Patents.
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate.
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir - ACS Publications.
-
Forming oxalate salts of amines - Sciencemadness.org.
-
Purification: How To - Chemistry - University of Rochester.
-
The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
-
Guide for crystallization.
-
Technical Support Center: Ammonium Selenite Crystallization - Benchchem. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
GC-MS fragmentation pattern of N-(sec-butyl)-4-methylcyclohexylamine
Title: Comparative Guide: GC-MS Fragmentation & Differentiation of N-(sec-butyl)-4-methylcyclohexylamine
Executive Summary & Comparison Strategy
N-(sec-butyl)-4-methylcyclohexylamine (CAS: N/A for specific isomer, generic derivatives ~6321-23-9) represents a class of hindered secondary amines often encountered as synthesis intermediates, rubber antioxidants, or reductive amination byproducts.
In drug development, the critical analytical challenge is not merely detecting this molecule, but differentiating it from its structural isomers (N-n-butyl, N-isobutyl, and N-tert-butyl analogs) and resolving its own stereochemical complexity (cis/trans ring isomers + chiral sec-butyl center).
This guide compares two primary analytical approaches:
-
Direct Injection (Native): Rapid, but suffers from peak tailing and weak molecular ions.
-
TFAA Derivatization: Superior peak shape and unique mass shifts, essential for trace impurity profiling.
Theoretical Fragmentation Analysis (The "Why")
To validate the identity of N-(sec-butyl)-4-methylcyclohexylamine, one must understand the causality of its fragmentation. Under Electron Ionization (EI, 70 eV), the fragmentation is governed by Alpha-Cleavage initiated by the nitrogen lone pair.
Mechanism: The Alpha-Cleavage Rule
The radical cation formed at the nitrogen atom triggers the cleavage of the C-C bond adjacent (
-
Pathway A (Dominant): Cleavage of the sec-butyl group.
-
The sec-butyl group (
) can lose either a Methyl radical ( ) or an Ethyl radical ( ). -
Rule: Loss of the larger alkyl group is energetically favored.
-
Result: Loss of Ethyl (Mass 29)
Base Peak.
-
-
Pathway B (Minor): Ring Cleavage.
-
Fragmentation within the cyclohexane ring typically yields lower mass hydrocarbon series (
) but is less diagnostic than the amine-directed cleavage.
-
Visualizing the Fragmentation Pathway
Figure 1: Predicted fragmentation pathway under 70 eV EI. The loss of the ethyl group from the sec-butyl chain is the primary diagnostic event.
Comparative Analysis: Isomer Differentiation
The table below provides the experimental causality required to distinguish the N-sec-butyl form from its common isomers. This data is critical when validating synthesis purity.
| Feature | N-(sec-butyl) (Target) | N-(n-butyl) (Alternative) | N-(tert-butyl) (Alternative) |
| Base Peak ( | 140 ( | 126 ( | 154 ( |
| Mechanism | Loss of Ethyl (favored over methyl) | Loss of Propyl (only option) | Loss of Methyl (only option) |
| Molecular Ion ( | Weak / Absent | Weak / Absent | Very Weak |
| McLafferty Rearrangement | Possible (Weak) | Prominent ( | Impossible (No |
| Chromatography | Multiple Peaks (Diastereomers: cis/trans ring + R/S butyl) | Doublet (cis/trans ring only) | Doublet (cis/trans ring only) |
Key Insight for Researchers: If your GC chromatogram shows a "messy" cluster of 3-4 peaks with identical mass spectra (Base Peak 140), do not assume impurity. The sec-butyl center is chiral, and the 4-methylcyclohexyl ring has cis/trans geometry. You are likely resolving diastereomers.
Experimental Protocol: Native vs. Derivatized
To ensure robust quantification, specifically in biological matrices or complex reaction mixtures, derivatization is recommended.
Method A: Direct Injection (Screening)
-
Suitability: Raw material ID, high-concentration synthesis checks.
-
Drawback: Secondary amines hydrogen bond with active sites in the GC liner and column, causing peak tailing and retention time shifts.
Method B: TFAA Derivatization (Quantitative)
-
Reagent: Trifluoroacetic Anhydride (TFAA).
-
Reaction:
. -
Mass Shift: The derivative adds the trifluoroacetyl group (MW 97) and loses H (1). Net Mass Increase: +96 amu .
-
Target Ion: New Molecular Ion at m/z 265 .
Step-by-Step Workflow
Figure 2: Recommended sample preparation workflow for trace analysis to eliminate peak tailing.
GC Parameters (Agilent 7890/5977 equivalent):
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Inlet: Split 20:1, 250°C.
-
Carrier: Helium @ 1.0 mL/min (Constant Flow).
-
Oven: 60°C (1 min)
20°C/min 280°C (3 min). -
MS Source: 230°C; Quad: 150°C.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Foundational text for Alpha-Cleavage rules in amines).
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Secondary Amines. NIST Chemistry WebBook, SRD 69. [Link]
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
- Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
Technical Analysis & Spectral Comparison: N-(butan-2-yl)-4-methylcyclohexan-1-amine
Executive Summary
This technical guide provides a rigorous spectral analysis of N-(butan-2-yl)-4-methylcyclohexan-1-amine , a secondary amine intermediate often employed in pharmaceutical synthesis. For researchers and drug development professionals, the critical "performance" metric of this molecule is its identifiability and purity profile relative to its synthetic precursors (primary amines and ketones) and potential byproducts (tertiary amines).
This guide objectively compares the FTIR absorption profile of the target molecule against its most common structural analogs. We demonstrate that while the aliphatic C-H stretching regions are chemically similar across this class, the N-H stretching (3300–3350 cm⁻¹) and fingerprint C-N regions provide the definitive diagnostic bands required for validation.
Molecular Profile & Theoretical Assignment
The target molecule features a cyclohexane ring substituted with a methyl group and a secondary amine linkage to a sec-butyl group. The absence of aromaticity and carbonyls simplifies the spectrum, making the N-H and C-H regions the primary focus for quality control.
Target Structure: Secondary Amine (R₂N-H) Key Functional Groups:
-
Cyclohexyl Ring: Methylene (-CH₂-) scissoring/bending.
-
Alkyl Side Chains: Methyl (-CH₃) and Methine (-CH-) stretches.
Predicted FTIR Absorption Bands
| Frequency Region (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |
| 3310 – 3350 | N-H Stretch | Weak/Broad | Critical. Distinguishes secondary amine (single band) from primary (doublet) or tertiary (none). |
| 2850 – 2960 | C-H Stretch | Strong | High. Overlapping signals from cyclohexyl ring and sec-butyl group. |
| 1450 – 1470 | CH₂ Scissoring | Medium | Confirms cyclohexane ring presence. |
| 1370 – 1385 | CH₃ Bend | Medium | Characteristic "gem-dimethyl" or isopropyl-type split often seen in branched alkyls. |
| 1100 – 1250 | C-N Stretch | Medium | Fingerprint confirmation of the amine linkage. |
| 720 – 750 | CH₂ Rocking | Weak | Long-chain alkane indicator (less relevant for cyclic). |
Comparative Analysis: Target vs. Alternatives
In a synthesis context, the "alternatives" are the impurities that compromise the product's performance. The most common contaminants arise from incomplete reductive amination (residual ketone or primary amine) or over-alkylation (tertiary amine).
Comparison 1: Target vs. Precursor (Primary Amine)
-
Differentiation: The primary amine exhibits a characteristic doublet in the N-H stretching region (asymmetric and symmetric stretches at ~3370 cm⁻¹ and ~3290 cm⁻¹) and a distinct N-H scissoring band at ~1600 cm⁻¹.[7]
-
Target Performance: The N-(butan-2-yl) derivative shows only a single weak N-H stretch and lacks the 1600 cm⁻¹ scissoring band, providing a clear "pass/fail" QC gate.
Comparison 2: Target vs. Precursor (Ketone) [8]
-
Alternative: 4-Methylcyclohexanone
-
Differentiation: Ketones possess a very strong, sharp Carbonyl (C=O) stretch at 1710–1720 cm⁻¹ .
-
Target Performance: The pure amine must show zero absorption in the 1700–1750 cm⁻¹ region. Any peak here indicates unreacted starting material.
Comparison 3: Target vs. Byproduct (Tertiary Amine)
-
Alternative: N,N-di(butan-2-yl)-4-methylcyclohexan-1-amine
-
Differentiation: Tertiary amines lack an N-H bond entirely.[1][2][3][4]
-
Target Performance: Complete disappearance of the 3300 cm⁻¹ band indicates over-alkylation. The target is defined by the presence of the single N-H band.
Summary Data Table: Spectral Differentiation
| Feature | Target (Secondary Amine) | Primary Amine (Impurity) | Ketone (Impurity) | Tertiary Amine (Impurity) |
| 3300-3400 cm⁻¹ | Single Band (Weak) | Doublet (Medium) | None | None |
| 1700-1750 cm⁻¹ | None | None | Strong (Sharp) | None |
| 1550-1650 cm⁻¹ | None (or very weak) | Medium (Scissoring) | None | None |
| Detection Logic | Confirm Identity | Reject (Incomplete Rxn) | Reject (Incomplete Rxn) | Reject (Over-reaction) |
Visualization: Spectral Decision Logic
The following diagram outlines the logical workflow for identifying the target molecule and diagnosing specific impurities based on the comparative analysis above.
Figure 1: Spectral Decision Tree for Quality Control. This logic flow allows rapid classification of the sample as Target, Precursor, or Byproduct.
Experimental Protocol: High-Fidelity Acquisition
To ensure the subtle N-H bands of secondary amines are not lost to noise or atmospheric water vapor, the following protocol is recommended.
Methodology: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹ (Standard for qualitative ID).
-
Scans: 32 scans (to improve Signal-to-Noise ratio for the weak N-H band).
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Preparation:
-
Ensure the sample is a homogeneous liquid (if oil) or finely ground powder.
-
Note: N-(butan-2-yl)-4-methylcyclohexan-1-amine is typically a liquid/oil.[5]
-
Place 10-20 µL of sample directly onto the ATR crystal center.
-
-
Acquisition & Processing:
-
Background: Collect a fresh air background immediately prior to sampling to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
Baseline Correction: Apply automatic baseline correction if the aliphatic C-H slope drifts.
-
Normalization: For comparison against library spectra, normalize the strongest C-H stretch (approx. 2920 cm⁻¹) to 100% T or 1.0 Abs.
-
-
Validation Check:
-
Verify the absence of a broad O-H stretch (3400-3600 cm⁻¹) which would indicate moisture contamination, potentially obscuring the N-H region.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for N-H doublet vs. singlet assignment).
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Cyclohexanamine, N-methyl-. NIST Chemistry WebBook, SRD 69.[9][10] Retrieved from [Link] (Valid surrogate data for secondary cyclohexylamines).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Sources
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. CAS 6321-23-9: 4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. researchgate.net [researchgate.net]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Cyclohexanamine, N-methyl- [webbook.nist.gov]
- 10. Cyclohexylamine, n-sec-butyl-, hydrochloride [webbook.nist.gov]
A Senior Application Scientist's Guide to HPLC Method Development for the Purity of N-(sec-butyl)-4-methylcyclohexylamine
A Comparative Analysis of Direct and Derivatization Approaches
Introduction: The Analytical Challenge of Aliphatic Amines
N-(sec-butyl)-4-methylcyclohexylamine is a secondary aliphatic amine, a class of compounds that presents a significant challenge for purity analysis by High-Performance Liquid Chromatography (HPLC). The core difficulties arise from two fundamental physicochemical properties:
-
Lack of a Strong Chromophore: Aliphatic amines do not possess the conjugated pi-systems necessary to absorb ultraviolet (UV) light at wavelengths commonly used in HPLC (200-400 nm). This renders them effectively invisible to the most common and robust HPLC detector, the UV-Vis detector.
-
Strong Basicity: The amine functional group is highly basic. On traditional silica-based reversed-phase columns, this basicity leads to strong, undesirable interactions with acidic residual silanol groups on the silica surface. This interaction results in severe peak tailing, poor resolution, and non-reproducible retention times, making accurate quantification nearly impossible.[1]
This guide provides a comprehensive, in-depth comparison of two robust strategies for developing a validated HPLC purity method for N-(sec-butyl)-4-methylcyclohexylamine: a modern, direct analysis approach using a universal detector and a classic, high-sensitivity approach involving pre-column derivatization. We will also briefly compare these liquid chromatography methods to a viable gas chromatography alternative, providing a holistic view for the analytical scientist.
Strategic Approach to Method Development
Our method development is guided by addressing the twin challenges of detection and separation. The logical flow involves selecting an appropriate detection method first, as this choice heavily influences the chromatographic conditions.
Sources
A Comparative Guide to the Functional Efficacy of N-(butan-2-yl)-4-methylcyclohexan-1-amine and N-isopropyl-N'-phenyl-p-phenylenediamine
This guide provides an in-depth comparative analysis of two structurally distinct amine compounds: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a well-established industrial antioxidant, and N-(butan-2-yl)-4-methylcyclohexan-1-amine, a representative alicyclic amine scaffold relevant to pharmaceutical and agrochemical synthesis. While their applications do not overlap, this guide will elucidate how their unique molecular architectures dictate their efficacy in their respective domains, providing researchers, scientists, and drug development professionals with a clear understanding of their functional roles and performance metrics.
Introduction: A Tale of Two Amines
The vast landscape of chemical compounds is often characterized by specific functionalities that determine their utility. In this guide, we examine two amine-containing molecules that, despite sharing a common functional group, are deployed in vastly different fields.
-
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is an aromatic diamine, a cornerstone of the rubber industry. Its efficacy is measured by its ability to protect elastomeric materials from degradation caused by atmospheric ozone and oxidation.[1][2]
-
N-(butan-2-yl)-4-methylcyclohexan-1-amine is a secondary alicyclic amine. Lacking the conjugated aromatic system of IPPD, its utility lies not in radical scavenging but in its role as a versatile synthetic building block. Substituted cyclohexylamines are increasingly important motifs in drug discovery.[3] Its efficacy is defined by its chemical reactivity and efficiency in constructing complex molecular targets.[4]
This document will first detail the established industrial performance of IPPD, including its mechanism and standardized evaluation protocols. It will then explore the synthetic efficacy of N-(butan-2-yl)-4-methylcyclohexan-1-amine as a representative nucleophile in pharmaceutical-relevant reactions.
Profile 1: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) - The Industrial Protector
IPPD is a high-efficiency antiozonant and antioxidant used globally to extend the service life of rubber products, particularly tires, belts, and hoses.[1][5][6] Its chemical structure, featuring a p-phenylenediamine core, is optimized for neutralizing ozone and oxidative free radicals.
Mechanism of Action and Efficacy
The primary function of IPPD is to protect the unsaturated polymer chains in rubber (e.g., natural rubber, styrene-butadiene rubber) from attack by atmospheric ozone.[1] Ozone aggressively cleaves the carbon-carbon double bonds in these polymers, leading to cracking and catastrophic material failure.
The efficacy of IPPD stems from its low ionization potential, which allows it to react with ozone much faster than the rubber polymer itself.[1] This sacrificial reaction involves two key steps:
-
Scavenging: IPPD on the rubber surface intercepts ozone molecules, undergoing oxidation to form stable aminoxyl radicals and converting ozone into less harmful species.
-
Protective Film Formation: The reaction products of IPPD and ozone form a microscopic, non-reactive film on the rubber's surface, creating a physical barrier that prevents further ozone ingress.[7][8]
This dual-action mechanism provides robust and long-lasting protection against environmental degradation.
Quantitative Efficacy Data
The performance of antiozonants like IPPD is evaluated using standardized tests, most notably ASTM D1149.[1][2][9][10] Efficacy is typically measured by observing the time to first crack formation or the severity of cracking after a defined exposure period under controlled ozone concentration, temperature, and strain.
| Parameter | Unprotected Rubber | Rubber with IPPD (1-2 phr) | Efficacy Metric |
| Test Standard | ASTM D1149 / ISO 1431-1 | ASTM D1149 / ISO 1431-1 | Standardized Method |
| Ozone Concentration | 50 pphm | 50 pphm | Controlled Variable |
| Temperature | 40 °C | 40 °C | Controlled Variable |
| Static Strain | 20% | 20% | Controlled Variable |
| Time to First Crack | < 24 hours | > 100 hours (Typical) | Significant increase in crack initiation time |
| Crack Severity (96 hrs) | Severe Cracking (Grade 3-4) | No Cracking to Slight Cracking (Grade 0-1) | Drastic reduction in crack propagation |
| phr: parts per hundred rubber | |||
| **pphm: parts per hundred million |
Experimental Protocol: Static Ozone Resistance (ASTM D1149)
This protocol outlines the key steps for evaluating the efficacy of an antiozonant like IPPD.
-
Compound Preparation: Prepare two rubber formulations: a control (without antiozonant) and a test compound containing a specified loading of IPPD (e.g., 2 phr).
-
Sample Curing: Vulcanize the rubber compounds into flat sheets of a specified thickness (e.g., 2 mm) between protective films like aluminum foil to ensure a pristine surface.[9]
-
Specimen Preparation: Die-cut rectangular or trapezoidal specimens from the cured sheets according to ASTM D1149 specifications.
-
Conditioning: Condition the specimens for 24 hours in a clean, ozone-free atmosphere at the test temperature (e.g., 40°C).[1][9]
-
Mounting and Straining: Mount the specimens in sample holders and apply a specific tensile strain (e.g., 20%).
-
Ozone Exposure: Place the mounted specimens into a calibrated ozone test chamber. Maintain a constant ozone concentration (e.g., 50 ± 5 pphm), temperature (40 ± 1°C), and airflow.[1]
-
Evaluation: Periodically remove and inspect the specimens under 2x magnification. Record the time to the first appearance of cracks. Continue the test for a specified duration (e.g., 96 hours) and grade the severity of cracking against a standard visual scale.[1][11]
Profile 2: N-(butan-2-yl)-4-methylcyclohexan-1-amine - The Synthetic Enabler
In contrast to IPPD's role as a protective additive, N-(butan-2-yl)-4-methylcyclohexan-1-amine serves as a reactive building block. Its efficacy is not measured by durability but by its performance in chemical reactions to create new, more complex molecules, particularly within pharmaceutical and agrochemical research.[3][12][13]
Mechanism of Action and Efficacy
As a secondary amine, the core functionality of this molecule is the nucleophilic lone pair of electrons on the nitrogen atom. This makes it an effective reactant in a variety of essential C-N bond-forming reactions. Its efficacy as a synthetic intermediate is determined by:
-
Nucleophilicity: The ability to efficiently attack electrophilic centers (e.g., carbonyls, alkyl halides) to form new bonds.
-
Stereochemical Influence: The bulky sec-butyl and methylcyclohexyl groups provide steric hindrance that can influence the stereochemical outcome of reactions.
-
Solubility and Physical Properties: The aliphatic nature imparts solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.
A primary application for such secondary amines is reductive amination , a powerful method for synthesizing more complex amines from aldehydes or ketones.[6][8][14]
Quantitative Efficacy Data
The synthetic efficacy of N-(butan-2-yl)-4-methylcyclohexan-1-amine would be measured by the outcome of a specific chemical transformation. For a representative reductive amination reaction, the key performance metrics are reaction yield and purity of the final product.
| Parameter | Description | Typical Efficacy Metric |
| Reaction | Reductive amination of a model ketone (e.g., cyclohexanone) | C-N Bond Formation |
| Reactants | Cyclohexanone, N-(butan-2-yl)-4-methylcyclohexan-1-amine, NaBH(OAc)₃ | Stoichiometric amounts |
| Solvent | Dichloroethane (DCE) | Aprotic solvent |
| Reaction Time | 12-24 hours | Time to completion |
| Product Yield | Isolated mass of the purified tertiary amine product | >85% (Good to Excellent) |
| Product Purity | Determined by NMR, HPLC, or GC-MS | >95% (High) |
Experimental Protocol: Reductive Amination
This protocol provides a general, self-validating procedure for using a secondary amine like N-(butan-2-yl)-4-methylcyclohexan-1-amine to synthesize a tertiary amine.
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add a solution of a ketone or aldehyde (1.0 eq.) in an anhydrous aprotic solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Addition: Add N-(butan-2-yl)-4-methylcyclohexan-1-amine (1.1 eq.) to the solution and stir for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.[8]
-
Reductant Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the stirred solution.[8] The use of this specific reagent is a key experimental choice as it is selective for the iminium ion over the starting ketone and tolerant of the mildly acidic conditions that favor iminium formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product via flash column chromatography on silica gel. Characterize the final tertiary amine product using NMR spectroscopy and mass spectrometry to confirm its structure and assess purity, which validates the success of the protocol.
Comparative Analysis and Conclusion
The efficacy of N-(butan-2-yl)-4-methylcyclohexan-1-amine and N-isopropyl-N'-phenyl-p-phenylenediamine cannot be compared on a like-for-like basis, as their molecular structures are tailored for entirely different functions.
| Feature | N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | N-(butan-2-yl)-4-methylcyclohexan-1-amine |
| Chemical Class | Aromatic p-Phenylenediamine | Aliphatic/Alicyclic Secondary Amine |
| Primary Function | Antioxidant / Antiozonant | Synthetic Building Block / Nucleophile |
| Mechanism | Radical Scavenging & Film Formation | Nucleophilic Attack at Electrophilic Centers |
| Domain of Efficacy | Material Science (Rubber Protection) | Organic Synthesis (Pharmaceuticals, Agrochemicals) |
| Key Performance Metric | Prevention of ozone-induced cracking | High yield and purity in chemical synthesis |
| Molecular Feature | Electron-rich aromatic system, low ionization potential | Nucleophilic nitrogen lone pair, sterically-defined aliphatic scaffold |
-
IPPD's efficacy is passive and protective. Its value is derived from its ability to sacrificially react with degrading species, thereby preserving the integrity of a bulk material. Its performance is quantified by durability metrics over long time scales.
-
N-(butan-2-yl)-4-methylcyclohexan-1-amine's efficacy is active and creative. Its value lies in its ability to participate in controlled chemical reactions to build new molecular entities with potentially valuable biological or material properties. Its performance is measured by the efficiency and precision of these synthetic transformations.
For the materials scientist, IPPD is a highly effective tool for preservation. For the medicinal or synthetic chemist, N-(butan-2-yl)-4-methylcyclohexan-1-amine is a valuable tool for creation. Understanding these distinct roles is paramount for selecting the appropriate chemical tool for the task at hand.
References
-
Coi Rubber Products. (n.d.). ASTM D1149 Surface Ozone Crack Test. Retrieved from [Link]
-
Wikipedia. (2023). N-Isopropyl-N'-phenyl-1,4-phenylenediamine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]
-
GVK BIO. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]
-
Anseros. (n.d.). Rubber aging test with ozone technologies for durability predictions. Retrieved from [Link]
-
NonaChem. (n.d.). Ozone Test. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Retrieved from [Link]
-
ASTM International. (1999). ASTM D 1149 - 99 Standard Test Method for Rubber Deterioration - Surface Ozone Cracking in a Chamber. Retrieved from [Link]
-
Wang, C. J., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Royal Society of Chemistry. Retrieved from [Link]
-
Gouverneur, V., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journals. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DI-SEC-BUTYLAMINE. Retrieved from [Link]
-
LISUN. (2023). How to control the ozone concentration in the ozone aging test chamber. Retrieved from [Link]
-
NBCHAO. (n.d.). ASTM D1149-2018 "Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment". Retrieved from [Link]
- Vertex AI Search. (2024). Antioxidant IPPD: Benefits and Uses.
-
Altmeyers Encyclopedia. (2020). N-isopropyl-n?-phenyl-p-phenylenediamine. Retrieved from [Link]
-
Smithers. (n.d.). ASTM D1149 | Testing by Standard. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Devotrans. (n.d.). What Is the Ozone Test and How Is It Performed?. Retrieved from [Link]
-
BSCA. (n.d.). N-isopropyl-N-phenyl-paraphenylenediamine (IPPD). Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
LISUN. (2023). Ozone Aging Test Chamber Setup and Testing - ISO1431-1 Standard Compliant. Retrieved from [Link]
-
ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. Retrieved from [Link]
Sources
- 1. coirubber.com [coirubber.com]
- 2. What Is the Ozone Test and How Is It Performed? [devotrans.com]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. lisungroup.com [lisungroup.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. wewontech.com [wewontech.com]
- 10. ASTM D1149-2018 "Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment" | NBCHAO [en1.nbchao.com]
- 11. Ozone Test [nonachem.com]
- 12. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
- 13. BJOC - Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif [beilstein-journals.org]
- 14. youtube.com [youtube.com]
comparative reactivity of N-sec-butyl vs N-isopropyl cyclohexylamines
Comparative Reactivity Guide: -sec-Butyl vs. -Isopropyl Cyclohexylamines[1]
Executive Summary
This guide provides a technical comparison between
Key Differentiators:
-
Steric Hindrance: The sec-butyl group imparts significantly higher steric demand (
) compared to the isopropyl group ( ), reducing nucleophilic reaction rates in and acylation pathways.[1] -
Stereochemistry:
-sec-butyl cyclohexylamine possesses a chiral center at the -carbon, introducing diastereomeric possibilities in drug synthesis, whereas -isopropyl cyclohexylamine is achiral.[1] -
Application Focus: The isopropyl variant is preferred for rapid derivatization and bulk commodity applications (e.g., rubber accelerators), while the sec-butyl variant is a strategic scaffold for chiral auxiliaries and fine chemical resolution.
Molecular Architecture & Steric Analysis[1]
The reactivity difference is not electronic but steric. Both molecules feature a cyclohexyl ring (chair conformation) attached to a nitrogen.[1] The differentiation lies in the
| Feature | ||
| Structure | ||
| Secondary (bonded to 2 Methyls) | Secondary (bonded to Methyl + Ethyl) | |
| Taft Steric Parameter ( | -0.47 | -1.13 (approx.)[1] |
| Chirality | Achiral | Chiral ( |
| Cone Angle | Smaller | Larger (Ethyl tail sweep) |
Steric Impact Visualization
The ethyl group in the sec-butyl moiety creates a larger "exclusion zone" around the nitrogen lone pair compared to the methyl group in the isopropyl moiety. This results in the F-strain (Front-strain) phenomenon during nucleophilic attack.[1]
Figure 1: Comparative steric shielding of the nitrogen lone pair. The ethyl group of the sec-butyl amine creates a larger rotational barrier to electrophilic attack.
Comparative Reactivity Profiles
Nucleophilicity (Alkylation & Acylation)
Trend:
In bimolecular reactions (
- -Isopropyl: The two methyl groups allow for a relatively accessible "approach vector" for electrophiles.[1]
-
-sec-Butyl: The ethyl group adds a methylene unit that can rotate into the path of the incoming electrophile.[1] This entropic penalty (freezing of bond rotations) and enthalpic repulsion significantly lowers the reaction rate constant (
).
Experimental Implication:
-
Acylation: When reacting with bulky acid chlorides (e.g., pivaloyl chloride), the sec-butyl derivative may require higher temperatures or stronger catalysts (e.g., DMAP) compared to the isopropyl derivative.
-
Alkylation: In
reactions with secondary halides, the sec-butyl amine is more likely to act as a base (E2 elimination) rather than a nucleophile due to steric hindrance.[1]
Basicity & Protonation
Trend: Comparable (
-
Inductive Effect: The ethyl group in sec-butyl is slightly more electron-donating (+I effect) than the methyl in isopropyl, theoretically increasing electron density on Nitrogen.[1]
-
Solvation Effect: However, the bulkier sec-butyl ammonium ion is harder to solvate (stabilize) with water molecules.[1]
-
Net Result: In aqueous solution, the pKa values are nearly identical. In non-polar solvents,
-sec-butyl cyclohexylamine may exhibit slightly higher apparent basicity but slower proton transfer kinetics.[1]
Synthetic Utility (Reductive Amination)
Formation of these amines typically involves reductive amination of cyclohexylamine with a ketone (Acetone vs. Methyl Ethyl Ketone).[1]
-
MEK (Methyl Ethyl Ketone): Reacts slower with cyclohexylamine than Acetone due to sterics at the carbonyl carbon.
-
Process Note: Synthesizing the sec-butyl variant requires more rigorous water removal (Dean-Stark) or higher catalyst loading to drive imine formation prior to reduction.[1]
Experimental Protocol: Competitive Acylation Assay
To empirically validate the reactivity difference in your specific matrix, use this self-validating competitive assay.
Objective: Determine the relative rate factor (
Protocol Steps
-
Setup: In a dry flask, dissolve 1.0 equivalent of
-isopropyl cyclohexylamine and 1.0 equivalent of -sec-butyl cyclohexylamine in DCM ( M). -
Internal Standard: Add 0.5 equivalents of Dodecane (inert NMR standard).
-
Reagent Addition: At
, add 0.5 equivalents of Acetic Anhydride (limiting reagent).[1] -
Quench: After 10 minutes, quench with sat.
. -
Analysis: Analyze the organic phase via GC-FID or
-NMR. -
Calculation: Measure the ratio of Acetylated-Isopropyl vs. Acetylated-sec-Butyl product.
Reaction Scheme Visualization:
Figure 2: Competitive acylation workflow. The ratio of products directly correlates to the relative nucleophilicity.
Summary Data Table
| Property | Impact | ||
| CAS Number | 1195-42-2 | 91342-33-5 (HCl) | Identification |
| Molecular Weight | 141.26 g/mol | 155.28 g/mol | Stoichiometry |
| Stereochemistry | Achiral | Chiral (1 Stereocenter) | Resolution required for chiral drugs |
| Relative Nucleophilicity | High (Baseline) | Moderate (0.1x - 0.5x Baseline) | Slower reaction times |
| Boiling Point | Distillation parameters | ||
| Primary Risk | Flammable, Irritant | Flammable, Irritant | Safety handling |
References
-
National Institute of Standards and Technology (NIST). "N-Isopropylcyclohexylamine Properties."[1] NIST Chemistry WebBook, SRD 69. [Link]
-
Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water."[2] Journal of Organic Chemistry, 2007.[2][3] (Contextual grounding for steric effects on amine nucleophilicity). [Link]
-
PubChem. "Cyclohexanamine, N-(1-methylethyl)- Compound Summary."[1] National Library of Medicine. [Link]
- Taft, R. W. "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry, Wiley, 1956. (Source for steric parameter methodology).
Analytical Guide: Distinguishing N-(butan-2-yl)-4-methylcyclohexan-1-amine from Structural Isomers
Executive Summary
The unambiguous identification of N-(butan-2-yl)-4-methylcyclohexan-1-amine (CAS: 1152898-29-7) 1[1] from its vast array of structural isomers presents a complex analytical challenge. Because isomers of the formula C₁₁H₂₃N share identical molecular weights, conventional screening methods often fail to differentiate them. The fragmentation pattern of an amine compound serves as a unique fingerprint to differentiate structural isomers 2[2], but relying on a single technique is insufficient.
To achieve absolute structural confirmation, we must deploy an orthogonal analytical strategy. This guide details a bifurcated approach: utilizing acylation-derivatized GC-MS to resolve alkyl chain isomers (e.g., sec-butyl vs. isobutyl), and multi-nuclear NMR spectroscopy to resolve ring positional isomers (e.g., 4-methyl vs. 3-methyl) and stereoisomers.
Analytical Strategy & Workflow
Orthogonal analytical workflow for resolving C11H23N structural and stereoisomers.
Methodology 1: High-Resolution GC-MS via PFPA Derivatization
The Causality of Derivatization
Underivatized secondary amines are notorious for adsorbing to active silanol groups within GC inlets and columns, leading to severe peak tailing and loss of resolution. Acylation is preferred for primary and secondary amines as it neutralizes basicity, increases detector response, and provides highly diagnostic fragments 3[3]. Specifically, derivatization of secondary amines with pentafluoropropionic anhydride (PFPA) yields amides with fragment ions which individualize their EI mass spectra 4[4]. The electron-withdrawing nature of the perfluoroacyl group directs
Self-Validating Protocol
-
Sample Preparation : Dissolve 1.0 mg of the amine analyte in 1.0 mL of anhydrous n-hexane.
-
Derivatization : Add 50 µL of PFPA. Cap the reaction vial tightly and incubate at 60°C for 20 minutes. Mechanistic Note: Heat accelerates the nucleophilic acyl substitution, ensuring quantitative conversion.
-
Purification : Evaporate the mixture to complete dryness under a gentle stream of ultra-high-purity nitrogen. Reconstitute the residue in 1.0 mL of ethyl acetate. Mechanistic Note: This step removes excess PFPA and the highly acidic pentafluoropropionic acid byproduct, preventing stationary phase degradation in the GC column.
-
System Validation (Blanking) : Prepare a "reagent blank" by executing steps 1-3 without the amine. Inject this blank prior to the sample to confirm the absence of carryover or reagent-derived isobaric interferences.
-
Acquisition : Inject 1.0 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column. Operate the MS in Electron Ionization (EI) mode at 70 eV.
Quantitative Data Comparison
Table 1: Diagnostic EI-MS Fragments of PFPA-Derivatized Alkyl Chain Isomers (Molecular Ion [M]⁺ ≈ 315 m/z)
| Isomer (Alkyl Group) | Structural Formula | Primary | Expected Diagnostic Ion (m/z) |
| sec-butyl (Target) | -CH(CH3)(CH2CH3) | Ethyl radical (•CH2CH3, 29 Da) | [M - 29]⁺ |
| isobutyl | -CH2CH(CH3)2 | Isopropyl radical (•CH(CH3)2, 43 Da) | [M - 43]⁺ |
| tert-butyl | -C(CH3)3 | Methyl radical (•CH3, 15 Da) | [M - 15]⁺ |
Methodology 2: Multi-Nuclear NMR Spectroscopy (¹³C & 2D HSQC)
The Causality of ¹³C NMR Selection
While GC-MS expertly resolves the alkyl chain variations, it struggles to differentiate ring positional isomers (e.g., 2-methyl vs. 4-methylcyclohexyl) because their EI fragmentation pathways are nearly identical. To resolve this, we turn to ¹³C NMR. The preferred conformations and positional isomerism can be determined by examining the chemical shift effects of the N-substituent and the alkyl group on the aliphatic ring in ¹³C NMR spectra 5[5].
Specifically, ¹³C NMR leverages molecular symmetry and the
Self-Validating Protocol
-
Sample Preparation : Dissolve 20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
-
Calibration & Validation : Acquire a standard ¹H spectrum. Calibrate the chemical shift scale by setting the internal TMS peak to exactly 0.00 ppm. Verify the solvent residual peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C) to ensure magnetic field stability and accurate locking.
-
¹³C Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum at a minimum of 100 MHz (carbon frequency). Utilize a relaxation delay (D1) of at least 2 seconds.
-
2D HSQC Acquisition : Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. Mechanistic Note: The aliphatic region of the ¹H spectrum (0.8–2.0 ppm) will be heavily overlapped. HSQC spreads these proton signals across the much wider ¹³C dimension, allowing unambiguous assignment of the ring methyl protons.
Quantitative Data Comparison
Table 2: Diagnostic ¹³C NMR Shifts for Ring Positional Isomers
| Ring Positional Isomer | Molecular Symmetry | Total Unique ¹³C Signals (Ring) | Approx. Methyl ¹³C Shift (Equatorial / Axial) |
| 4-methylcyclohexyl (Target) | Pseudo-plane of symmetry | 8 (C2/C6 and C3/C5 are equivalent) | ~22 ppm / ~18 ppm |
| 3-methylcyclohexyl | Asymmetric | 11 distinct signals | ~22 ppm / ~19 ppm |
| 2-methylcyclohexyl | Asymmetric | 11 distinct signals | ~19 ppm / ~16 ppm |
(Note: The chiral center on the sec-butyl group technically renders the two halves of the 4-methylcyclohexyl ring diastereotopic, but the resulting peak splitting in ¹³C NMR is typically negligible or appears as tightly coupled doublets, remaining easily distinguishable from the highly asymmetric 2- and 3-methyl isomers).
Conclusion
Distinguishing N-(butan-2-yl)-4-methylcyclohexan-1-amine from its structural isomers requires a dual-platform approach. PFPA-derivatized GC-MS provides definitive proof of the sec-butyl chain via predictable
References
- Fragmentation Pattern Definition - Organic Chemistry Key...
- N-(butan-2-yl)
- Source: organomation.
- Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)
- (PDF)
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for N-(1-methylpropyl)-4-methylcyclohexanamine
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. The elemental composition of a compound is a fundamental property, and its accurate determination is a critical step in confirming the identity and purity of a newly synthesized molecule such as N-(1-methylpropyl)-4-methylcyclohexanamine. This guide provides an in-depth comparison of elemental analysis standards, a detailed experimental protocol for the analysis of the target compound, and a discussion of alternative analytical methodologies.
The Critical Role of Elemental Analysis in Drug Development
Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, serves as a primary method for verifying the empirical formula of a pure organic compound. For a novel compound like N-(1-methylpropyl)-4-methylcyclohexanamine (C₁₁H₂₃N), the theoretical elemental composition is:
-
Carbon (C): 78.03%
-
Hydrogen (H): 13.70%
-
Nitrogen (N): 8.27%
Deviation from these theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. Therefore, reliable and accurate elemental analysis is indispensable for:
-
Structural Elucidation: Confirming the proposed molecular formula of a new compound.
-
Purity Assessment: Quantifying the purity of a drug substance.[1][2]
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing.
-
Regulatory Submissions: Providing essential data for regulatory bodies like the FDA and EMA.
The Gold Standard: CHN Combustion Analysis (Dumas Method)
The most widely used technique for determining the carbon, hydrogen, and nitrogen content in organic compounds is automated CHN combustion analysis, based on the Dumas method.[3][4][5] This method offers rapid and accurate results with minimal sample preparation.
Principle: A small, precisely weighed amount of the sample is combusted at a high temperature (typically around 1000°C) in an oxygen-rich environment. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx). The combustion products are then passed through a reduction furnace where the nitrogen oxides are converted to N₂. The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).
Experimental Workflow for CHN Analysis
Caption: Workflow for CHN elemental analysis.
Comparison of Commercially Available Elemental Analysis Standards
The accuracy of elemental analysis is fundamentally dependent on the quality of the standards used for calibration. Certified Reference Materials (CRMs) are ideal as they provide traceability to national and international standards.[6][7][8][9][10][11][12] Below is a comparison of two commonly used and reliable standards.
| Feature | Acetanilide | Sulfanilamide |
| Primary Use | C, H, N, O Standard | C, H, N, S, O Standard |
| Purity | High purity, often available as a Standard Reference Material (SRM) from NIST.[7] | Available as a CRM with ISO 17034 accreditation.[6][11] |
| Hygroscopicity | Non-hygroscopic under normal conditions.[13] | Non-hygroscopic under normal conditions.[6] |
| Storage | Store at room temperature, protected from light and moisture.[13] | Store below 33°C, tightly sealed, away from light and moisture.[6] |
| Traceability | Traceable to SI units via NIST.[7] | Traceable to NIST standards (e.g., Cystine 143d).[6] |
Table 1: Comparison of Common Elemental Analysis Standards
Note: The choice of standard should ideally be based on the elemental composition of the sample being analyzed. For nitrogen-rich compounds, a standard with a high and accurately certified nitrogen content is preferable.
Detailed Experimental Protocol for the Elemental Analysis of N-(1-methylpropyl)-4-methylcyclohexanamine
This protocol is designed for a modern automated CHN elemental analyzer.
4.1. Materials and Reagents
-
N-(1-methylpropyl)-4-methylcyclohexanamine (liquid sample)
-
Acetanilide or another suitable certified reference standard
-
Tin capsules for liquid samples
-
Microbalance (readable to 0.001 mg)
-
High-purity helium and oxygen
4.2. Instrument Calibration
-
Blank Measurement: Perform several blank runs using empty tin capsules to determine the instrument baseline.
-
Standard Calibration:
-
Accurately weigh 1-3 mg of the certified reference standard (e.g., acetanilide) into a tin capsule.
-
Analyze a series of at least three standards to establish a calibration curve.
-
The measured values for the standard should be within the acceptable tolerance of the certified values (typically ±0.3%).[14]
-
4.3. Sample Preparation and Analysis
Due to the potential volatility of N-(1-methylpropyl)-4-methylcyclohexanamine, special care must be taken during sample preparation to prevent loss of material.
-
Sample Homogenization: Ensure the liquid sample is homogeneous.
-
Weighing and Encapsulation:
-
Place an empty tin capsule on the microbalance and tare.
-
Using a microliter syringe, dispense a small amount (1-3 mg) of the liquid sample into the capsule.
-
Immediately seal the capsule using a cold-weld sealing press to prevent evaporation.
-
Record the final weight accurately.
-
-
Analysis:
-
Place the sealed capsule into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence.
-
Analyze the sample in triplicate to ensure reproducibility.
-
4.4. Data Analysis and Acceptance Criteria
-
Calculate the average %C, %H, and %N from the triplicate sample runs.
-
Compare the experimental results to the theoretical values for C₁₁H₂₃N.
-
Acceptance Criteria: For a pure compound, the experimentally determined values should typically be within ±0.4% of the theoretical values.[1][2]
Alternative Analytical Technique: The Kjeldahl Method for Nitrogen Determination
While the Dumas method is generally preferred for its speed and safety, the Kjeldahl method is a classic wet chemical technique for the determination of nitrogen in organic compounds.[3][4][15]
Principle: The Kjeldahl method involves three steps:
-
Digestion: The sample is heated with concentrated sulfuric acid and a catalyst, which converts the organic nitrogen to ammonium sulfate.
-
Distillation: The digested sample is made alkaline with sodium hydroxide, and the liberated ammonia is distilled into a standard acid solution.
-
Titration: The amount of ammonia is determined by titrating the excess acid in the receiving flask.
| Feature | Dumas Method (CHN Combustion) | Kjeldahl Method |
| Elements Determined | C, H, N, S, O (depending on configuration) | Nitrogen only |
| Analysis Time | ~5-10 minutes per sample | Several hours per sample |
| Sample Throughput | High (automated) | Low (manual) |
| Chemicals Used | Helium, Oxygen | Concentrated H₂SO₄, NaOH, catalysts (often heavy metals) |
| Safety and Environmental | Relatively safe, minimal chemical waste | Hazardous chemicals, significant chemical waste |
| Accuracy | High | High, but can be operator-dependent |
| Nitrogen Recovery | Measures total nitrogen, including nitrates and nitrites | May not fully recover nitrogen from certain heterocyclic compounds |
Table 2: Comparison of Dumas and Kjeldahl Methods for Nitrogen Determination
For routine analysis in a drug development setting, the Dumas method is the superior choice due to its speed, safety, and high degree of automation.
Troubleshooting Common Issues in Elemental Analysis
Accurate elemental analysis requires careful attention to detail. Below are some common problems and their solutions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting elemental analysis.
-
Inconsistent Results: This often points to a non-homogeneous sample. Ensure the sample is well-mixed before weighing.
-
Low Hydrogen and High Carbon Values: This can be due to incomplete combustion. Check the furnace temperature and oxygen supply.
-
High Hydrogen and Oxygen Values: This may indicate the presence of residual water. Dry the sample thoroughly before analysis. For hygroscopic samples, handle them in a glove box.
-
Results Consistently Off by a Fixed Percentage: This suggests a calibration issue. Recalibrate the instrument with a fresh, reliable standard.
-
Poor Peak Shape: This could be due to a leak in the system or an exhausted reduction tube. Perform a leak check and replace consumables as needed.
Conclusion
The elemental analysis of N-(1-methylpropyl)-4-methylcyclohexanamine is a critical step in its chemical characterization. By employing a validated CHN combustion method, utilizing high-quality certified reference materials for calibration, and adhering to a meticulous experimental protocol, researchers can obtain accurate and reliable data to confirm the compound's empirical formula and purity. Understanding the principles of the analytical technique and potential sources of error is paramount to ensuring the scientific integrity of the data generated in the drug development process.
References
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Elemental Microanalysis. (2025, May 15). Certificate of Analysis - Sulphanilamide CRM. [Link]
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National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material® 141e Acetanilide. [Link]
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Elementar. (n.d.). Kjeldahl vs. Dumas: Comparing nitrogen determination methods. [Link]
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Speciation. (n.d.). DETERMINATION OF PROTEIN IN FOODS: COMPARISON OF THE DUMAS AND KJELDAHL METHODS. [Link]
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Elemental Microanalysis. (n.d.). Certificate of Analysis - Acetanilide OAS. [Link]
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Elemental Microanalysis. (n.d.). Sulphanilamide OAS See Certificate 475375 Expiry 28-Sep-30 10g. [Link]
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Elemental Microanalysis. (n.d.). Acetanilide OAS 1g See Certificate 469718 exp 23-Jun-30. [Link]
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Elemental Microanalysis. (n.d.). Acetanilide OAS 25 g Certificate 469718 Exp 23-Jun-30. [Link]
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Elemental Microanalysis. (n.d.). Sulphanilamide OAS See Certificate 475375 Expiry 28 sep 30 1g. [Link]
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Ottokemi. (n.d.). Sulphanilamide, 99%, COA, Certificate of Analysis, 63-74-1, S 2756. [Link]
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NC Technologies. (n.d.). Comparison between Kjeldahl and Dumas method. [Link]
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LECO Corporation. (n.d.). Kjeldahl vs Dumas Overview and Comparison White Paper. [Link]
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Brewing Science. (2018, April 15). Comparison of Dumas and Kjeldahl Method for Nitrogen Determination in Malt, Wort and Beer. [Link]
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Agilent. (n.d.). ULTRA Analytical Standards and Certified Reference Materials. [Link]
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Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Elementar. (n.d.). EA Troubleshooting. [Link]
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Elemental Microanalysis. (2025, September 9). New ISO 17034 accredited CRMs. [Link]
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Elemental Microanalysis. (n.d.). Standards and CRMs. [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
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University of Illinois Urbana-Champaign. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [Link]
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Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
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Kuveke, R. E. H., et al. (2026, January 22). An International Study Evaluating Elemental Analysis. [Link]
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Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. [Link]
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PubChem. (n.d.). 4-Methylcyclohexylamine. [Link]
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Agilent. (n.d.). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. [Link]
-
USDA. (2001, February 15). Cyclohexylamine. [Link]
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Al-Salem, S. M., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Molecules. [Link]
-
Al-Salem, S. M., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. PubMed. [Link]
-
Industrial & Engineering Chemistry. (n.d.). Cyclohexylamine and Dicyclohexylamine. [Link]
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-
ResearchGate. (n.d.). elemental analysis data. [Link]
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RSC Publishing. (2024, March 26). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. [Link]
-
MDPI. (2026, February 20). Structure–Reactivity Relationships in N-Methylpyridinium Aldoxime Isomers: Comparative Experimental and Computational Studies. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(butan-2-yl)-4-methylcyclohexan-1-amine
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(butan-2-yl)-4-methylcyclohexan-1-amine (CAS No. 1152898-29-7), ensuring compliance with regulatory standards and safeguarding laboratory personnel and the environment. The procedures outlined are grounded in the principles of chemical hazard assessment and adherence to federal regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Aliphatic amines are characterized by their basicity and reactivity. The primary risks associated with this class of compounds, and therefore presumed for N-(butan-2-yl)-4-methylcyclohexan-1-amine, are summarized below.
| Hazard Category | Description | Rationale & Causality |
| Corrosivity | Amines are basic and can cause severe skin burns and eye damage upon contact.[1][2][4][5] Inhalation of vapors can lead to severe irritation and burns of the respiratory tract.[5][6] | The lone pair of electrons on the nitrogen atom readily accepts a proton, acting as a Brønsted-Lowry base. This alkalinity can cause saponification of fats and hydrolysis of proteins in tissues, leading to chemical burns. |
| Flammability | Structurally similar amines are flammable liquids and vapors.[1][2][3][7] Vapors are often heavier than air and can travel to an ignition source, causing a flashback.[4] | The aliphatic hydrocarbon portions of the molecule are combustible. When heated, the compound can form explosive mixtures with air.[4] |
| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5] Overexposure can lead to systemic effects, with symptoms including headache, dizziness, and nausea.[2][7] | Amines can interfere with various biological processes. Their ability to be absorbed through the skin presents a significant route of exposure.[8] |
| Reactivity | Reacts vigorously with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3][5][7] | The basic nature of the amine leads to exothermic neutralization reactions with acids. As a reducing agent, it can react energetically with oxidizers, posing a fire or explosion risk. |
Regulatory Framework: Adherence to National Standards
The disposal of N-(butan-2-yl)-4-methylcyclohexan-1-amine is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This federal mandate establishes a "cradle-to-grave" system for managing hazardous materials, ensuring they are tracked from generation to ultimate disposal. As a generator of this waste, your laboratory is responsible for its proper identification, management, and transfer to a licensed treatment, storage, and disposal facility (TSDF).[10]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that all waste containing N-(butan-2-yl)-4-methylcyclohexan-1-amine is handled in a safe, compliant, and self-validating manner.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[5]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.[7]
-
Body Protection : A lab coat or chemical-resistant apron must be worn to protect against skin contact.[5]
-
Work Area : All handling of this chemical and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11]
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.[11][12]
-
Designate a Specific Waste Stream : Establish a dedicated waste container solely for N-(butan-2-yl)-4-methylcyclohexan-1-amine and related amine waste.
-
Prevent Incompatibility : Under no circumstances should this waste be mixed with acids, strong oxidizing agents, or chlorinated solvents.[13][14] Mixing amines with acids can cause a violent exothermic reaction. Mixing with oxidizers poses a fire hazard.
Step 3: Waste Collection and Containment
-
Container Selection : Use a container made of a compatible material, such as high-density polyethylene (HDPE).[1] The original product container is often a suitable choice for its own waste.[11] Ensure the container has a tightly sealing screw cap to prevent vapor leakage.[11]
-
Collection : Collect all materials contaminated with N-(butan-2-yl)-4-methylcyclohexan-1-amine, including residual product, contaminated pipette tips, gloves, and spill cleanup materials.
-
Headspace : Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[12]
-
Closure : Keep the waste container closed at all times except when actively adding waste.[11]
Step 4: Labeling Accurate labeling is a key requirement of the RCRA and ensures safe handling by all personnel.[9]
-
Use an Official Waste Tag : Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags.
-
Complete All Fields : The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "N-(butan-2-yl)-4-methylcyclohexan-1-amine". Do not use abbreviations or chemical formulas.[9]
-
An accurate list of all components and their approximate percentages if it is a mixture.
-
The date waste was first added to the container (the accumulation start date).
-
The specific hazard characteristics (e.g., Corrosive, Flammable, Toxic).[9]
-
The name of the Principal Investigator and the laboratory location (building and room number).[9]
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the labeled waste container in a designated SAA within your laboratory.[15] This area must be at or near the point of generation.
-
Secondary Containment : Place the waste container in a secondary containment bin made of a compatible material to contain any potential leaks.
-
Segregation : Ensure the SAA maintains the same segregation principles as the waste itself; keep the amine waste bin separate from acid and oxidizer waste bins.[12]
Step 6: Arranging Final Disposal
-
Contact EHS : Once the waste container is nearly full or you have reached your institution's time limit for satellite accumulation, contact your EHS office to schedule a pickup.[9]
-
Manifest System : EHS will then manage the transfer of the waste to a licensed disposal facility, completing the federally required hazardous waste manifest that tracks the material to its final destination.[10]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Isolate the Area : Alert others in the lab and restrict access to the spill area.
-
Assess the Spill : If the spill is large or you are not comfortable cleaning it, evacuate the area and contact your institution's emergency EHS number.
-
Ventilate : Ensure the chemical fume hood is operating at maximum capacity.
-
PPE : If the spill is small and you are trained to handle it, don the full PPE described in Step 1 of the protocol.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[15] Do not use combustible materials like paper towels or sawdust.[15]
-
Collect Waste : Carefully sweep or scoop the absorbent material into your designated N-(butan-2-yl)-4-methylcyclohexan-1-amine hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Visualization: Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the compliant disposal of N-(butan-2-yl)-4-methylcyclohexan-1-amine waste.
Caption: A workflow diagram for the safe and compliant disposal of N-(butan-2-yl)-4-methylcyclohexan-1-amine waste.
References
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How to Dispose of Chemical Waste. Environmental Health and Safety, The University of Texas at Dallas. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
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Safety Data Sheet for Steam Line Neutralizing Amine. Chemtron Supply Corporation. [Link]
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MATERIAL SAFETY DATA SHEET for ADDITIN RC 9308. Tri-iso. [Link]
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
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Cyclohexylamine. USDA. [Link]
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Personal protective equipment for handling N-(butan-2-yl)-4-methylcyclohexan-1-amine
Executive Hazard Analysis
N-(butan-2-yl)-4-methylcyclohexan-1-amine is a hindered secondary aliphatic amine. While specific toxicological data for this exact CAS is often proprietary or sparse, its structural analogs (e.g., N-methylcyclohexylamine, 4-methylcyclohexylamine) dictate a strict hazard profile.
As a Senior Scientist, I categorize this substance as a High-Risk Building Block . It is not merely an irritant; it is a lipophilic base capable of rapid dermal absorption and irreversible tissue necrosis.
Core Hazards
| Hazard Class | Classification | Mechanism of Action |
| Corrosivity | Skin Corr.[1][2][3][4] 1B / Eye Dam. 1 | High pH (>12) causes saponification of skin lipids and denaturation of proteins. Permanent eye damage (corneal opacity) can occur within seconds. |
| Dermal Toxicity | Acute Tox. 3 or 4 | The sec-butyl and cyclohexyl groups increase lipophilicity, facilitating rapid transport across the stratum corneum into the bloodstream. |
| Flammability | Flam.[2][3][4][5] Liq. 3 (Predicted) | Likely flash point between 40°C–70°C. Vapors are heavier than air and may travel to ignition sources. |
| Reactivity | Incompatible | Violently reacts with strong acids, acid chlorides, and oxidizing agents. Can form carcinogenic nitrosamines if exposed to nitrosating agents. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex or single-layer nitrile gloves for prolonged contact. The lipophilic nature of this amine allows it to permeate standard laboratory gloves rapidly.
Hand Protection: The "Zone Defense" Strategy
We utilize a two-tier glove protocol based on the Permeation Breakthrough Time (BT).
| Operational Zone | Recommended Glove System | Estimated BT | Rationale |
| Zone 1: Standard Handling (Weighing, closed-vessel transfer) | Double Nitrile (min 5 mil outer, 4 mil inner) | 10–15 mins | Nitrile provides splash protection only. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin. |
| Zone 2: High Risk (Pouring, Syringe transfer, Cleanup) | Laminate (Silver Shield/EVOH) worn under Nitrile | > 480 mins | EVOH laminates are chemically impervious to aliphatic amines but offer poor dexterity. Wearing nitrile over them restores grip. |
| Zone 3: Immersion/Spill | Butyl Rubber (min 25 mil) | > 480 mins | Thick butyl rubber is the only reusable material suitable for direct, prolonged contact during spill remediation. |
Eye & Face Protection[1][2][4][5][6][8]
-
Mandatory: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of aerosolization.
-
Task-Specific: Add a Face Shield (8-inch) when pouring volumes > 100 mL or working with pressurized lines.
-
Medical Note: Amine vapors can cause "Glaucopsia" (blue haze vision) due to corneal edema. This is temporary but indicates PPE failure.
Respiratory Protection[1][2][4][5][6][8]
-
Engineering Control: All handling must occur within a certified Fume Hood (Face velocity: 80–100 fpm).
-
Respirator: If hood use is impossible (e.g., maintenance), use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) cartridges. Warning: Amine odor thresholds are low; smell is a poor indicator of safety.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the specific laboratory task.
Figure 1: PPE Selection Decision Matrix based on operational risk exposure.
Operational Protocol: From Receipt to Waste
Phase A: Receipt & Storage
-
Inspection: Verify bottle integrity immediately upon receipt. Check for crystallization (amines absorb CO₂ from air to form carbamates).
-
Segregation: Store in a Flammables Cabinet dedicated to bases.
-
Critical: Keep physically separate from acids (exothermic neutralization risk) and alkyl halides (quaternization risk).
-
-
Atmosphere: Purge headspace with Nitrogen or Argon after every use.
Phase B: Synthesis & Handling
-
Glassware: Use dry glassware. Moisture absorption will alter stoichiometry.
-
Transfer:
-
< 10 mL: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes (swelling risk).
-
> 10 mL: Use a cannula transfer or positive pressure displacement. Never pour open-mouthed containers outside a hood.
-
-
Quenching: Do not add water directly to the neat amine. Dilute the amine in a non-reactive solvent (e.g., Toluene, DCM) before quenching with dilute acid.
Phase C: Waste Disposal
-
Classification: Segregate as Basic Organic Waste .
-
Labeling: Explicitly label "Contains Aliphatic Amines."
-
Incompatibility: Do NOT mix with acidic waste streams in the satellite accumulation area. This generates heat and pressure, leading to container rupture.
Emergency Response Protocol
In the event of exposure, speed is the only variable you can control. Amines penetrate deep into tissue; surface washing is often insufficient if delayed.
Figure 2: Emergency Response Workflow for Amine Exposure.
Specific Medical Guidance[4][8][9][10]
-
Skin: Do not use vinegar or acidic solutions to neutralize. The heat of neutralization will worsen the chemical burn. Use copious water only.
-
Eyes: Flush immediately.[4] Delay of seconds can result in permanent corneal opacity.
-
Inhalation: Pulmonary edema (fluid in lungs) may be delayed up to 24 hours. Observation is required even if the patient feels fine initially.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394065 (Related Structure: 4-Methylcyclohexylamine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
